Product packaging for Pmicg(Cat. No.:CAS No. 126654-66-8)

Pmicg

Cat. No.: B136703
CAS No.: 126654-66-8
M. Wt: 644.7 g/mol
InChI Key: ZJTGUFCATXASHE-XLTJWZCXSA-N
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Description

Pmicg, also known as this compound, is a useful research compound. Its molecular formula is C36H36O11 and its molecular weight is 644.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36O11 B136703 Pmicg CAS No. 126654-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126654-66-8

Molecular Formula

C36H36O11

Molecular Weight

644.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-4-oxochromen-7-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O11/c1-20(2)4-8-23-16-22(9-14-28(23)43-3)27-19-44-29-17-25(12-13-26(29)32(27)40)45-36-35(34(42)33(41)30(18-37)46-36)47-31(39)15-7-21-5-10-24(38)11-6-21/h4-7,9-17,19,30,33-38,41-42H,8,18H2,1-3H3/b15-7+/t30-,33-,34+,35-,36-/m1/s1

InChI Key

ZJTGUFCATXASHE-XLTJWZCXSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC)C

Synonyms

3'-prenyl-4'-methoxyisoflavone-7-O-beta-(2''-O-4-coumaroyl)glucopyranoside

Origin of Product

United States

Foundational & Exploratory

PHMG chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Polyhexamethylene Guanidine (PHMG): Chemical Structure and Properties

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer belonging to the guanidine family of disinfectants.[1][2] It has garnered significant attention for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] PHMG is utilized in various applications, from industrial water treatment and textile manufacturing to medical sterilization.[4][5] However, concerns regarding its toxicity, particularly when inhaled, have necessitated a deeper understanding of its chemical and physical properties. This guide provides a comprehensive overview of the core chemical structure, physicochemical properties, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure

PHMG is a polymer synthesized from the condensation reaction of hexamethylenediamine (HMDA) and guanidine hydrochloride.[2] The resulting product is a mixture of oligomers with varying chain lengths and different end groups.[2] The general structure consists of repeating hexamethylene units linked by guanidine groups. PHMG is often used in the form of its salts, most commonly as polyhexamethylene guanidine hydrochloride (PHMG-HCl) or polyhexamethylene guanidine phosphate (PHMG-P).[1]

The chemical formula for the repeating unit of PHMG hydrochloride is (C7H15N3)n · nHCl. Depending on the end groups and the connectivity, PHMG can exist in different isomeric forms.[6][7]

General repeating unit of the PHMG polymer.

Physicochemical Properties

PHMG is typically a colorless to light yellow liquid or a white powdered solid, depending on the specific salt and purity.[1][4] It is readily soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Appearance Colorless or light yellow liquid/solid[4]
Odor None to weak amine odor[4]
Water Solubility Readily soluble[1]
pH (1% solution) 6.0 - 8.0[5]
pH (25% water solution) 5.0 - 9.0[4]
Number-Average Molecular Weight (Mn) 403.0 - 692.2 g/mol [2][8]
Weight-Average Molecular Weight (Mw) 424.0 - 714.7 g/mol [2][8]
Degree of Oligomerization 2 - 7[2][8][9]
Thermal Stability Remains active after heating at 280°C for 15 min[4]

Synthesis

The synthesis of PHMG generally involves a polycondensation reaction.

cluster_synthesis PHMG Synthesis Workflow Reactants Hexamethylenediamine (HMDA) + Guanidine Hydrochloride Reaction Polycondensation Reaction Reactants->Reaction Product Polyhexamethylene Guanidine (PHMG) Polymer Reaction->Product

Simplified workflow of PHMG synthesis.

A common method for producing PHMG involves the interaction of hexamethylenediamine (HMD) and a guanidine hydrochloride (GHCl) melt upon heating.[10] The molar ratio of HMD to GHCl is typically around 1:1. The mixture is heated to approximately 120°C for several hours, followed by an increase in temperature to around 150°C to continue the polymerization.[10] Another described synthesis method involves the polymerization of hexamethylenediamine with formaldehyde in the presence of an acid catalyst, followed by conversion to the chloride salt with hydrochloric acid.[11]

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism

The primary antimicrobial action of PHMG is attributed to its cationic nature.[5] The positively charged guanidine groups interact with the negatively charged components of microbial cell membranes, such as phospholipids.[12] This interaction leads to the disruption of the cell membrane, inhibition of cellular dehydrogenases, and ultimately cell death.[1]

The proposed mechanism involves several steps:

  • Adsorption: The cationic PHMG polymer is electrostatically attracted to the anionic microbial cell surface.[4][5]

  • Membrane Disruption: PHMG damages the cell membrane structure, leading to the leakage of cytoplasmic components.[4][6]

  • Inhibition of Cellular Processes: It can inhibit the division of bacteria and disable their reproductive ability.[5]

  • Film Formation: The polymer can form a film that blocks the respiratory passages of microorganisms, causing suffocation.[4][5]

cluster_antimicrobial PHMG Antimicrobial Mechanism PHMG Cationic PHMG Adsorption Electrostatic Adsorption PHMG->Adsorption Cell_Membrane Anionic Microbial Cell Membrane Cell_Membrane->Adsorption Disruption Membrane Disruption Adsorption->Disruption Leakage Cytoplasmic Leakage Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism of PHMG.

Signaling Pathways in Mammalian Cells

In mammalian cells, particularly lung epithelial cells, PHMG has been shown to induce toxicity through specific signaling pathways. Inhaled PHMG is associated with lung injury, including pulmonary fibrosis.[13]

Studies have indicated that PHMG-p can induce apoptosis (programmed cell death) through endoplasmic reticulum (ER) stress.[12] PHMG-p has been observed to localize in the ER of lung epithelial cells.[12] Furthermore, PHMG-p can trigger cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the ATM/p53 pathway.[13]

cluster_apoptosis PHMG-Induced Apoptosis Pathway in Lung Epithelial Cells PHMG_p PHMG-p Exposure ROS Increased Reactive Oxygen Species (ROS) PHMG_p->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Cell_Cycle_Arrest G1/S Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

ROS/ATM/p53 pathway in PHMG-induced apoptosis.

Experimental Protocols

Determination of Molecular Weight

A key technique for characterizing the molecular weight distribution of PHMG oligomers is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[2][9][14]

Methodology:

  • Sample Preparation: PHMG samples are dissolved in a suitable solvent.

  • Matrix Selection: A matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), is chosen.[15]

  • Spotting: The sample and matrix solutions are mixed and spotted onto a MALDI target plate and allowed to co-crystallize.

  • Analysis: The target plate is inserted into the MALDI-TOF mass spectrometer. A laser is fired at the sample spot, causing desorption and ionization of the PHMG oligomers. The time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio, and thus their molecular weight.[15]

  • Data Analysis: The resulting mass spectrum shows the distribution of different oligomer sizes. From this, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.[9][14]

cluster_maldi MALDI-TOF MS Workflow for PHMG Analysis Sample_Prep Sample Preparation (Dissolve PHMG) Matrix_Mix Mix with Matrix (e.g., CHCA) Sample_Prep->Matrix_Mix Spotting Spot on MALDI Target Matrix_Mix->Spotting Analysis MALDI-TOF MS Analysis (Laser Desorption/Ionization) Spotting->Analysis Data_Processing Data Processing (Calculate Mn and Mw) Analysis->Data_Processing

Workflow for PHMG molecular weight determination.

Quantitative Analysis of PHMG

UV-VIS spectrophotometry can be used for the quantitative determination of PHMG in aqueous solutions.[16] This method often involves a derivatization step to produce a colored complex that can be measured.

Methodology using Eosin Y:

  • Reagent Preparation: Prepare a standard solution of Eosin Y indicator.

  • Sample Preparation: Prepare the PHMG-containing sample in an acidic medium.

  • Derivatization: Mix the PHMG sample with the Eosin Y solution. PHMG forms an ionic derivative with Eosin Y.

  • Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 535 nm) using a UV-VIS spectrophotometer.

  • Quantification: Create a calibration curve using known concentrations of a PHMG standard to determine the concentration in the unknown sample. Due to the lack of a commercial pure PHMG standard, multivariate techniques may be employed for quantification.[16]

Assessment of Cellular Effects

To investigate the toxic mechanisms of PHMG on mammalian cells, standard cell biology techniques are employed.

Methodology for Apoptosis and Cell Cycle Analysis:

  • Cell Culture: Culture a relevant cell line (e.g., human lung epithelial A549 cells).

  • Treatment: Expose the cells to varying concentrations of PHMG for specific time periods.

  • Flow Cytometry:

    • Cell Cycle: Stain cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content per cell using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[13]

    • Apoptosis: Use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains late apoptotic and necrotic cells.

  • Western Blotting: Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for key proteins in the signaling pathway of interest (e.g., p53, phosphorylated ATM, H2AX) to assess their activation or expression levels.[13]

Conclusion

PHMG is a potent antimicrobial agent with a well-defined, albeit complex, polymeric structure. Its efficacy is derived from its cationic nature, which disrupts microbial cell membranes. However, the same properties can lead to significant toxicity in mammalian systems, particularly through inhalation, by inducing apoptosis and cell cycle arrest via ROS-mediated DNA damage pathways. A thorough understanding of its physicochemical properties, elucidated through techniques such as MALDI-TOF MS and UV-VIS spectrophotometry, is crucial for its safe and effective application and for the development of potential therapeutic or mitigating strategies for its toxic effects.

References

An In-depth Technical Guide to the Synthesis of Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) and its salts, particularly polyhexamethylene guanidine hydrochloride (PHMG-HCl), are cationic polymeric biocides with a broad spectrum of antimicrobial activity against bacteria and fungi.[1][2] Their utility spans various applications, including disinfectants, preservatives, and antimicrobial agents in materials science.[3][4] The synthesis of PHMG is primarily achieved through the polycondensation of hexamethylenediamine (HMDA) and guanidine hydrochloride (GHC).[5][6] This guide provides a detailed overview of the core synthesis methods for PHMG, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The principal method for synthesizing PHMG is the polycondensation reaction between 1,6-hexamethylenediamine and guanidine hydrochloride.[5][6] This reaction can be carried out under different conditions, leading to variations in the polymer's molecular weight and structure. The main approaches are melt polycondensation and solution polymerization. A two-step method involving condensation followed by cross-linking has also been explored to modify the polymer's properties.[4]

Melt Polycondensation

Melt polycondensation is a solvent-free method where the monomers are heated above their melting points to initiate polymerization.[7] This method is advantageous for its simplicity and the absence of solvent removal steps.

Reaction Scheme:

melt_polycondensation HMDA Hexamethylenediamine (HMDA) Monomers Monomer Mixture HMDA->Monomers GHC Guanidine Hydrochloride (GHC) GHC->Monomers Melt Melted Monomers Monomers->Melt Heat Polycondensation Polycondensation Melt->Polycondensation High Temperature PHMG Polyhexamethylene Guanidine (PHMG) Polycondensation->PHMG NH3 Ammonia (NH3) byproduct Polycondensation->NH3

Caption: Melt Polycondensation of PHMG.

Experimental Protocol:

A detailed experimental protocol for the melt polycondensation of PHMG is described in a Russian patent.[8]

  • Preparation of Reactants: 110 grams of solid hexamethylenediamine is placed in a four-necked, round-bottom flask equipped with a mechanical stirrer and a heating mantle. The flask is heated to 100°C and maintained for 1 hour until the hexamethylenediamine is completely melted.

  • Initiation of Reaction: While stirring, 100 grams of crystalline guanidine hydrochloride is added to the molten hexamethylenediamine. This creates a suspension of guanidine hydrochloride in the hexamethylenediamine melt at a ratio of approximately 1:1.1.

  • Stepwise Heating: The reaction mixture is then subjected to a stepwise heating process:

    • Held at 120°C for 4 hours.

    • The temperature is then raised to 160°C and held for 8 hours.

    • Finally, the temperature is increased to 180°C and held for 3 hours.

  • Final Polymerization and Purification: The temperature is gradually raised to 210°C at a rate of 3-4°C per hour. The reaction mass is then subjected to a vacuum to remove volatile byproducts. After vacuum treatment, the mixture is cooled to yield the final polyhexamethylene guanidine hydrochloride product. This method aims to produce a polymer with the desired molecular weight and purity without the need for additional washing steps.[8]

Another protocol involves a two-stage heating process.[7]

  • Oligomerization: Equimolar amounts of guanidine hydrochloride and 1,6-hexamethylenediamine are heated at 120°C for 2 hours until the liberation of ammonia is complete.

  • Polymerization: The temperature is then raised to 160°C and the reaction is continued for 4 to 8 hours to yield polyhexamethylene guanidine hydrochloride as a viscous mass that solidifies upon cooling.[7]

Quantitative Data on Melt Polycondensation:

The molecular weight of the resulting PHMG is influenced by the reaction time.[7]

Reaction Time (hours) at 160°CIntrinsic Viscosity (dL/g)Number Average Molecular Weight (Mn)
40.0451350
50.0521680
60.0602100
80.0682650

Table compiled from data presented in Zhang, Y., et al. (1999).[7]

Solution Polymerization

Solution polymerization involves dissolving the monomers in a suitable solvent that is non-reactive under the reaction conditions.[9] This method allows for better temperature control and can prevent the autoacceleration of the reaction.

Experimental Workflow:

solution_polymerization cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Product Separation GK Guanidine Carbonate (GK) GHCl_sol GHCl in PEG Solution GK->GHCl_sol ACl Ammonium Chloride (ACl) ACl->GHCl_sol PEG Polyethylene Glycol (PEG) PEG->GHCl_sol Solvent HMDA_add Add Hexamethylenediamine (HMDA) GHCl_sol->HMDA_add Reaction_mix Reaction Mixture HMDA_add->Reaction_mix Heating Stepwise Heating (120°C, 5h -> 150°C, 10h) Reaction_mix->Heating Two_layers Two-Layer Mixture Heating->Two_layers PEG_layer PEG (Upper Layer) Two_layers->PEG_layer Separation PHMG_layer PHMG (Lower Layer) Two_layers->PHMG_layer Separation

Caption: Solution Polymerization of PHMG in PEG.

Experimental Protocol:

A patented method describes the synthesis of PHMG in a polyethylene glycol (PEG) solution.[9]

  • Preparation of Guanidine Hydrochloride Solution: Guanidine carbonate is reacted with ammonium chloride in polyethylene glycol at a temperature of 100-120°C to form a 50% solution of guanidine hydrochloride in PEG.

  • Polycondensation: An equimolar amount of hexamethylenediamine is added to the guanidine hydrochloride solution. The mixture is heated at 120°C for 5 hours and then the temperature is increased to 150°C for 10 hours.

  • Product Isolation: The reaction results in a two-layer mixture. The upper layer is polyethylene glycol, which can be recycled for subsequent syntheses. The lower layer is the polyhexamethylene guanidine product.[9]

Two-Step Synthesis: Condensation and Cross-linking

To enhance the molecular weight and charge density of the polymer, a two-step synthesis method can be employed. This involves an initial polycondensation followed by a cross-linking reaction.[4]

Experimental Workflow:

two_step_synthesis cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Cross-linking Monomers HMDA + GHC Prepolymer PHGC Prepolymer Monomers->Prepolymer Polycondensation Modified_Polymer Modified Guanidine-Based Polymer Prepolymer->Modified_Polymer Cross-linking Reaction EP Epichlorohydrin (EP) EP->Modified_Polymer

Caption: Two-Step Synthesis of Modified PHMG.

Experimental Protocol:

  • Prepolymer Synthesis: A prepolymer of polyhexamethylene guanidine hydrochloride (PHGC) is first synthesized by the polycondensation of hexamethylenediamine and guanidine hydrochloride.

  • Cross-linking: The resulting prepolymer is then reacted with a cross-linking agent, such as epichlorohydrin. The epoxy groups of epichlorohydrin react with the imine groups in the guanidine prepolymer, leading to an increase in molecular weight and charge density.[4]

Quantitative Data on Modified Guanidine-Based Polymers:

PolymerMolecular Weight (Mw, g/mol )Charge Density (meq/g)
PHGC (Prepolymer)2,5003.58
E-PHGC (Modified)12,5003.58
PHDGC (Prepolymer with DETA)3,2004.80
E-PHDGC (Modified with DETA)15,8004.80

Table compiled from data presented in Liu, H., et al. (2013).[4] DETA (Diethylenetriamine) was used as a comonomer to increase reactive sites.

Conclusion

The synthesis of polyhexamethylene guanidine can be achieved through several methods, with melt polycondensation being a common and straightforward approach. The properties of the final polymer, such as molecular weight and antimicrobial efficacy, are highly dependent on the reaction conditions, including temperature, time, and the molar ratio of the monomers. For applications requiring higher molecular weight and charge density, a two-step synthesis involving cross-linking offers a viable strategy. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the development and application of PHMG-based materials. Further optimization of these synthesis parameters can lead to the production of PHMG with tailored properties for specific applications.

References

The Rise of Guanidine-Based Polymers: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical polymer science is continuously evolving, with a growing emphasis on developing materials that are not only effective but also biocompatible and precisely tailored for specific therapeutic applications. Among the various classes of cationic polymers, those featuring the guanidinium group have garnered significant attention for their unique properties and potential in drug and gene delivery. This in-depth technical guide explores the core aspects of guanidine-based polymer discovery and development, providing a comprehensive resource for researchers and professionals in the field.

The guanidinium group, the protonated form of guanidine, is a key functional moiety found in the amino acid arginine. Its persistent positive charge across a wide physiological pH range, coupled with its ability to form strong, bidentate hydrogen bonds with anionic species like phosphates and sulfates, underpins its remarkable biological activity.[1] These characteristics contribute to enhanced interactions with cell membranes, facilitating the cellular uptake of associated therapeutic payloads.[2][3]

Synthesis of Guanidine-Based Polymers

The synthesis of guanidine-based polymers can be broadly categorized into two main strategies: the polymerization of guanidine-containing monomers and the post-polymerization modification of existing polymers to introduce guanidinium groups.

Polymerization of Guanidine-Containing Monomers

This approach involves the direct polymerization of monomers that already incorporate the guanidinium or a protected guanidine functional group. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are frequently employed to achieve polymers with well-defined molecular weights and narrow polydispersity, which is crucial for reproducible biological performance.[4][5][6]

Experimental Protocol: RAFT Polymerization of 3-Guanidinopropyl Methacrylamide (GPMA) [4]

  • Monomer Synthesis: 3-Guanidinopropyl methacrylamide (GPMA) is synthesized by reacting N-(3-aminopropyl) methacrylamide hydrochloride with a guanidinylating agent like 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base such as N,N-diisopropylethylamine. The product is purified by recrystallization.

  • Polymerization Setup: In a typical RAFT polymerization, GPMA monomer, a chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., 4,4'-azobis(4-cyanovaleric acid)) are dissolved in a suitable solvent, such as a buffered aqueous solution.

  • Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 70°C) for a predetermined time to achieve the desired molecular weight.

  • Purification: The resulting polymer is purified by dialysis against deionized water to remove unreacted monomers and other small molecules, followed by lyophilization to obtain the pure polymer.

Post-Polymerization Guanidinylation

An alternative strategy involves the chemical modification of a pre-synthesized polymer containing primary amine groups. This method is often more cost-effective and allows for the use of a wider range of polymer backbones.

Experimental Protocol: Guanidinylation of Poly(amido amine)s [7]

  • Polymer Synthesis: A poly(amido amine) with primary amine side chains is first synthesized, for example, through Michael addition polymerization of a primary amine-containing monomer with a diacrylate.

  • Guanidinylation Reaction: The amine-containing polymer is dissolved in a suitable solvent, and a guanidinylating reagent, such as 1H-pyrazole-1-carboxamidine hydrochloride, is added in the presence of a base.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours.

  • Purification: The guanidinylated polymer is purified by dialysis against an appropriate solvent to remove excess reagents and byproducts, followed by lyophilization.

Physicochemical Characterization of Guanidine-Based Polymers and their Complexes

Thorough characterization of guanidine-based polymers and their complexes with therapeutic cargo (e.g., DNA, siRNA, or drugs) is essential to understand their structure-activity relationships.

Table 1: Physicochemical Properties of Guanidine-Based Polymer Systems

Polymer SystemPolymer TypeCargoParticle Size (nm)Zeta Potential (mV)Reference
pGuaMAPolymethacrylatepDNA110+37[8]
Guanidinylated Poly(amido amine)s (Gua-SS-PAAs)Poly(amido amine)pDNA< 90< +20[9]
Guanidinylated Bioreducible Polymer (GBP)Bioreducible PolymerpDNA~200+30[1]
Guanidinylated Block CopolymersBlock CopolymerpDNA100-200+15 to +30[10][11]
HPMA-co-oligolysine (Guanidinylated)Brush CopolymerpDNA< 150Not Specified

Experimental Protocol: Characterization of Polymer-DNA Polyplexes [12]

  • Polyplex Formation: Polymer and DNA solutions are prepared separately in a suitable buffer (e.g., HEPES). The polymer solution is added to the DNA solution at various nitrogen-to-phosphate (N/P) ratios and incubated at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

  • Dynamic Light Scattering (DLS): The hydrodynamic diameter (particle size) and size distribution (polydispersity index, PDI) of the polyplexes are measured using a DLS instrument. Samples should be filtered to remove dust and measurements taken at a controlled temperature.[13][14]

  • Zeta Potential Measurement: The surface charge of the polyplexes is determined by measuring their electrophoretic mobility using the same instrument equipped with a zeta potential analyzer. This is a crucial parameter for predicting their interaction with negatively charged cell membranes.[15]

  • Gel Retardation Assay: To assess the DNA condensation ability of the polymer, polyplexes at different N/P ratios are run on an agarose gel. The complete retardation of DNA migration indicates stable complex formation.

Biological Evaluation: In Vitro Performance

The ultimate goal of developing guanidine-based polymers for drug and gene delivery is their effective and safe application in biological systems. A series of in vitro assays are essential to evaluate their performance.

Cellular Uptake and Intracellular Trafficking

A key advantage of guanidinium-rich polymers is their ability to efficiently cross cell membranes. The proposed mechanism for cellular uptake of many guanidinium-rich molecules is a non-endocytic, energy-independent pathway.[3][16][17] This process is thought to involve the interaction of the guanidinium groups with negatively charged fatty acids on the cell surface, leading to the formation of transient membrane pores that allow the polymer and its cargo to enter the cytoplasm directly.[16][17] However, endocytic pathways can also be involved, and the specific mechanism can depend on the polymer structure and cell type.[2]

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Polyplex Guanidinium Polymer-Cargo Complex (Polyplex) Polyplex->Membrane Interaction with membrane components (e.g., fatty acids) DirectTranslocation Direct Translocation Membrane->DirectTranslocation Non-endocytic pathway Endocytosis Endocytosis Membrane->Endocytosis Endocytic pathway Cytosol Cytosolic Cargo Release DirectTranslocation->Cytosol Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape EndosomalEscape->Cytosol Nucleus Nuclear Entry (for gene delivery) Cytosol->Nucleus If applicable

Caption: Cellular uptake pathways of guanidinium polymer-based nanocarriers.
Cytotoxicity Assessment

Low cytotoxicity is a prerequisite for any biomedical polymer. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay [18][19][20]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the guanidine-based polymer or its polyplexes.

  • Incubation: Cells are incubated with the polymer for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Transfection Efficiency

For gene delivery applications, the ability of the polymer to facilitate the expression of the delivered gene is the ultimate measure of its success. Luciferase reporter gene assays are a common and sensitive method for quantifying transfection efficiency.

Experimental Protocol: Luciferase Reporter Gene Assay [8][21][22][23]

  • Cell Seeding and Transfection: Cells are seeded in a multi-well plate and transfected with polyplexes containing a plasmid encoding the luciferase gene.

  • Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for gene expression.

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay: The cell lysate is mixed with a luciferase assay reagent containing the substrate luciferin. The light produced by the enzymatic reaction is measured using a luminometer.

  • Normalization: The luciferase activity is often normalized to the total protein concentration in the cell lysate (determined by a BCA or Bradford assay) to account for variations in cell number.

Table 2: Biological Performance of Guanidine-Based Polymer Systems

Polymer SystemCell LineTransfection Efficiency (vs. PEI 25kDa)Cytotoxicity (vs. PEI 25kDa)Reference
Guanidinylated Poly(amido amine)s (Gua-SS-PAAs)MCF-7HigherLower[7]
Guanidinylated Bioreducible Polymer (GBP)C2C12, HEK293, HepG2HigherLower[1]
Guanidinylated Block CopolymersHeLaHigherSimilar/Higher (N/P dependent)[10][11]
pGuaMACOS-7Higher (than pArg)Not directly compared to PEI[8]

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in understanding the logical progression of research in this field.

Experimental_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Nanoparticle Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Guanidine-Based Polymer Synthesis Characterization Physicochemical Characterization (NMR, GPC, etc.) Synthesis->Characterization PolyplexFormation Polyplex Formation (with Drug/Gene) Characterization->PolyplexFormation NPCharacterization Nanoparticle Characterization (DLS, Zeta Potential, TEM) PolyplexFormation->NPCharacterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) NPCharacterization->Cytotoxicity CellularUptake Cellular Uptake Studies (FACS, Confocal Microscopy) NPCharacterization->CellularUptake Transfection Transfection Efficiency (e.g., Luciferase Assay) NPCharacterization->Transfection AnimalModel Animal Model Studies (Biodistribution, Efficacy, Toxicity) Cytotoxicity->AnimalModel Transfection->AnimalModel

Caption: General experimental workflow for the development of guanidine-based polymers.

Conclusion and Future Perspectives

Guanidine-based polymers represent a highly promising class of materials for advanced drug and gene delivery applications. Their unique chemical properties, particularly the persistent positive charge and hydrogen bonding capabilities of the guanidinium group, offer distinct advantages in overcoming cellular barriers. The ability to precisely control their synthesis through modern polymerization techniques allows for the fine-tuning of their structure to optimize both efficacy and safety.

Future research in this area will likely focus on the development of multifunctional polymers that combine the cell-penetrating properties of the guanidinium group with other functionalities, such as biodegradability, stimuli-responsiveness, and specific cell targeting. As our understanding of the fundamental interactions between these polymers and biological systems deepens, so too will our ability to design the next generation of highly effective and safe polymer-based therapeutics.

References

The Rise and Fall of a Biocide: A Technical History of Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhexamethylene guanidine (PHMG) emerged as a potent biocide with broad-spectrum antimicrobial activity, finding applications from hospital disinfection to consumer products. Its history, however, is marked by a catastrophic public health crisis, revealing a significant gap in the understanding of its toxicology, particularly concerning inhalation exposure. This technical guide provides a comprehensive overview of the history of PHMG use, from its chemical synthesis and initial applications to the elucidation of its toxicological mechanisms. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative efficacy and toxicity data, and a molecular-level understanding of its mode of action. The tragic outcomes associated with PHMG underscore the imperative for rigorous, route-specific safety assessments of chemical agents.

Introduction: A Promising Biocidal Agent

Polyhexamethylene guanidine (PHMG) is a cationic polymer belonging to the guanidine family of disinfectants.[1] Its structure, characterized by repeating hexamethylene units linked by guanidine groups, confers a high positive charge density, which is central to its antimicrobial properties.[1] PHMG salts, most commonly phosphate (PHMG-P) and hydrochloride (PHMG-H), are readily soluble in water, forming colorless and odorless solutions.[1] These properties, combined with its efficacy against a wide range of Gram-positive and Gram-negative bacteria and fungi, made it an attractive candidate for various disinfection applications.[1][2] Initially utilized in robust settings such as hospital and industrial disinfection in Russia, its use expanded into consumer goods.[1] Notably, in South Korea, it was widely adopted as a disinfectant for household humidifiers, a decision that would have devastating consequences.[1]

Physicochemical Properties

A summary of the key physicochemical properties of PHMG is presented in Table 1. The polymeric nature of PHMG means its molecular weight can vary depending on the degree of polymerization. Studies on PHMG used in humidifier disinfectants revealed that the products contained oligomers with a degree of polymerization typically ranging from two to four.[3]

Table 1: Physicochemical Properties of Polyhexamethylene Guanidine (PHMG)

PropertyValueReference(s)
IUPAC Name Poly(iminocarbonimidoylimino-1,6-hexanediyl)[1]
CAS Number 57028-96-3 (HCl), 89697-78-9 (phosphate)[1]
Chemical Formula (C₇H₁₅N₃)ₙ[1]
Appearance White powdered solid (salts)[1]
Solubility in Water Readily soluble[1]
Number-Average Molecular Mass (Mₙ) in HDs 422–613 g/mol [3]
Weight-Average Molecular Mass (Mₙ) in HDs 441.0–678.0 g/mol [3]

Synthesis of Polyhexamethylene Guanidine Hydrochloride (PHMG-H)

The primary method for synthesizing PHMG-H is through the polycondensation of hexamethylenediamine (HMD) and guanidine hydrochloride. Various protocols exist, with differences in reaction temperature, time, and the use of catalysts or solvents.

Experimental Protocol: Polycondensation of Hexamethylenediamine and Guanidine Hydrochloride

This protocol describes a common method for the synthesis of PHMG-H.

Materials:

  • 1,6-hexamethylenediamine (HMD)

  • Guanidine hydrochloride

  • 100 mL reaction flask with a stirrer and condenser

  • Heating mantle

  • Beaker with HCl solution (for ammonia neutralization)

Procedure:

  • Equimolar amounts of 1,6-hexamethylenediamine and guanidine hydrochloride are weighed and placed into the 100 mL reaction flask.

  • The reaction mixture is heated to 100°C for 30 minutes with continuous stirring.

  • The temperature is then increased by 20°C every 30 minutes until it reaches 180°C.

  • The reaction is maintained at 180°C for a total of 3 hours.

  • During the reaction, ammonia gas is evolved as a byproduct and should be carefully vented and neutralized in a beaker containing an HCl solution.

  • Upon completion, the resulting product is a highly viscous, colorless liquid that solidifies upon cooling.

  • The structure of the synthesized PHMG can be confirmed using techniques such as ¹H NMR spectroscopy.

This protocol is adapted from a method described by Malinowska et al. (2019).

Antimicrobial Efficacy

PHMG exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • PHMG solution of known concentration

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • A serial two-fold dilution of the PHMG solution is prepared in the appropriate broth directly in the wells of a 96-well plate.

  • The microbial inoculum is prepared and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Each well containing the diluted PHMG is inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (microorganism in broth without PHMG) and a negative control (broth only).

  • The microtiter plates are incubated at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of PHMG at which there is no visible growth (turbidity) of the microorganism.

This is a generalized protocol; specific parameters may vary depending on the microorganism and testing standards (e.g., CLSI guidelines).

Table 2: Minimum Inhibitory Concentration (MIC) of PHMG against Various Microorganisms

MicroorganismTypeMIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive bacteria2[4]
Pseudomonas aeruginosaGram-negative bacteria3.9[4]
Enterobacter cloacaeGram-negative bacteria10[2]
Candida albicansFungus0.5[4]
Aspergillus spp.Fungus1000-1900[2]

The South Korean Humidifier Disinfectant Tragedy

The history of PHMG is irrevocably linked to the public health disaster that unfolded in South Korea between 1994 and 2011.[3] PHMG was marketed and sold as a disinfectant to be added to the water of household humidifiers to prevent microbial growth. This led to the widespread aerosolization of PHMG in indoor environments. In 2011, a cluster of severe, and often fatal, lung injuries in pregnant women and children prompted an epidemiological investigation.[3] The investigation ultimately identified the inhalation of PHMG from humidifiers as the cause of a severe form of lung injury, characterized by bronchiolitis obliterans and pulmonary fibrosis. The South Korean government officially recognized thousands of deaths and injuries resulting from the use of these humidifier disinfectants.[3] This event highlighted a critical failure in the safety assessment of consumer products, as the toxicological profile of PHMG via the inhalation route had not been adequately investigated prior to its marketing for this application.

Toxicology and Mechanism of Action

The toxicity of PHMG is highly dependent on the route of exposure. While oral and dermal exposures are associated with lower toxicity, inhalation exposure is now known to cause severe and irreversible lung damage.

Mechanism of Antimicrobial Action

The biocidal activity of PHMG is primarily due to its cationic nature. The positively charged guanidine groups interact electrostatically with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.

Inhalation Toxicity and Signaling Pathways

When inhaled, PHMG particles deposit in the lungs and initiate a cascade of toxicological events. The primary molecular initiating event is the disruption of the plasma membrane of lung epithelial cells. This leads to cytotoxicity and the release of damage-associated molecular patterns (DAMPs), which trigger an inflammatory response.

Several key signaling pathways have been identified in PHMG-induced pulmonary toxicity:

  • Reactive Oxygen Species (ROS) and Oxidative Stress: PHMG induces the generation of ROS in lung epithelial cells. This oxidative stress leads to DNA damage.

  • ATM/p53 Pathway: DNA damage activates the ataxia-telangiectasia mutated (ATM) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest and apoptosis.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) pathway, are activated by PHMG and contribute to the expression of pro-inflammatory cytokines.

  • Pro-inflammatory Cytokines: PHMG exposure leads to the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Pro-fibrotic Factors: The chronic inflammation and cell damage stimulate the release of pro-fibrotic factors like Transforming Growth Factor-beta (TGF-β), which plays a central role in the development of pulmonary fibrosis by promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.

Experimental Protocol: In Vivo Inhalation Toxicity Study in Rodents

This protocol outlines a general procedure for assessing the inhalation toxicity of a substance like PHMG in a rodent model, based on OECD guidelines.

Materials:

  • Wistar rats (or other suitable rodent strain)

  • Nose-only inhalation exposure chambers

  • Aerosol generator for the test substance

  • Air supply and monitoring equipment

  • Equipment for clinical observation, body weight measurement, and blood collection

  • Histopathology equipment

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.

  • Dose Groups: At least three dose groups and a control group (exposed to air or vehicle) are used, with an equal number of male and female animals in each group (typically 5-10 per sex per group).

  • Exposure: Animals are exposed to the aerosolized test substance for a specified duration (e.g., 6 hours/day) and frequency (e.g., 5 days/week) for a defined period (e.g., 28 days for a subacute study). Exposure is typically via a nose-only system to minimize dermal and oral exposure.

  • Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, and body weight is measured regularly.

  • Terminal Procedures: At the end of the exposure period (and any post-exposure observation period), animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed, and tissues, particularly the entire respiratory tract, are collected for histopathological examination.

  • Data Analysis: Data are analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) and to characterize the toxicological effects of the substance.

This is a generalized protocol based on OECD Test Guideline 412 for subacute inhalation toxicity.[5]

Table 3: In Vitro Cytotoxicity of PHMG on Human Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)Exposure Time (h)Reference(s)
A549 Human alveolar epithelial>524[6]
AML12 Mouse hepatocyte5.29024[7]
AML12 Mouse hepatocyte2.04848[7]
BEAS-2B Human bronchial epithelial~16 (40% lethality)6[7]

Regulatory Landscape and Lessons Learned

The PHMG tragedy in South Korea exposed significant gaps in the regulation of biocidal products, particularly concerning the assessment of risks associated with different exposure routes. In Europe, the Biocidal Products Regulation (BPR, Regulation (EU) 528/2012) aims to ensure a high level of protection for humans and the environment by requiring a comprehensive risk assessment of biocidal active substances and products before they can be placed on the market.[6] This includes the evaluation of toxicity via all relevant routes of exposure, including inhalation. The history of PHMG serves as a stark reminder of the importance of the "precautionary principle" in chemical regulation and the need for robust, scientifically-sound safety evaluations that consider the intended use and potential misuse of a product.

Visualizations

Diagrams

PHMG_Synthesis_Workflow cluster_reactants Reactants cluster_process Polycondensation Process cluster_products Products & Byproducts cluster_purification Post-processing HMD 1,6-Hexamethylenediamine Mixing Mixing in Reaction Flask HMD->Mixing Guanidine_HCl Guanidine Hydrochloride Guanidine_HCl->Mixing Heating Stepwise Heating (100°C to 180°C) Mixing->Heating Reaction Reaction at 180°C for 3h Heating->Reaction PHMG Polyhexamethylene Guanidine (Viscous Liquid) Reaction->PHMG Ammonia Ammonia Gas (Byproduct) Reaction->Ammonia Cooling Cooling and Solidification PHMG->Cooling Neutralization Ammonia Neutralization (in HCl solution) Ammonia->Neutralization

Caption: Workflow for the synthesis of polyhexamethylene guanidine.

PHMG_Toxicity_Pathway cluster_exposure Exposure & Initial Event cluster_cellular_response Cellular Response cluster_tissue_response Tissue-level Response cluster_outcome Pathological Outcome PHMG_Inhalation PHMG Inhalation Membrane_Disruption Lung Epithelial Cell Membrane Disruption PHMG_Inhalation->Membrane_Disruption ROS ROS Generation Membrane_Disruption->ROS JNK JNK Pathway Activation Membrane_Disruption->JNK DNA_Damage DNA Damage ROS->DNA_Damage ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 Apoptosis Apoptosis & Cell Cycle Arrest ATM_p53->Apoptosis Inflammation Inflammation (TNF-α, IL-6) JNK->Inflammation Fibrosis Pulmonary Fibrosis Apoptosis->Fibrosis TGFb TGF-β Release Inflammation->TGFb TGFb->Fibrosis

Caption: Signaling pathway of PHMG-induced pulmonary fibrosis.

PHMG_Logical_Relationship cluster_properties Key Properties cluster_applications Intended Applications cluster_toxicity Toxicological Profile cluster_outcome Outcome PHMG Polyhexamethylene Guanidine (PHMG) Cationic Cationic Polymer PHMG->Cationic Broad_Spectrum Broad-Spectrum Antimicrobial PHMG->Broad_Spectrum Soluble Water Soluble PHMG->Soluble Cationic->Broad_Spectrum Disinfection Surface & Hospital Disinfection Broad_Spectrum->Disinfection Consumer_Products Humidifier Disinfectant Soluble->Consumer_Products Low_Oral_Dermal Low Oral/Dermal Toxicity Disinfection->Low_Oral_Dermal Assumed Safe Use High_Inhalation High Inhalation Toxicity Consumer_Products->High_Inhalation Unforeseen Exposure Route Public_Health_Disaster South Korean Public Health Disaster High_Inhalation->Public_Health_Disaster

Caption: Logical relationship of PHMG properties, use, and toxicity.

Conclusion

The history of polyhexamethylene guanidine serves as a critical case study in the fields of toxicology, materials science, and public health. While its efficacy as a biocide is well-documented, the devastating consequences of its use in household humidifiers highlight the paramount importance of route-specific toxicological assessments. For researchers and professionals in drug and chemical development, the story of PHMG underscores the necessity of a comprehensive understanding of a compound's physicochemical properties and how these can influence its biological interactions under different exposure scenarios. The detailed protocols and data presented in this guide are intended to equip scientists with the knowledge to both understand the legacy of PHMG and to approach the development of new chemical agents with a heightened sense of diligence and a commitment to rigorous safety evaluation.

References

Physicochemical properties of PHMG oligomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of PHMG Oligomers

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic biocide belonging to the guanidine family of disinfectants.[1] It is widely recognized for its potent bactericidal and fungicidal activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria.[1][2] PHMG is commonly available as a salt, such as polyhexamethylene guanidine phosphate (PHMG-P) or hydrochloride (PHMG-HCl).[1][3] Commercially available PHMG typically exists as a mixture of oligomers with varying chain lengths and isomeric structures.[4][5]

The physicochemical properties of these oligomers are critical determinants of their biological activity, toxicity, and environmental fate. This is particularly relevant in light of the severe lung injuries associated with the inhalation of aerosolized PHMG from household humidifiers, a tragic event that highlighted the urgent need for a deeper understanding of its properties.[1][4][6] This guide provides a detailed overview of the core physicochemical characteristics of PHMG oligomers, outlines the experimental protocols used for their determination, and explores the mechanistic pathways underlying their biological effects, tailored for researchers and professionals in drug development and materials science.

Molecular Weight and Degree of Polymerization

The PHMG used in commercial products is not a single molecular entity but a collection of oligomers with a distribution of molecular weights.[7] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and degree of polymerization are key parameters that define this distribution.[7][8] Studies analyzing PHMG from humidifier disinfectants have consistently shown that these products contain low molecular weight oligomers.[4][6][9][10][11][12][13]

Analysis using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has provided precise measurements of these parameters.[4][6][10][11][12][13] The degree of oligomerization, which refers to the number of monomer units in a chain, typically ranges from 2 to 7.[4][14] It is this oligomeric nature that is thought to be associated with the high toxicity observed in cases of lung injury.[6][9][11][12][13]

Table 1: Molecular Weight Properties of PHMG Oligomers from Humidifier Disinfectant Products

ParameterMean Value ( g/mol )Range ( g/mol )Degree of PolymerizationSource
Number-Average MW (Mn) 542.4403.0–692.23–7[4][14]
Weight-Average MW (Mw) 560.7424.0–714.73–7[4][14]
Number-Average MW (Mn) 517.2422–6132–4[6][11][12][13]
Weight-Average MW (Mw) 537.3441.0–678.02–4[6][11][12][13]

Beyond chain length, PHMG oligomers can exist in different isomeric forms, including linear, branched, and cyclic structures, which arise from different end groups and connectivity.[4][5] These structural variations can influence the molecule's overall physicochemical behavior and biocidal efficacy.[4]

Solubility

PHMG salts, such as PHMG-P and PHMG-HCl, are readily soluble in water.[1][3] The resulting solutions are typically colorless and odorless.[15] This high water solubility is a key property for its application as a disinfectant in aqueous environments, such as in hospital settings and humidifier water tanks.[1] The guanidine groups in the polymer chain are highly polar and capable of forming hydrogen bonds with water, contributing to its miscibility.

pKa and Cationic Nature

The biocidal activity of PHMG is intrinsically linked to its cationic nature. The repeating unit of PHMG contains a guanidinium group, which is one of the strongest organic bases. The pKa of the guanidinium group in the amino acid arginine, for example, is approximately 12.5 to 13.8.[16][17][18][19] This exceptionally high pKa value means that the guanidinium groups along the PHMG oligomer chain are fully protonated and positively charged over a wide pH range, including physiological pH.[20] This persistent cationic charge is crucial for its primary mechanism of action, which involves electrostatic interaction with negatively charged microbial cell membranes.

Thermal Stability

PHMG exhibits notable thermal stability. Studies have shown that its hydrochloride salt (PHMG-HCl) can maintain its antimicrobial activity even after being heated to high temperatures, such as 280°C for 15 minutes.[3][15] This property is advantageous for applications where the disinfectant may be exposed to elevated temperatures during manufacturing, storage, or use. The thermal stability of polymers is typically assessed using Thermogravimetric Analysis (TGA), which measures changes in a sample's mass as a function of temperature.[21][22][23][24]

Mechanism of Action and Cellular Signaling

The primary antimicrobial mechanism of PHMG relies on its ability to disrupt bacterial cell membranes.[1] The positively charged guanidinium groups interact with and bind to the negatively charged components of the cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane disorganization, increased permeability, and ultimately, cell death.

In mammalian cells, particularly lung epithelial cells, inhaled PHMG initiates a cascade of toxic events. Evidence suggests that PHMG exposure triggers the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and significant DNA damage.[25] This genotoxicity activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. The activation of the ROS/ATM/p53 pathway ultimately results in cell cycle arrest at the G1/S checkpoint and induces apoptosis (programmed cell death), contributing to the widespread alveolar damage and lung fibrosis observed in PHMG-induced lung injury.[25]

PHMG_Signaling_Pathway cluster_input Cellular Exposure cluster_response Cellular Response cluster_outcome Cellular Outcome PHMG PHMG Oligomers ROS ↑ Reactive Oxygen Species (ROS) PHMG->ROS Induces DNA_Damage DNA Damage (Double-Strand Breaks) ROS->DNA_Damage Causes ATM ATM Activation DNA_Damage->ATM Activates p53 p53 Activation ATM->p53 Activates Arrest G1/S Cell Cycle Arrest p53->Arrest Leads to Apoptosis Apoptosis p53->Apoptosis Leads to

PHMG-induced apoptotic signaling pathway in lung epithelial cells.

Experimental Protocols

The characterization of PHMG oligomers requires specialized analytical techniques. Below are the methodologies for determining the key physicochemical properties discussed.

Molecular Weight Determination: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight distribution of polymers and oligomers.[26] It was the primary method used to characterize the PHMG found in humidifier disinfectants.[4][6][10][11][13]

  • Principle : The analyte (PHMG) is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) that absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The ions are then accelerated into a time-of-flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular weight.[26]

  • Sample Preparation : A solution of the PHMG sample is mixed with a solution of the matrix. A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

  • Instrumentation : A MALDI-TOF mass spectrometer is operated in positive-ion reflectron mode for higher resolution.

  • Data Analysis : The resulting mass spectrum shows a series of peaks, each corresponding to a specific oligomer with a different degree of polymerization. From this distribution, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated.[8]

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_output Data Output A PHMG Sample in Solution C Mix Sample and Matrix A->C B Matrix Solution (e.g., CHCA) B->C D Spot on Target Plate C->D E Air Dry to Co-crystallize D->E F Irradiate with Pulsed Laser E->F G Desorption & Ionization F->G H Accelerate Ions in Electric Field G->H I Time-of-Flight Separation H->I J Ion Detection I->J K Generate Mass Spectrum J->K L Calculate Mn, Mw, & Degree of Polymerization K->L

Experimental workflow for PHMG oligomer analysis by MALDI-TOF MS.
Solubility Determination

Methods for determining polymer solubility can range from simple qualitative assessments to more complex quantitative measurements.[27][28]

  • Principle : The maximum amount of a solute (polymer) that can dissolve in a given amount of solvent at a specific temperature is determined.

  • Gravimetric Method :

    • A known mass of the polymer is added to a known volume of the solvent (e.g., water).

    • The mixture is agitated (e.g., stirred or sonicated) at a constant temperature for a sufficient time to reach equilibrium.

    • Any undissolved polymer is separated by filtration or centrifugation.

    • The undissolved polymer is dried and weighed.

    • The solubility is calculated by subtracting the mass of the undissolved polymer from the initial mass.

  • Visual Method : For highly soluble polymers like PHMG, a qualitative assessment is often sufficient. The polymer is added incrementally to the solvent until no more dissolves, and the solution becomes saturated (indicated by the presence of undissolved material).

pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and accessible method for determining the acid dissociation constants (pKa) of molecules, including polyelectrolytes.[29][30]

  • Principle : The pKa is the pH at which a titratable group is 50% protonated and 50% deprotonated. A solution of the polymer is titrated with a strong acid or base, and the pH is monitored with a pH electrode as a function of the volume of titrant added.[30]

  • Methodology :

    • A solution of PHMG of known concentration is prepared.

    • A calibrated pH electrode is placed in the solution.

    • A standard solution of a strong acid (e.g., HCl) is added in small, precise increments.

    • The pH is recorded after each addition, allowing the solution to equilibrate.

    • A titration curve is generated by plotting pH versus the volume of titrant added.

    • The pKa value corresponds to the pH at the midpoint of the buffer region of the titration curve. For a highly basic polymer like PHMG, this curve will show a sharp change in pH as the guanidinium groups are neutralized.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is a fundamental thermal analysis technique used to measure the thermal stability and decomposition profile of polymeric materials.[21][22][24]

  • Principle : TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air).[22] Mass loss indicates decomposition or volatilization.

  • Methodology :

    • A small, precisely weighed sample of PHMG is placed in a crucible within the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

    • The instrument continuously records the sample's mass.

    • A TGA curve is generated by plotting the percentage of initial mass remaining versus temperature.

  • Data Analysis : The TGA curve provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the experiment. This allows for a quantitative assessment of the material's thermal stability.[21][22]

Logical_Relationship cluster_physchem Physicochemical Properties cluster_bio Biological Effects MW Low Molecular Weight (Oligomeric) Toxicity Mammalian Cell Toxicity (e.g., Lung Injury) MW->Toxicity Correlates with Solubility High Water Solubility Uptake Cellular Uptake & Bioavailability Solubility->Uptake Facilitates pKa High pKa (Cationic Charge) Membrane Microbial Membrane Disruption pKa->Membrane Enables Electrostatic Interaction Structure Isomeric Structures (Linear, Cyclic, etc.) Structure->Membrane Influences Structure->Toxicity Influences

Relationship between PHMG properties and biological effects.

Conclusion

The physicochemical properties of PHMG oligomers—specifically their low molecular weight, high water solubility, persistent cationic charge due to a high pKa, and thermal stability—are integral to their function as effective biocides. However, these same properties, particularly the oligomeric nature, are closely linked to their potential for inducing severe toxicity in mammalian systems upon inhalation. A thorough characterization of these parameters using robust analytical methods is therefore essential for risk assessment, the development of safer alternatives, and a comprehensive understanding of their mechanism of action. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working to harness the antimicrobial benefits of guanidine-based polymers while mitigating their potential harm.

References

An In-depth Technical Guide to Polyhexamethylene Guanidine (PHMG) Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhexamethylene guanidine (PHMG) and its derivatives are a class of cationic polymers that have garnered significant attention for their broad-spectrum antimicrobial properties. This technical guide provides a comprehensive overview of PHMG derivatives, including their synthesis, mechanism of action, and potential applications, with a particular focus on their role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to PHMG and its Derivatives

Polyhexamethylene guanidine (PHMG) is a polymer with a repeating guanidinium group in its backbone. The cationic nature of the guanidinium group is central to its biological activity. PHMG and its derivatives are known for their potent antimicrobial effects against a wide range of microorganisms, including bacteria and fungi.[1] The basic structure of PHMG consists of a hydrophobic hexamethylene chain and a positively charged guanidine group.[2] This amphipathic nature allows for effective interaction with microbial cell membranes.

Derivatives of PHMG are typically synthesized by modifying the polymer backbone or by forming salts with various organic and inorganic acids. These modifications can alter the compound's solubility, toxicity, and antimicrobial efficacy. Some notable derivatives include PHMG-hydrochloride (PHMG-HCl) and PHMG-phosphate (PHMG-p).[3]

Synthesis of PHMG Derivatives

The synthesis of PHMG and its derivatives primarily involves polycondensation reactions.

Polycondensation of Hexamethylenediamine and Guanidine Hydrochloride

A common method for synthesizing PHMG-HCl is the polycondensation of hexamethylenediamine (HMDA) with guanidine hydrochloride.

  • Reaction Scheme: n(H₂N-(CH₂)₆-NH₂) + n(H₂N-C(=NH)-NH₂·HCl) → [-HN-C(=NH)-NH-(CH₂)₆-]n·HCl + 2n(NH₃)

  • Experimental Protocol:

    • Hexamethylenediamine and guanidine hydrochloride are mixed in a 1:1 molar ratio in a reaction vessel.[4]

    • The mixture is heated to 120°C for approximately 5 hours.[4]

    • The temperature is then raised to 150°C and maintained for about 10 hours to facilitate the polycondensation reaction, during which ammonia is released.[4]

    • The resulting viscous product is cooled to obtain solid PHMG-HCl.

Synthesis of PHMG Stearate (PHGS) via Precipitation Reaction

Lipophilic derivatives like PHMG stearate can be synthesized through a precipitation reaction.

  • Experimental Protocol:

    • Prepare separate aqueous solutions of PHMG-HCl and sodium stearate.

    • Heat both solutions to 80°C.

    • Add the sodium stearate solution to the PHMG-HCl solution with constant stirring. The molar ratio of the repeating unit of PHMG-HCl to sodium stearate should be 1:1.

    • The precipitate of PHMG stearate that forms is collected by filtration.

    • The product is washed with boiling water and dried under a vacuum.

Mechanism of Action

The primary mechanism of antimicrobial action for PHMG and its derivatives is the disruption of the microbial cell membrane.[2][5][6]

  • Electrostatic Interaction: The positively charged guanidinium groups of the polymer electrostatically interact with the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids.[2]

  • Membrane Disruption: This interaction leads to the displacement of divalent cations that stabilize the membrane, causing a loss of membrane integrity. The hydrophobic hexamethylene chains can also insert into the lipid bilayer, further disrupting its structure.[2]

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately leading to cell death.[7]

Quantitative Antimicrobial Activity of PHMG Derivatives

The antimicrobial efficacy of PHMG derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the bactericidal effect of different PHMG derivatives incorporated into polylactide (PLA) films against common bacterial strains.

PHMG DerivativeConcentration in PLA (%)Test OrganismReduction of Viable Cells (R)Bactericidal Effect (R ≥ 2)
PLA-W (PHMG granular polyethylene wax) 0.2S. aureus1.5No
0.6S. aureus2.5Yes
1.0S. aureus3.0Yes
0.2E. coli1.2No
0.6E. coli2.2Yes
1.0E. coli2.8Yes
PLA-A (PHMG salt of sulfanilic acid) 0.2S. aureus1.1No
0.6S. aureus1.8No
1.0S. aureus2.1Yes
0.2E. coli0.9No
0.6E. coli1.5No
1.0E. coli1.9No
PLA-S (PHMG stearate) 0.2S. aureus0.8No
0.6S. aureus1.3No
1.0S. aureus1.7No
0.2E. coli0.6No
0.6E. coli1.1No
1.0E. coli1.4No

Data adapted from Walczak et al. (2014).[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the PHMG derivative in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 110 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Assessment of Cell Membrane Integrity

This protocol assesses the ability of PHMG derivatives to disrupt cell membrane integrity using a fluorescent dye exclusion method.[11]

  • Cell Culture: Culture a suitable cell line (e.g., A549 human lung adenocarcinoma cells) in appropriate culture medium until a confluent monolayer is formed.

  • Treatment: Expose the cells to various concentrations of the PHMG derivative for a defined period. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).

  • Staining: Prepare a staining solution containing a membrane-impermeable DNA-binding dye (e.g., propidium iodide) and a membrane-permeable dye that stains all cells (e.g., Hoechst 33342).

  • Incubation: Incubate the cells with the staining solution according to the manufacturer's instructions.

  • Microscopy: Visualize the cells using a fluorescence microscope. Cells with compromised membrane integrity will show staining from the membrane-impermeable dye, while all cells will be stained by the membrane-permeable dye.

  • Quantification: Quantify the percentage of cells with disrupted membranes by counting the number of cells stained with the membrane-impermeable dye relative to the total number of cells.

Signaling Pathways Modulated by PHMG Derivatives

Recent research has indicated that beyond direct membrane disruption, PHMG derivatives can modulate specific cellular signaling pathways, which may contribute to their biological effects and toxicity.

cGAS/STING Pathway

The cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway is a component of the innate immune system that detects cytosolic DNA. PHMG exposure has been shown to modulate this pathway.[10]

cGAS_STING_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus PHMG_Derivative PHMG Derivative Cytosolic_DNA Cytosolic DNA PHMG_Derivative->Cytosolic_DNA Induces release cGAS cGAS 2'3'-cGAMP 2'3'-cGAMP cGAS->2'3'-cGAMP Synthesizes STING STING (on ER) TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes Translocates and Activates Transcription Cytosolic_DNA->cGAS Activates 2'3'-cGAMP->STING Activates

Caption: PHMG-induced modulation of the cGAS/STING pathway.

RhoA Signaling Pathway

The RhoA signaling pathway is a critical regulator of the actin cytoskeleton, cell adhesion, and motility. PHMG has been reported to activate this pathway.

RhoA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR GEF RhoGEF GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP-GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Actin_Cytoskeleton PHMG_Derivative PHMG Derivative PHMG_Derivative->GPCR Activates

Caption: Activation of the RhoA signaling pathway by PHMG derivatives.

Estrogen Receptor Signaling Pathway

PHMG has been shown to activate estrogen receptor signaling. This can occur through both genomic and non-genomic pathways.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PHMG_Derivative PHMG Derivative ER_cyt Estrogen Receptor (ER) PHMG_Derivative->ER_cyt Binds and Activates ER_mem Membrane ER PHMG_Derivative->ER_mem Binds and Activates ER_nuc ER ER_cyt->ER_nuc Translocates to Nucleus PI3K PI3K ER_mem->PI3K Activates Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription Akt->Gene_Transcription Modulates ERE Estrogen Response Element ER_nuc->ERE Binds ERE->Gene_Transcription Regulates

Caption: Genomic and non-genomic estrogen receptor signaling activated by PHMG.

Potential Applications in Drug Development

The potent antimicrobial properties of PHMG derivatives make them attractive candidates for various applications in drug development and healthcare.

  • Topical Antiseptics: Their broad-spectrum activity suggests their use in wound dressings and topical antiseptics to prevent and treat skin infections.

  • Antifungal Agents: PHMG derivatives have shown efficacy against various fungal pathogens, indicating their potential as antifungal drugs.

  • Medical Device Coatings: Coating medical devices, such as catheters and implants, with PHMG derivatives could prevent biofilm formation and reduce the risk of device-associated infections.

  • Disinfectants: They are effective as disinfectants for surfaces and instruments in healthcare settings.

Conclusion and Future Perspectives

PHMG derivatives represent a promising class of antimicrobial agents with a well-established mechanism of action primarily targeting the microbial cell membrane. Their synthesis is relatively straightforward, and their efficacy can be tuned through chemical modification. While their primary application has been as biocides and disinfectants, their potent antimicrobial activity warrants further investigation for therapeutic applications. Future research should focus on optimizing the structure of PHMG derivatives to enhance their antimicrobial selectivity and reduce potential host toxicity. A deeper understanding of their interactions with cellular signaling pathways will be crucial for developing safe and effective therapeutic agents based on the PHMG scaffold.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The use of PHMG derivatives in any application should be preceded by rigorous safety and efficacy testing.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a biocide in various industrial and commercial applications. Its broad-spectrum antimicrobial activity has led to its incorporation into products such as disinfectants, preservatives, and water treatment agents. However, the increasing use of PHMG has raised concerns about its potential environmental impact. Understanding the environmental fate and transport of this compound is crucial for assessing its ecological risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental behavior of PHMG, focusing on its adsorption, degradation, and mobility in soil and water.

Physicochemical Properties of PHMG

Polyhexamethylene guanidine is a polymer with a repeating guanidinium group in its backbone. The general structure consists of hexamethylene chains linked by guanidine groups. The cationic nature of the guanidinium group is a key determinant of its environmental behavior.

PropertyValue/Description
Chemical Formula (C₇H₁₆N₃)n·xHCl or (C₇H₁₆N₃)n·xH₃PO₄
Appearance Typically a colorless to light yellow liquid or solid
Solubility in Water High
Charge in Environmental pHs Cationic

Environmental Fate and Transport

The environmental fate of a chemical refers to the processes that determine its concentration, distribution, and persistence in various environmental compartments. For PHMG, the key processes are adsorption to soil and sediment, and degradation through biotic and abiotic pathways.

Adsorption and Desorption in Soil

The strong cationic nature of PHMG governs its interaction with soil particles. Soil components such as clay minerals and organic matter possess a net negative charge, leading to strong electrostatic attraction with the positively charged guanidinium groups of PHMG.

Quantitative Data on Soil Sorption of PHMG-P

A study on the environmental risk assessment of polyhexamethylene guanidine phosphate (PHMG-P) provides valuable quantitative data on its soil sorption behavior. The study utilized a spectroscopic method with Eosin indicator to determine the concentration of PHMG-P in aqueous solutions.[1]

Soil TypeAdsorption (%)Desorption (%)Adsorption Coefficient (K)Organic Carbon Normalized Adsorption Coefficient (Koc)
Soil 1> 95.2< 4.5> 110> 9,181
Soil 2> 95.2< 4.7> 111> 11,100
Soil 3> 95.2< 4.7> 116> 8,942

Data from "Environmental Risk Assessment of Polyhexamethylenequanidine Phosphate by Soil Adsorption/Desorption Coefficient"[1]

The high adsorption percentages (>95.2%) and low desorption rates (<4.7%) indicate that PHMG-P strongly binds to soil particles and is not easily released back into the soil solution. The high K and Koc values further confirm the low mobility of PHMG-P in the terrestrial environment.[1] This strong adsorption significantly limits its potential to leach into groundwater.

Experimental Protocol: Batch Equilibrium Adsorption/Desorption Study

The following protocol is a generalized representation based on standard methods for determining soil adsorption/desorption coefficients, similar to what would be used for PHMG.

G cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase A1 Prepare PHMG solutions of known concentrations A2 Add known mass of soil to each solution A1->A2 A3 Equilibrate by shaking for a defined period (e.g., 24h) A2->A3 A4 Centrifuge to separate soil and supernatant A3->A4 A5 Measure PHMG concentration in supernatant A4->A5 D1 Remove supernatant from adsorption phase D2 Add a fresh solution (e.g., CaCl2) to the soil pellet D1->D2 D3 Equilibrate by shaking D2->D3 D4 Centrifuge D3->D4 D5 Measure PHMG concentration in supernatant D4->D5 G PHMG Polyhexamethylene Guanidine (PHMG) Oligomers Oligomers and Monomers PHMG->Oligomers Extracellular Enzymatic Cleavage Intermediates Intermediate Metabolites (e.g., hexamethylenediamine, guanidine) Oligomers->Intermediates Further Degradation Mineralization Mineralization Products (CO2, H2O, NH4+) Intermediates->Mineralization Microbial Metabolism G PHMG PHMG in Soil Adsorption High Adsorption (High K, Koc) PHMG->Adsorption Degradation Degradation (Biotic & Abiotic) PHMG->Degradation Mobility Low Mobility Adsorption->Mobility Degradation->Mobility Leaching Low Leaching Potential Mobility->Leaching

References

Inhalation Toxicity of Guanidine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pulmonary risks associated with guanidine-based compounds, detailing quantitative toxicity data, experimental methodologies, and mechanisms of action.

This technical guide provides a comprehensive overview of the current scientific understanding of the inhalation toxicity of various guanidine compounds. It is intended for researchers, scientists, and drug development professionals working with or assessing the safety of these nitrogenous organic compounds. This document summarizes key quantitative toxicity data, provides detailed experimental protocols from cited studies, and visualizes the known signaling pathways involved in guanidine-induced pulmonary toxicity.

Quantitative Inhalation Toxicity Data

The following tables summarize the available quantitative data on the inhalation toxicity of several guanidine compounds. These values are critical for comparative toxicological assessment and risk management.

Table 1: Acute Inhalation Toxicity of Guanidine Compounds

CompoundTest SpeciesExposure DurationLC50 (mg/m³)Source(s)
Dodecylguanidine Hydrochloride (DGH)Sprague-Dawley Rat4 hours>68[1][2][3]
Guanidine HydrochlorideRat4 hours3181[4]
Guanidine NitrateRat4 hours>853[5][6][7]
Polyhexamethylene Guanidine Hydrochloride (PHMG-HCl)F344 Rat6 hours/day, 5 days/week for 2 weeksNOAEL < 1[8]

Table 2: In Vitro Cytotoxicity of Guanidine Compounds in Human Lung Epithelial Cells (A549)

CompoundIC50 (µg/mL)Source(s)
Dodecylguanidine Hydrochloride (DGH)0.39[1][2]
Cyanoguanidine polymer with ammonium chloride and formaldehyde (CGP)49.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. This section outlines the experimental protocols for key inhalation toxicity studies on guanidine compounds.

Acute Inhalation Toxicity of Dodecylguanidine Hydrochloride (DGH) in Rats

This study aimed to evaluate the acute inhalation toxicity of Dodecylguanidine Hydrochloride (DGH).[1]

  • Test Species: Specific pathogen-free Sprague-Dawley rats.

  • Exposure Groups: Animals were divided into a control group (clean air) and three exposure groups: low (8.6 ± 0.41 mg/m³), middle (21.3 ± 0.83 mg/m³), and high (68.0 ± 3.46 mg/m³).[1][2]

  • Aerosol Generation and Exposure:

    • DGH solutions were aerosolized using an atomizer with a clean air flow of 250 L/min.[1]

    • Rats were exposed for a single 4-hour period.[1][3]

  • Aerosol Characterization:

    • The mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles were determined using a multistage impactor. The MMAD was in the range of 1.2–1.38 µm, and the GSD was between 1.7 and 2.94.[9]

  • Post-Exposure Analysis:

    • Immediately after exposure, animals were sacrificed.

    • Bronchoalveolar lavage fluid (BALF) was collected to analyze for total protein, lactate dehydrogenase (LDH), and inflammatory cytokines (MIP-2, TGF-β1, IL-1β, TNF-α, and IL-6).[1][3]

    • Histopathological examinations of the nasal cavity and lung tissues were performed.[1][2][3]

G cluster_protocol Acute Inhalation Study Workflow for DGH A Test Animal Acclimation (Sprague-Dawley Rats) B Group Allocation (Control, Low, Middle, High Dose) A->B C Aerosol Generation (Atomizer, DGH Solution) B->C D 4-Hour Inhalation Exposure C->D E Post-Exposure Sacrifice D->E F Sample Collection (BALF, Tissues) E->F G Analysis (Cytokines, Histopathology) F->G

Workflow for the acute inhalation toxicity study of DGH.
Subacute Inhalation Toxicity of Polyhexamethylene Guanidine Hydrochloride (PHMG-HCl) in Rats

This study was designed to characterize the subacute inhalation toxicity of PHMG-HCl.[8]

  • Test Species: F344 rats.[8]

  • Exposure Groups: Rats were exposed to 0, 1, 5, or 25 mg/m³ of PHMG-HCl.[8]

  • Exposure Regimen: Whole-body inhalation exposure for 6 hours per day, 5 days a week, for two weeks.[8]

  • Post-Exposure Evaluation:

    • Clinical signs, body weight, hematology, and serum chemistry were monitored.

    • Gross and histopathological examinations of the respiratory tract and other organs were conducted.[7]

Mechanisms of Inhalation Toxicity and Signaling Pathways

Inhalation of certain guanidine compounds can induce significant pulmonary inflammation and injury. The underlying molecular mechanisms, particularly for polyhexamethylene guanidine (PHMG), have been the subject of intensive research.

Polyhexamethylene Guanidine (PHMG) Induced Lung Injury

The primary mechanism of PHMG-induced toxicity involves damage to the cell membranes of lung epithelial cells.[10] This initial injury triggers a cascade of downstream cellular events leading to inflammation and fibrosis.

Key Signaling Pathways:

  • Reactive Oxygen Species (ROS) Generation and DNA Damage: PHMG exposure leads to the generation of intracellular ROS.[11] This oxidative stress can cause DNA damage, activating DNA damage response pathways.

  • p53 Activation: The tumor suppressor protein p53 is activated in response to DNA damage, which can lead to cell cycle arrest and apoptosis (programmed cell death).[9]

  • Endoplasmic Reticulum (ER) Stress: PHMG has been shown to localize in the endoplasmic reticulum, inducing ER stress.[10] Prolonged ER stress can also trigger apoptosis.[10]

  • Inflammatory Response: Damaged epithelial cells release pro-inflammatory cytokines and chemokines, recruiting inflammatory cells to the lungs and amplifying the inflammatory response.

G cluster_pathway PHMG-Induced Lung Epithelial Cell Injury Pathway PHMG PHMG Inhalation Membrane Cell Membrane Damage PHMG->Membrane ER_Stress ER Stress PHMG->ER_Stress ROS Increased ROS Membrane->ROS Inflammation Inflammation Membrane->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis ER_Stress->Apoptosis

Signaling cascade in PHMG-induced lung epithelial cell injury.
General Guanidine Compound Cytotoxicity

The basic guanidinium ion is known to interact with and disrupt cell membranes, a property that contributes to the antimicrobial activity of many guanidine-based biocides.[1] This membrane-destabilizing effect is also a likely initiating event in the toxicity to mammalian cells. For DGH, this manifests as a dose-dependent increase in cell membrane damage.[1] The subsequent inflammatory response observed in vivo, characterized by the release of various cytokines, is a direct consequence of this initial cellular injury.[1][3]

G cluster_general_toxicity General Guanidine Compound-Induced Cytotoxicity Guanidine Guanidine Compound (e.g., DGH) Cell_Membrane Interaction with Cell Membrane Guanidine->Cell_Membrane Membrane_Damage Membrane Damage & Increased Permeability Cell_Membrane->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Inflammation Inflammatory Response Membrane_Damage->Inflammation

General mechanism of cytotoxicity for guanidine compounds.

Summary and Conclusion

The inhalation toxicity of guanidine compounds varies significantly depending on the specific chemical structure. While some, like guanidine hydrochloride and guanidine nitrate, have relatively low acute inhalation toxicity in animal models, others, such as the polymeric guanidine PHMG, are highly toxic to the respiratory system, leading to severe inflammation and fibrosis even at low concentrations. Dodecylguanidine hydrochloride has demonstrated significant in vitro cytotoxicity and induces pulmonary inflammation in vivo.

The primary mechanism of toxicity appears to be the disruption of cell membranes, which triggers a cascade of events including oxidative stress, DNA damage, and programmed cell death, ultimately leading to an inflammatory response.

Given the potential for severe respiratory effects, careful risk assessment and the implementation of appropriate safety measures are imperative when handling guanidine compounds that may become airborne. Further research is needed to fully elucidate the long-term health effects of chronic, low-level inhalation exposure to a wider range of these compounds.

References

Cellular Uptake and Distribution of Polyhexamethylene Guanidine (PHMG): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and underlying molecular mechanisms of Polyhexamethylene guanidine (PHMG), a cationic biocide linked to severe pulmonary toxicity. The information presented herein is intended to support research efforts and the development of potential therapeutic strategies.

Cellular Uptake and Subcellular Localization

The cellular entry of PHMG is primarily initiated by its electrostatic interaction with the negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction can lead to significant membrane disruption.[1][2] Once internalized, PHMG exhibits a specific subcellular localization pattern.

In human lung epithelial A549 cells, fluorescein isothiocyanate (FITC)-conjugated PHMG-p (PHMG-p-FITC) has been observed to rapidly localize within the endoplasmic reticulum (ER).[3][4] Over a longer incubation period of 5 hours, PHMG-p-FITC also accumulates in the lysosomes, but not in the mitochondria.[3] This specific targeting of the ER is a critical event, initiating ER stress-mediated apoptosis, which is considered a key step in the pathogenesis of PHMG-induced lung fibrosis.[3][4]

In Vivo Distribution of PHMG

Animal studies using radiolabeled PHMG have provided quantitative insights into its biodistribution following different routes of administration.

Intravenous Administration

Following intravenous injection in Sprague-Dawley rats, ¹¹¹In-labeled PHMG (¹¹¹In-PHMG) is rapidly distributed to various organs, with the highest concentrations found in the liver and lungs.[1][5] The clearance from these organs is slow, with a significant percentage of the injected dose remaining even after one week.[1][5]

Intratracheal Instillation

When administered directly into the trachea, a large proportion of PHMG remains in the lungs for an extended period.[1] However, a portion of the administered PHMG can translocate from the lungs to extrapulmonary organs, indicating its ability to cross the air-blood barrier.[1] Over time, there is an observed retention and even increased uptake in the liver and spleen.[1]

Oral Administration

In contrast to intravenous and intratracheal routes, orally administered PHMG is largely confined to the gastrointestinal tract, with a significant decrease in the whole-body signal after 24 hours.[1]

Table 1: Biodistribution of ¹¹¹In-PHMG in Sprague-Dawley Rats after Intravenous Injection

Time Post-InjectionLung (%ID/g)Liver (%ID/g)Spleen (%ID/g)
0.5 hours13.195.313.99
168 hours8.65--

%ID/g = percentage of injected dose per gram of tissue. Data from[1].

Table 2: Biodistribution of ¹¹¹In-PHMG in Sprague-Dawley Rats after Intratracheal Instillation

Time Post-InstillationLung (%ID/g)Liver (%ID/g)
0.5 hours85.471.12
168 hours~68% of initial1.74

Data from[1].

Molecular Mechanisms and Signaling Pathways

PHMG exposure triggers a cascade of cellular events and modulates specific signaling pathways, contributing to its toxicity.

ER Stress-Mediated Apoptosis

As previously mentioned, the accumulation of PHMG in the endoplasmic reticulum induces ER stress.[3][4] This leads to the activation of the unfolded protein response (UPR) and ultimately results in apoptosis, or programmed cell death.[3][4] The ER stress inhibitor tauroursodeoxycholic acid (TUDCA) has been shown to inhibit PHMG-p-induced apoptosis, confirming the critical role of this pathway.[3][4]

ER_Stress_Pathway PHMG PHMG CellMembrane Cell Membrane PHMG->CellMembrane Uptake ER Endoplasmic Reticulum CellMembrane->ER Localization ER_Stress ER Stress ER->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: PHMG induces ER stress-mediated apoptosis.

cGAS/STING Pathway Modulation

PHMG has been shown to modulate the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[6] In human monocytic cells, PHMG exposure suppresses the activation of interferon regulatory factor 3 (IRF3) and the expression of interferon-β (IFN-β) induced by cGAS or STING agonists.[6] Interestingly, in a mouse model, a low dose of PHMG enhanced IFN-β production in the lungs, while a higher dose decreased its levels, suggesting a biphasic effect that may ultimately impair host defense and lead to pulmonary fibrosis.[6]

cGAS_STING_Pathway cluster_PHMG PHMG Effect PHMG_low Low Dose PHMG IFNb IFN-β PHMG_low->IFNb Enhances PHMG_high High Dose PHMG PHMG_high->IFNb Suppresses ImpairedDefense Impaired Host Defense (Pulmonary Fibrosis) PHMG_high->ImpairedDefense cGAS cGAS STING STING cGAS->STING Activates IRF3 IRF3 STING->IRF3 Activates IRF3->IFNb Induces Inflammation Inflammation IFNb->Inflammation

Caption: Biphasic effect of PHMG on the cGAS/STING pathway.

Other Signaling Pathways

Studies have also implicated other signaling pathways in the toxic effects of PHMG. In a rat model, respiratory exposure to PHMG-p was found to significantly activate estrogen receptor signaling and RHOA signaling, while inhibiting RHOGDI signaling, which may contribute to hematological diseases.[7][8][9]

Experimental Protocols

Synthesis of PHMG-p-FITC for Subcellular Localization Studies

This protocol describes the synthesis of a fluorescently labeled PHMG-p conjugate to visualize its intracellular distribution.

  • Conjugation: React Polyhexamethylene guanidine phosphate (PHMG-p) with fluorescein isothiocyanate (FITC).

  • Purification: Purify the resulting PHMG-p-FITC conjugate to remove any unreacted FITC.

  • Cell Culture: Culture A549 human lung epithelial cells in an appropriate medium.

  • Staining of Organelles: Stain the cells with specific fluorescent dyes for the endoplasmic reticulum (e.g., ER-Tracker™ Red), lysosomes (e.g., LysoTracker™ Red), and mitochondria (e.g., MitoTracker™ Red).

  • Incubation with PHMG-p-FITC: Treat the stained cells with a non-cytotoxic concentration of PHMG-p-FITC (e.g., 2 µg/mL) for various time points.

  • Confocal Microscopy: Observe the cells using a confocal microscope to determine the colocalization of the green fluorescence from PHMG-p-FITC with the red fluorescence from the stained organelles.

Subcellular_Localization_Workflow Start Start Synthesize Synthesize PHMG-p-FITC Start->Synthesize Culture Culture A549 Cells Synthesize->Culture Stain Stain Organelles (ER, Lysosomes, Mitochondria) Culture->Stain Incubate Incubate with PHMG-p-FITC Stain->Incubate Confocal Confocal Microscopy Incubate->Confocal Analyze Analyze Colocalization Confocal->Analyze

Caption: Workflow for Subcellular Localization of PHMG-p-FITC.

Radiolabeling of PHMG and Biodistribution Studies

This protocol outlines the methodology for tracking the in vivo distribution of PHMG.

  • Chelator Conjugation: Conjugate PHMG with a metal chelating agent, such as DOTA-isothiocyanate, to create PHMG-DOTA.

  • Radiolabeling: Radiolabel the PHMG-DOTA conjugate with a radioactive isotope, such as Indium-111 (¹¹¹In), to produce ¹¹¹In-PHMG.

  • Purification: Purify the radiolabeled ¹¹¹In-PHMG.

  • Animal Model: Utilize Sprague-Dawley rats as the animal model.

  • Administration: Administer the ¹¹¹In-PHMG to the rats via the desired route (intravenous, intratracheal, or oral).

  • Tissue Collection: At various time points post-administration, euthanize the animals and dissect the blood and various organs (e.g., lungs, liver, spleen, kidneys, heart).

  • Gamma Counting: Measure the radioactivity in each tissue sample using a γ-counter to quantify the amount of ¹¹¹In-PHMG present.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Biodistribution_Workflow Start Start Conjugate Conjugate PHMG with DOTA Start->Conjugate Radiolabel Radiolabel with ¹¹¹In Conjugate->Radiolabel Administer Administer ¹¹¹In-PHMG to Rats Radiolabel->Administer Collect Collect Tissues at Time Points Administer->Collect Measure Measure Radioactivity (γ-counter) Collect->Measure Analyze Calculate %ID/g Measure->Analyze

Caption: Workflow for PHMG Biodistribution Study.

Quantitative Cytotoxicity Data

The cytotoxic effects of PHMG have been evaluated in various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 3: IC50 Values of PHMG-P in Different Cell Lines

Cell LineCell TypeIncubation TimeIC50 (µg/mL)
AML12Mouse Hepatocyte24 hours5.290
AML12Mouse Hepatocyte48 hours2.048
A549Human Lung Epithelial->5
BEAS-2BHuman Bronchial Epithelial->5
MRC-5Human Lung Fibroblast->5
THP-1Human Monocytic->5

Data from[10]. A higher IC50 value indicates lower cytotoxicity.

Conclusion

The cellular uptake of PHMG is a complex process initiated by membrane interaction, leading to its accumulation in specific organelles, particularly the endoplasmic reticulum. This triggers downstream signaling pathways, including ER stress-mediated apoptosis, which are central to its toxicity. The in vivo distribution of PHMG is highly dependent on the route of exposure, with inhalation leading to prolonged retention in the lungs and subsequent systemic distribution. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further investigation into the toxicology of PHMG and the development of countermeasures.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Polyhexamethylene Guanidine (PHMG) in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a disinfectant and biocide in various applications, including industrial water treatment, swimming pools, and household products. Due to its extensive use, there is growing concern about its potential release into the environment and subsequent impact on ecosystems and human health. Inhalation of PHMG has been linked to severe lung injury, making the monitoring of its presence in environmental matrices a critical public health issue.[1][2]

These application notes provide detailed protocols for the quantification of PHMG in various environmental samples, including water, soil, and air. The methodologies described herein are intended to assist researchers and scientists in accurately assessing the environmental fate and concentration of this emerging contaminant.

Analytical Methodologies Overview

The primary analytical techniques for the quantification of PHMG are based on mass spectrometry due to the polymer's non-volatile and polar nature. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting PHMG in complex matrices. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another powerful tool, particularly for characterizing the oligomeric distribution of PHMG.[3]

Experimental Protocols

Quantification of PHMG in Water Samples

This protocol details the analysis of PHMG in various water matrices, such as tap water, river water, and wastewater, using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for pre-concentrating PHMG from aqueous samples and removing interfering matrix components.[4][5] Cation-exchange SPE cartridges are particularly effective for retaining the cationic PHMG polymer.

Protocol:

  • Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., Oasis WCX) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[6]

  • Sample Loading: Adjust the pH of the water sample (typically 250-500 mL) to approximately 3 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in deionized water to remove unretained interferences. Follow this with a wash of 5 mL of methanol to remove moderately polar interferences.

  • Elution: Elute the retained PHMG from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

b. Instrumental Analysis: LC-MS/MS

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating PHMG oligomers.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for different PHMG oligomers. The exact m/z values will depend on the specific oligomer and its charge state.

Experimental Workflow for Water Sample Analysis

Caption: Workflow for PHMG quantification in water samples.

Quantification of PHMG in Soil and Sediment Samples

This protocol outlines a method for extracting PHMG from soil and sediment samples using ultrasonic-assisted extraction (UAE) followed by LC-MS/MS analysis.

a. Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction utilizes high-frequency sound waves to enhance the extraction of analytes from solid matrices.[7][8]

Protocol:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2-mm mesh to remove large debris.[9]

  • Extraction: Weigh 5 g of the prepared soil sample into a centrifuge tube. Add 10 mL of an extraction solvent (e.g., methanol with 1% formic acid).

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[10]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining solid residue two more times.

  • Combine and Concentrate: Combine the supernatants from all three extractions and evaporate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Clean-up: The concentrated extract may require a clean-up step using SPE as described for water samples to remove co-extracted interferences.

b. Instrumental Analysis: LC-MS/MS

The instrumental analysis is performed using the same LC-MS/MS conditions as described for water samples.

Experimental Workflow for Soil/Sediment Sample Analysis

Caption: Workflow for PHMG quantification in soil/sediment.

Quantification of PHMG in Air Samples

This protocol describes the collection of aerosolized PHMG using a specific sampler followed by colorimetric or LC-MS/MS analysis.

a. Sample Collection: Eosin Y-Coated Glass Bead Sampler

A simple and effective method for sampling PHMG aerosols involves the use of glass beads coated with Eosin Y, an anionic dye that interacts with the cationic PHMG.[1][11]

Protocol:

  • Sampler Preparation: Prepare a sampler by placing Eosin Y-coated glass beads in a suitable holder.

  • Air Sampling: Place the sampler in the area of interest and draw air through it using a personal sampling pump at a known flow rate (e.g., 1-2 L/min) for a specified duration.

  • Sample Recovery: After sampling, carefully transfer the glass beads to a vial.

b. Sample Extraction and Analysis

Protocol:

  • Extraction: Add 10 mL of deionized water to the vial containing the glass beads. Sonicate for 20 minutes to dissolve the Eosin Y and the collected PHMG.

  • Analysis:

    • Colorimetric Analysis: The concentration of PHMG can be estimated semi-quantitatively by measuring the change in the visible light absorption of the Eosin Y solution using a spectrophotometer.[1]

    • LC-MS/MS Analysis: For more accurate and sensitive quantification, the aqueous extract can be analyzed by LC-MS/MS following the protocol for water samples (potentially with a pre-concentration step if concentrations are low).

Experimental Workflow for Air Sample Analysis

Caption: Workflow for PHMG quantification in air samples.

Data Presentation

The quantitative data obtained from the analysis of environmental samples should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Quantification of PHMG in Water Samples

Sample IDSample TypePHMG Concentration (µg/L)Method
WW-01Wastewater Effluent15.2SPE-LC-MS/MS
RW-01River Water2.5SPE-LC-MS/MS
TW-01Tap Water< 0.1SPE-LC-MS/MS

Table 2: Quantification of PHMG in Soil/Sediment Samples

Sample IDSample TypePHMG Concentration (µg/kg)Method
SO-01Agricultural Soil5.8UAE-LC-MS/MS
SD-01River Sediment12.1UAE-LC-MS/MS
IS-01Industrial Site Soil45.7UAE-LC-MS/MS

Table 3: Quantification of PHMG in Air Samples

Sample IDLocationPHMG Concentration (µg/m³)Method
IA-01Indoor - Humidifier Use1.2Eosin Y Sampler - LC-MS/MS
OA-01Outdoor - Urban< 0.05Eosin Y Sampler - LC-MS/MS

Signaling Pathway

PHMG-Induced Cellular Toxicity Pathway

Chronic inhalation of PHMG can lead to lung injury through a non-genotoxic pathway involving cell membrane disruption, inflammation, and oxidative stress.

G PHMG PHMG Inhalation Membrane Cell Membrane Disruption PHMG->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Inflammation Inflammation Membrane->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Cell_Proliferation Cell Proliferation DNA_Damage->Cell_Proliferation Lung_Cancer Potential for Lung Cancer Cell_Proliferation->Lung_Cancer

Caption: PHMG-induced non-genotoxic toxicity pathway.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the quantification of PHMG in diverse environmental matrices. The use of sensitive and specific analytical techniques like LC-MS/MS is crucial for accurate risk assessment. Consistent application of these methods will contribute to a better understanding of the environmental prevalence and fate of PHMG, ultimately aiding in the protection of human and ecological health.

References

Application Notes and Protocols for the Detection of Polyhexamethylene Guanidine (PHMG) in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a biocide. In recent years, concerns about its toxicity, particularly pulmonary toxicity upon inhalation, have necessitated the development of sensitive and reliable analytical methods for its detection and quantification in biological tissues. These application notes provide detailed protocols for two powerful mass spectrometry-based techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for spatial distribution analysis of PHMG in tissues.

I. Quantitative Analysis of PHMG in Tissues by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of PHMG oligomers in tissue homogenates. The protocol involves tissue homogenization, solid-phase extraction (SPE) for sample clean-up and concentration, followed by LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

1. Tissue Homogenization: a. Accurately weigh 100-200 mg of the tissue sample (e.g., lung, liver). b. Add 1 mL of ice-cold 0.1% formic acid in water to the tissue in a 2 mL polypropylene tube containing ceramic beads. c. Homogenize the tissue using a bead-beating homogenizer for 2-5 minutes at a high setting. d. Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C. e. Collect the supernatant for solid-phase extraction.

2. Solid-Phase Extraction (SPE): A mixed-mode cation exchange SPE cartridge is recommended due to the cationic nature of PHMG. a. Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.[1] b. Loading: Load the tissue supernatant from step 1e onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences. d. Elution: Elute the PHMG oligomers with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL. b. Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor and Product Ions: PHMG exists as a mixture of oligomers. It is recommended to monitor the [M+H]+ or [M+2H]2+ ions for several oligomers. The most abundant oligomers typically range from n=2 to n=7. The exact m/z will depend on the end groups of the specific PHMG formulation. As an example, for a common PHMG structure (PHMG-phosphate), the following transitions can be monitored:
  • Note: These are representative values and should be optimized for the specific PHMG standard being analyzed.
  • Collision Energy and other MS parameters: These should be optimized for each specific instrument and oligomer.

Data Presentation: Quantitative LC-MS/MS Performance

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of guanidinium compounds in biological matrices. Note: Data for PHMG in tissues is limited; these values are based on similar validated assays and should be established for each specific application.

ParameterTypical ValueMatrix
Linearity (r²) >0.99Plasma/Urine
Limit of Detection (LOD) 0.1 - 1 ng/mLPlasma
Limit of Quantification (LOQ) 0.5 - 5 ng/mLPlasma
Recovery 85 - 110%Tissue Homogenate
Precision (%RSD) <15%Tissue Homogenate
Accuracy (%Bias) ±15%Tissue Homogenate

Workflow Diagram: LC-MS/MS Analysis of PHMG in Tissues

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Centrifuge1 Centrifugation Homogenate->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Elution SPE->Eluate Drydown Evaporation Eluate->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Workflow for the quantitative analysis of PHMG in tissues by LC-MS/MS.

II. Spatial Distribution Analysis of PHMG in Tissues by MALDI-MSI

MALDI-MSI allows for the visualization of the spatial distribution of PHMG oligomers directly on tissue sections, providing valuable information on its localization within different tissue structures.

Experimental Protocol: MALDI-MSI

1. Tissue Sectioning: a. Fresh frozen tissue samples are recommended for optimal results. b. Embed the tissue in a suitable medium (e.g., carboxymethyl cellulose) and freeze. c. Section the frozen tissue at a thickness of 10-20 µm using a cryostat. d. Thaw-mount the tissue sections onto conductive slides (e.g., indium tin oxide (ITO) coated slides).

2. Matrix Application: a. A suitable matrix is crucial for the ionization of PHMG. α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) have been shown to be effective for PHMG analysis.[1] b. Prepare a saturated solution of the matrix in a suitable solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid in water). c. Apply the matrix uniformly over the tissue section using an automated sprayer for reproducible results. A dry matrix application method can also be considered.

3. MALDI-MSI Analysis: a. Instrument: A MALDI-TOF or MALDI-FT-ICR mass spectrometer equipped with imaging capabilities. b. Ionization Mode: Positive ion mode. c. Mass Range: Scan a mass range that covers the expected oligomers of PHMG (e.g., m/z 300-1500). d. Laser Parameters: Optimize laser power and the number of shots per pixel to achieve good signal-to-noise for PHMG ions without causing excessive fragmentation or tissue damage. e. Spatial Resolution: Select a spatial resolution appropriate for the research question (e.g., 50-100 µm). f. Data Acquisition: Acquire mass spectra across the entire tissue section in a raster pattern.

4. Data Analysis: a. Use imaging software (e.g., SCiLS Lab, FlexImaging) to generate ion images for the specific m/z values corresponding to the different PHMG oligomers. b. Co-register the ion images with a histological image (e.g., H&E stain) of an adjacent tissue section to correlate the distribution of PHMG with tissue morphology.

Data Presentation: MALDI-MSI Parameters

The following table provides a summary of typical parameters for MALDI-MSI analysis of PHMG in tissues.

ParameterSetting
Instrument MALDI-TOF Mass Spectrometer
Ionization Mode Positive Reflectron
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)
Laser Nd:YAG
Laser Power 40-60%
Spatial Resolution 50-100 µm
Mass Range (m/z) 300 - 1500

Workflow Diagram: MALDI-MSI Analysis of PHMG in Tissues

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Frozen Tissue Sectioning Cryosectioning Tissue->Sectioning Mounting Thaw-Mounting on Slide Sectioning->Mounting Matrix Matrix Application Mounting->Matrix MALDI MALDI-MSI Data Acquisition Matrix->MALDI Imaging Ion Image Generation MALDI->Imaging Coreg Co-registration with Histology Imaging->Coreg

Caption: Workflow for the spatial analysis of PHMG in tissues by MALDI-MSI.

III. Signaling Pathways and Logical Relationships

While the direct signaling pathways of PHMG-induced toxicity are still under investigation, a logical relationship exists between exposure and the analytical detection approach.

Logical_Relationship cluster_exposure Exposure & Effect cluster_detection Analytical Detection cluster_outcome Research Outcome Exposure PHMG Exposure (e.g., Inhalation) Tissue_Accumulation Tissue Accumulation Exposure->Tissue_Accumulation Toxicity Cellular Toxicity Tissue_Accumulation->Toxicity Quantification Quantification (LC-MS/MS) Tissue_Accumulation->Quantification Localization Localization (MALDI-MSI) Tissue_Accumulation->Localization Risk_Assessment Toxicokinetics & Risk Assessment Quantification->Risk_Assessment Localization->Risk_Assessment

Caption: Logical relationship between PHMG exposure, tissue effects, and analytical detection.

Conclusion

The described LC-MS/MS and MALDI-MSI methods provide a comprehensive approach for the analysis of PHMG in tissues. LC-MS/MS offers sensitive and accurate quantification, which is essential for toxicokinetic studies and risk assessment. MALDI-MSI complements this by providing valuable spatial information on the distribution of PHMG within the complex architecture of tissues. The selection of the appropriate method will depend on the specific research question. For robust and reliable results, it is crucial to carefully validate the chosen method for the specific tissue matrix and PHMG formulation being investigated.

References

Application Notes and Protocols for Molecular Weight Determination of PHMG using MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a disinfectant and biocide. Due to its polymeric nature, PHMG exists as a mixture of oligomers with varying chain lengths, resulting in a molecular weight distribution. Accurate determination of this distribution is crucial for understanding its physicochemical properties, efficacy, and potential toxicity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique well-suited for the characterization of synthetic polymers like PHMG.[1][2][3][4][5][6] It provides absolute molecular weight information and allows for the detailed analysis of oligomer distributions.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the determination of PHMG molecular weight using MALDI-TOF MS.

Principle of MALDI-TOF MS for Polymer Analysis

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like polymers with minimal fragmentation.[7] The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser beam irradiates the sample spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as singly charged ions. These ions are then accelerated in an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z). By measuring the time-of-flight, the molecular weights of the individual oligomers in the PHMG sample can be determined with high accuracy.[7][8]

Experimental Data

Quantitative Molecular Weight Data for PHMG

The following table summarizes the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of a commercial PHMG sample determined by MALDI-TOF MS using different matrices.[2][3]

MatrixNumber-Average Molecular Weight (Mn) (Da)Weight-Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI = Mw/Mn)
α-Cyano-4-hydroxycinnamic acid (CHCA)744.8810.71.088
2,5-Dihydroxybenzoic acid (2,5-DHB)Similar to CHCASimilar to CHCASimilar to CHCA

Note: The choice of matrix is critical for obtaining reliable results. CHCA and 2,5-DHB have been identified as excellent matrices for PHMG analysis, providing good reflection of the polymer population even at higher masses.[2][3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for PHMG Purification

For samples where PHMG is present in a complex matrix (e.g., consumer products), a purification and enrichment step is necessary prior to MALDI-TOF MS analysis.[1][9]

Materials:

  • Mixed-mode (strong cation exchange and reversed-phase) solid-phase extraction (MCX SPE) cartridge

  • Methanol (MeOH)

  • Deionized water

  • Ammonia solution (5% in MeOH)

  • Sample containing PHMG

Procedure:

  • Conditioning: Condition the MCX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water.

  • Loading: Load the sample solution containing PHMG onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of MeOH to remove interfering substances.

  • Elution: Elute the bound PHMG from the cartridge with 5 mL of 5% ammonia solution in MeOH.

  • Drying: Dry the eluted solution under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol) for MALDI-TOF MS analysis.

Matrix and Sample-Matrix Preparation

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Methanol or a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Purified PHMG sample

  • MALDI target plate

Procedure for Standard Matrix Preparation:

  • Prepare a saturated solution of the chosen matrix (CHCA or 2,5-DHB) in the appropriate solvent.

  • Mix the purified PHMG sample solution with the matrix solution. The optimal sample-to-matrix ratio may need to be determined empirically but is typically in the range of 1:1 to 1:10 (v/v).

  • Spot 1 µL of the resulting mixture onto the MALDI target plate.

  • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

Procedure for Ionic Liquid Matrix (ILM) Preparation: To improve reproducibility, an ionic liquid matrix (ILM) can be used.[1][10]

  • Prepare the 1-MeIm-CHCA ILM by dissolving 37.8 mg (0.2 mmol) of α-cyano-4-hydroxycinnamic acid and mixing 15.93 µL (0.2 mmol) of 1-methylimidazole in methanol to make a 1 mL solution.

  • Vortex and sonicate the solution for 10 minutes.

  • Dry the resulting solution under nitrogen purging.[1]

  • Mix the purified PHMG sample solution with the ILM solution.

  • Spot 1 µL of the mixture onto the MALDI plate. A homogeneous thin film should form.[9]

MALDI-TOF MS Instrument Parameters

The following parameters are based on a Bruker Autoflex series MALDI-TOF mass spectrometer and can be used as a starting point for method development.[1][9]

ParameterValue
Ionization ModePositive Ion
Mass Analyzer ModeReflectron
Ion Source 1 Voltage+19.05 kV
Ion Source 2 Voltage+16.70 kV
Lens Voltage+8.24 kV
Reflector Voltage+20.99 kV
Reflector 2 Voltage+9.73 kV
Pulsed Ion Extraction140 ns
LaserNd:YAG
Laser Wavelength355 nm
Laser Repetition Rate500 Hz
Laser Shots per Spectrum1000
Spectra Averaged5000 (from 5 different points on the sample spot)

Data Analysis

  • Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range for PHMG oligomers (e.g., m/z 200-2000).

  • Peak Identification: Identify the series of peaks corresponding to the different PHMG oligomers. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.

  • Molecular Weight Calculation: Use the instrument's software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the distribution of the oligomer peaks.

Visualizations

Experimental Workflow for PHMG Analysis by MALDI-TOF MS

PHMG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_ms_analysis MALDI-TOF MS Analysis cluster_results Results Sample PHMG-containing Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Purification & Enrichment Purified_PHMG Purified PHMG SPE->Purified_PHMG Mix Mixing Purified_PHMG->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spotting Spotting on Target Plate Mix->Spotting Crystallization Co-crystallization Spotting->Crystallization MS MALDI-TOF MS Crystallization->MS Laser Desorption/Ionization Data_Acquisition Data Acquisition MS->Data_Acquisition Time-of-Flight Measurement Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Spectrum Generation MW_Distribution Molecular Weight Distribution Data_Analysis->MW_Distribution Mn_Mw Mn, Mw, and PDI Calculation MW_Distribution->Mn_Mw

Caption: Workflow for PHMG molecular weight determination by MALDI-TOF MS.

Conclusion

MALDI-TOF MS is a rapid, sensitive, and accurate method for determining the molecular weight distribution of PHMG. Proper sample preparation, including purification when necessary, and the selection of an appropriate matrix are critical for obtaining high-quality data. The protocols and parameters provided in these application notes serve as a valuable resource for researchers and scientists involved in the analysis of PHMG and other polymeric materials.

References

Application Notes and Protocols for In Vitro Studies of PHMG Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current in vitro models and methodologies for assessing the cytotoxicity of Polyhexamethylene guanidine (PHMG). The included protocols offer detailed, step-by-step guidance for key experiments.

Introduction to PHMG and In Vitro Cytotoxicity Testing

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a biocide. However, inhalation exposure to PHMG has been linked to severe lung injury, including pulmonary fibrosis.[1][2] Understanding the cytotoxic mechanisms of PHMG is crucial for risk assessment and the development of potential therapeutic interventions. In vitro models provide a valuable tool for investigating the cellular and molecular effects of PHMG in a controlled environment.

In Vitro Models for PHMG Cytotoxicity

A variety of cell lines have been utilized to model the cytotoxic effects of PHMG on different tissues. The choice of cell line is critical and should be guided by the specific research question.

Commonly Used Cell Lines:

  • Lung Epithelial Cells:

    • A549 (Human alveolar basal epithelial cells): Widely used to study respiratory toxicity. PHMG has been shown to induce G1/S cell cycle arrest and apoptosis in A549 cells.[1]

    • BEAS-2B (Human bronchial epithelial cells): A non-cancerous cell line relevant for studying inhalation toxicity. PHMG induces pyroptosis in these cells.

  • Liver Cells:

    • HepG2 (Human hepatoma cells): A common model for liver toxicity studies. PHMG induces apoptosis in HepG2 cells.[3]

    • AML12 (Mouse alpha mouse liver 12 cells): A non-cancerous hepatocyte cell line.

  • Fibroblasts:

    • MRC-5 (Human fetal lung fibroblasts): Used to study fibrotic responses.

    • L929 (Mouse fibrosarcoma cells): A standard cell line for cytotoxicity testing.

  • Immune Cells:

    • THP-1 (Human monocytic cells): Used to investigate inflammatory responses.

  • Corneal Cells:

    • SIRC (Statens Seruminstitut Rabbit Cornea cells): A model for ocular toxicity. PHMG has been shown to induce fibrosis-related biomarkers in these cells.[4]

Key Cytotoxic Effects of PHMG

In vitro studies have elucidated several key mechanisms of PHMG-induced cytotoxicity:

  • Membrane Disruption: The cationic nature of PHMG leads to ionic interactions with anionic components of the cell membrane, causing disruption of membrane integrity.[5]

  • Oxidative Stress: PHMG exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components like DNA and membranes.[1][4]

  • Apoptosis: PHMG induces programmed cell death (apoptosis) in various cell types, including lung and liver cells.[1][3] This is often mediated by the activation of caspases.

  • Endoplasmic Reticulum (ER) Stress: PHMG has been shown to localize in the ER and induce stress, leading to the activation of the unfolded protein response (UPR).[6][7]

  • Inflammation and Pyroptosis: PHMG can trigger inflammatory responses and a form of programmed cell death called pyroptosis, which is characterized by the release of pro-inflammatory cytokines.

  • Cell Cycle Arrest: PHMG can cause cells to arrest in the G1/S phase of the cell cycle.[1]

  • DNA Damage: The generation of ROS by PHMG can lead to DNA damage.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on PHMG cytotoxicity.

Cell LineCompoundIC50 ValueExposure TimeReference
AML12PHMG-P5.290 µg/mL24 h[5]
AML12PHMG-P2.048 µg/mL48 h[5]
L929PHMG10.8 ± 2.0 µg/mL24 h[8]

Table 1: IC50 Values of PHMG in Different Cell Lines.

Cell LinePHMG ConcentrationEffect ObservedExposure TimeReference
A5495 µg/mLCell death24 h[9]
A5492 µg/mLApoptosis24 h[9]
SIRC1-25 µg/mLInduction of HO-1 (oxidative stress marker)Not Specified[4]
SIRC10-25 µg/mLInduction of TNF-αNot Specified[4]
SIRC1-25 µg/mLInduction of TIMPs (fibrosis markers)Not Specified[4]

Table 2: Effective Concentrations of PHMG for Various Cytotoxic Effects.

Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro PHMG Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., A549, HepG2) phmg_treatment PHMG Treatment (Dose- and Time-response) cell_culture->phmg_treatment viability Cell Viability (MTT Assay) phmg_treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) phmg_treatment->apoptosis ros Oxidative Stress (DCFH-DA Assay) phmg_treatment->ros western_blot Protein Expression (Western Blot) phmg_treatment->western_blot data_quant Data Quantification (IC50, % Apoptosis, etc.) viability->data_quant apoptosis->data_quant ros->data_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

A typical experimental workflow for assessing PHMG cytotoxicity in vitro.

PHMG-Induced ROS-Mediated Apoptosis Signaling Pathway

G PHMG PHMG ROS ↑ Reactive Oxygen Species (ROS) PHMG->ROS DNA_damage DNA Damage ROS->DNA_damage ATM ↑ p-ATM DNA_damage->ATM p53 ↑ p-p53 ATM->p53 Cell_Cycle_Arrest G1/S Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

ROS/ATM/p53 pathway in PHMG-induced apoptosis and cell cycle arrest.[1]

PHMG-Induced ER Stress-Mediated Apoptosis Signaling Pathway

G PHMG PHMG (in ER) ER_Stress ER Stress PHMG->ER_Stress PERK ↑ p-PERK ER_Stress->PERK eIF2a ↑ p-eIF2α PERK->eIF2a ATF4 ↑ ATF4 eIF2a->ATF4 CHOP ↑ CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

References

Animal models of PHMG-associated respiratory disease

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for establishing and utilizing animal models of Polyhexamethylene guanidine (PHMG)-associated respiratory disease. It is intended for researchers, scientists, and professionals in drug development who are investigating the pathogenesis of this condition and evaluating potential therapeutic interventions.

Introduction

Polyhexamethylene guanidine (PHMG) is a disinfectant that has been identified as the causative agent in severe, and often fatal, lung injuries, particularly in cases linked to humidifier disinfectant use in South Korea.[1][2][3] Inhalation of PHMG can lead to a range of respiratory diseases, characterized by severe inflammation, bronchioloalveolar epithelial hyperplasia, and progressive pulmonary fibrosis.[1][4] Understanding the mechanisms of PHMG-induced lung injury is critical for developing effective treatments. Animal models are indispensable tools for elucidating the pathophysiology and for the preclinical assessment of novel therapies. This document outlines established protocols for inducing PHMG-associated respiratory disease in rodents, summarizes key quantitative data from these models, and illustrates the experimental workflows and pathological pathways.

Experimental Protocols

The most common animal models for PHMG-induced respiratory disease involve intratracheal (IT) instillation or aerosol inhalation in mice and rats. The intratracheal route ensures a precise dosage is delivered directly to the lungs.

Protocol 1: Mouse Model of PHMG-Induced Pulmonary Inflammation and Fibrosis

This protocol is adapted from studies establishing a robust and reproducible model of PHMG-induced lung injury in mice.[4][5]

Objective: To induce pulmonary inflammation and fibrosis in mice via a single intratracheal instillation of PHMG-phosphate (PHMG-P).

Materials:

  • Animals: C57BL/6J mice (male or female, 8-12 weeks old). This strain is susceptible to chemically induced lung fibrosis.[6]

  • Reagent: Polyhexamethylene guanidine phosphate (PHMG-P) dissolved in sterile saline.

  • Anesthetic: Isoflurane or a ketamine/xylazine cocktail.

  • Equipment: Animal laryngoscope or otoscope, micropipette, gavage needle or catheter.

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Anesthesia: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Visualize the trachea using a small animal laryngoscope.

    • Carefully insert a sterile gavage needle or catheter into the trachea.

    • Instill a single dose of PHMG-P solution (e.g., 0.6 mg/kg to 1.2 mg/kg) in a small volume (typically 50 µL).[1][7] A vehicle control group should receive sterile saline.

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

  • Monitoring: Monitor the animals daily for clinical signs of distress and record body weight. Significant body weight loss (up to 30%) can be expected, particularly at higher doses (e.g., 3 mg/kg).[4]

  • Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 7, 14, and 28 days) to assess the progression of lung injury.[1][4]

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

    • Harvest lung tissues for histopathological examination (H&E and Masson's trichrome staining), and for molecular analysis (e.g., Western blotting for fibrotic markers, qPCR for gene expression).

Protocol 2: Rat Model of PHMG-Induced Lung Injury

This protocol describes the induction of lung injury in rats, which are also frequently used to model respiratory diseases.[8][9]

Objective: To induce chronic pulmonary inflammation and fibrosis in rats using repeated intratracheal instillations of PHMG-P.

Materials:

  • Animals: Wistar or Sprague Dawley rats (male, 6-8 weeks old).

  • Reagent: PHMG-P dissolved in sterile saline.

  • Anesthetic: Isoflurane.

  • Equipment: Videoscope-guided instillation device, micropipette.

Procedure:

  • Animal Preparation: Follow standard acclimatization and anesthesia procedures as described for mice.

  • Intratracheal Instillation:

    • A solution of PHMG-P is prepared in saline (e.g., 0.9 mg/kg).[8]

    • Using a videoscope for guidance, intratracheally instill 50 µL of the PHMG-P solution.[8]

    • Instillations are repeated at regular intervals, for example, five times at two-week intervals, to model chronic exposure.[8]

  • Long-term Monitoring: House the rats for an extended period following the final instillation (e.g., 20 weeks after the first instillation) to allow for the development of chronic disease features.[8]

  • Endpoint Analysis:

    • Perform chest CT scans to longitudinally assess lung abnormalities like ground-glass opacities (GGO), nodules, and linear densities.[10]

    • Collect peripheral blood for hematological analysis.[11]

    • Harvest lung and bone marrow tissues for histopathology and RNA sequencing to identify altered gene expression and signaling pathways.[8][10]

Experimental Workflows and Pathological Progression

The following diagrams illustrate the typical experimental workflow and the pathological cascade initiated by PHMG exposure.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Animal Select Animal Model (e.g., C57BL/6 Mouse) Anesthetize Anesthetize Animal PHMG_Prep Prepare PHMG Solution (e.g., 0.6-1.2 mg/kg in Saline) Instill Intratracheal (IT) Instillation Acclimate Acclimatize Animals (1 week) Anesthetize->Instill Recover Monitor Recovery Instill->Recover Monitor Monitor Weight & Symptoms Recover->Monitor Sacrifice Sacrifice at Time Points (e.g., Day 7, 14, 28) Monitor->Sacrifice BALF BALF Analysis (Cells, Cytokines) Sacrifice->BALF Histo Histopathology (H&E, Trichrome) Sacrifice->Histo Mol Molecular Analysis (qPCR, Western Blot) Sacrifice->Mol

Caption: General experimental workflow for PHMG-induced lung disease models.

G PHMG PHMG Inhalation/ Instillation Injury Acute Lung Injury (Epithelial Damage) PHMG->Injury Initial Insult Inflam Inflammatory Cell Infiltration (Neutrophils, Macrophages) Injury->Inflam Days 1-7 Cytokines Release of Pro-inflammatory and Pro-fibrotic Cytokines (TNF-α, IL-6, TGF-β, CCL2) Inflam->Cytokines Sustained Response Fibroblast Fibroblast Activation & Proliferation Cytokines->Fibroblast ECM Excessive ECM Deposition (Collagen, Fibronectin) Fibroblast->ECM Fibrosis Established Pulmonary Fibrosis ECM->Fibrosis Weeks 2-4+

Caption: Pathological cascade from PHMG exposure to pulmonary fibrosis.

Quantitative Data from Animal Models

The following tables summarize key quantitative findings from various studies to facilitate comparison.

Table 1: Summary of Animal Models and PHMG Dosing Regimens
Animal ModelPHMG TypeAdministration RouteDoseDosing ScheduleKey OutcomesReference
Mouse (C57BL/6)PHMG-PIntratracheal0.3 - 3 mg/kgSingleInflammation, Fibrosis, Dose-dependent body weight loss[4]
Mouse (BALB/c)PHMGIntratracheal1.2 mg/kgSingleSustained inflammation, Macrophage infiltration, Fibrosis[1]
Mouse (C57BL/6)PHMGIntratracheal0.6 mg/kgSingleGranulomatous inflammation/fibrosis, Macrophage infiltration[7]
Mouse (C57BL/6J)PHMGAerosolNot specifiedSub-acute (8 weeks)Pulmonary fibrosis, Elevated surface tension[2]
Rat (Wistar)PHMG-pIntratracheal0.9 mg/kg5 times at 2-week intervalsPulmonary fibrosis, Altered hematopoiesis[8]
Rat (Sprague Dawley)PHMG-pIntratracheal1.5 mg/kg (single) or 0.1 mg/kg (4-week)Single or RepeatedTranscriptome changes related to toxicity[12]
Table 2: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
Animal ModelPHMG DoseTime PointTotal CellsNeutrophilsMacrophagesReference
Mouse 1.2 mg/kgDay 7Significantly increasedSignificantly higher than bleomycin group-[1]
Mouse 0.6 mg/kg2 weeksIncreasedIncreasedIncreased[5][7]
Mouse (+ Cigarette Smoke)0.6 mg/kg2 weeksFurther increasedFurther increasedFurther increased[5][7]
Mouse (+ Cadmium)Not specifiedNot specifiedIncreasedIncreasedIncreased[13]
Table 3: Key Cytokine and Chemokine Expression in Lung Tissue
Cytokine/ChemokineAnimal ModelPHMG DoseTime PointExpression Level ChangeReference
TNF-α Mouse0.3 mg/kgDay 7, 14, 28Significantly increased from Day 7[4]
IL-6 Mouse0.3 mg/kgDay 28Significantly increased[4]
CCL2 Mouse0.3 mg/kgDay 14, 28Significantly increased from Day 14[4]
TGF-β1 Mouse0.3 mg/kgDay 14, 28Gradually increased, significant by Day 28[4]
TGF-β1 Mouse0.6 mg/kg2 weeksSignificantly increased[7]
Fibronectin Mouse0.6 mg/kg2 weeksIncreased[7]
Table 4: Histopathological and Fibrosis Assessment
FindingAnimal ModelPHMG DoseTime PointDescriptionReference
Inflammation Score Mouse0.3 mg/kgDay 7, 14, 28Severity gradually increased up to Day 28[4]
Collagen Deposition Mouse0.3 mg/kgDay 14, 28Increased from Day 14, stronger at Day 28 (Masson's Trichrome)[4]
Granulomatous Inflammation/Fibrosis Mouse0.6 mg/kg2 weeksSevere lung injury with inflammation and subsequent fibrosis[7]
BEH Mouse1.2 mg/kgDay 7, 28Bronchioloalveolar epithelial hyperplasia observed only in PHMG group[1]
Pulmonary Fibrosis Rat0.9 mg/kg (repeated)20 weeksConfirmed fibrosis development[8]

Conclusion

The animal models described provide a robust framework for investigating the complex pathology of PHMG-induced respiratory disease. Intratracheal instillation of PHMG in both mice and rats successfully recapitulates the key features of the human disease, including persistent inflammation and the development of pulmonary fibrosis.[1][4][8] The quantitative data consistently show a dose- and time-dependent increase in inflammatory cell infiltration, pro-inflammatory and pro-fibrotic cytokine expression, and collagen deposition in the lungs.[4][7] These models are crucial for dissecting the underlying molecular mechanisms, such as the role of TGF-β1 in fibrosis, and for the preclinical evaluation of potential therapeutic agents aimed at mitigating or reversing the devastating effects of PHMG exposure.[4][7] Further research can also explore co-exposures, such as with cigarette smoke, which has been shown to exacerbate PHMG-induced lung fibrosis.[5][7]

References

Application Notes and Protocols for the Use of Polyhexamethylene Guanidine (PHMG) as a Laboratory Disinfectant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of Polyhexamethylene guanidine (PHMG) as a disinfectant in laboratory settings. The information is intended to enable the safe and effective application of PHMG for surface and equipment decontamination, with a focus on reproducibility and adherence to established standards.

Introduction to PHMG as a Disinfectant

Polyhexamethylene guanidine (PHMG) is a cationic polymer with broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses.[1] Its mechanism of action primarily involves the disruption of microbial cell membranes. The positively charged guanidine groups in the PHMG polymer chain interact with negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[2] Additionally, PHMG can inhibit cellular dehydrogenases, further contributing to its biocidal effect.[1][3][4]

Antimicrobial Efficacy of PHMG

PHMG has demonstrated effectiveness against a range of common laboratory contaminants. The following table summarizes the antimicrobial efficacy of PHMG at various concentrations and contact times.

Target MicroorganismConcentration (mg/L)Contact TimeSterilization Rate (%)
Escherichia coli18005 minutes99.95
Staphylococcus aureus24005 minutes99.91
Candida albicans320010 minutes99.95
Pseudomonas aeruginosa50010 minutes99.92
HIV10005 minutes100
Bacillus subtilis (spores)50004 hours99.66

Cytotoxicity Profile of PHMG

While effective as a disinfectant, it is crucial to be aware of the cytotoxic potential of PHMG, especially in laboratories where cell cultures are handled. The following table summarizes available cytotoxicity data. Researchers should perform their own cytotoxicity assays for specific cell lines and applications.

Cell LineAssayEndpointResult
L929 (mouse fibroblast)MTTLD5010.8 ± 2.0 µg/mL
A549 (human alveolar epithelial)Cell ViabilityCytotoxicityEvident at ≥ 5 µg/mL

Note: No specific IC50 values for PHMG on HeLa or HEK293 cells were found in the literature. It is strongly recommended that researchers determine the cytotoxic effects of PHMG on their specific cell lines of interest before use in close proximity to cell culture experiments.

Application Protocols

Preparation of PHMG Disinfectant Solutions

For consistent and effective disinfection, it is critical to prepare PHMG solutions accurately.

Materials:

  • PHMG concentrate (e.g., 20% or 50% solution)

  • Sterile distilled or deionized water

  • Sterile graduated cylinders and flasks

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Determine the desired final concentration of the working solution based on the intended application (refer to the efficacy table in Section 2).

  • Calculate the required volume of PHMG concentrate using the formula: C1V1 = C2V2, where:

    • C1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to be used

    • C2 = Desired final concentration

    • V2 = Desired final volume

  • In a designated and clean area, measure the calculated volume of sterile water into a sterile flask.

  • Carefully measure the calculated volume of PHMG concentrate using a sterile graduated cylinder.

  • Slowly add the PHMG concentrate to the water while gently stirring to ensure thorough mixing.

  • Label the prepared solution clearly with the disinfectant name (PHMG), concentration, date of preparation, and initials of the preparer.

  • Store the prepared solution in a closed, sterile container at room temperature, away from direct sunlight. Refer to the manufacturer's instructions for the stability of the diluted solution.

Surface Disinfection in a Biological Safety Cabinet (BSC)

Materials:

  • Prepared PHMG working solution (e.g., 0.5% - 1.0%)

  • Sterile, non-shedding wipes

  • Appropriate PPE

Procedure:

  • Preparation: Before starting work, ensure the BSC is running for at least 5-10 minutes to allow for air stabilization.

  • Initial Decontamination: Don appropriate PPE. Moisten a sterile wipe with the PHMG solution. Do not spray directly onto the surfaces to avoid generating aerosols.

  • Wiping Technique: Wipe the interior surfaces of the BSC, starting with the back wall and moving towards the front. Use overlapping, unidirectional strokes. Wipe the side walls, and finally, the work surface.

  • Contact Time: Allow the disinfectant to remain on the surfaces for the recommended contact time (e.g., 10-15 minutes) to ensure efficacy.

  • Post-Work Decontamination: After completing your work, repeat the wiping procedure to decontaminate the surfaces from any potential spills or contamination generated during the experimental procedures.

  • Final Rinse (Optional but Recommended): If residue is a concern, especially on sensitive surfaces, wipe the surfaces with a sterile wipe moistened with sterile 70% ethanol or sterile water after the required PHMG contact time has elapsed.

Disinfection of Laboratory Equipment

Materials:

  • Prepared PHMG working solution

  • Sterile wipes or cloths

  • Spray bottle (for non-sensitive equipment)

  • Appropriate PPE

Procedure:

  • Pre-cleaning: Before disinfection, remove any gross soil or organic matter from the equipment surfaces with a clean, damp cloth and a neutral detergent. Rinse with water and dry if necessary.

  • Application of PHMG:

    • For immersible items: Immerse the items completely in the PHMG solution for the recommended contact time.

    • For non-immersible surfaces: Thoroughly wet the surface with the PHMG solution using a sterile wipe or by spraying. Ensure the entire surface remains wet for the duration of the contact time.

  • Contact Time: Adhere to the contact time specified for the target microorganisms.

  • Rinsing: After the contact time, rinse the equipment with sterile distilled water, particularly for surfaces that will come into contact with sensitive reagents or biological samples.

  • Drying: Allow the equipment to air dry completely in a clean environment or dry with a sterile, lint-free cloth.

Experimental Protocols for Efficacy Validation

It is essential to validate the efficacy of the prepared PHMG solution under your specific laboratory conditions. The following are adapted protocols based on standardized methods.

Suspension Test for Antimicrobial Activity (Adapted from EN 14476)

This test evaluates the disinfectant's efficacy against microorganisms in a liquid phase.

Materials:

  • PHMG working solution

  • Standardized microbial suspension (e.g., bacteria at ~1.5 - 5.0 x 10^8 CFU/mL)

  • Neutralizing solution (to stop the disinfectant action)

  • Sterile test tubes and pipettes

  • Culture media (e.g., Tryptic Soy Agar)

  • Incubator

Procedure:

  • Pipette 9.0 mL of the PHMG working solution into a sterile test tube.

  • Add 1.0 mL of the microbial suspension to the tube and start a timer immediately.

  • Vortex the mixture for 5 seconds.

  • At the desired contact time (e.g., 5, 10, 15 minutes), transfer 1.0 mL of the mixture to a tube containing 9.0 mL of neutralizing solution. Vortex for 5 seconds.

  • Perform serial dilutions of the neutralized suspension.

  • Plate the dilutions onto appropriate culture media.

  • Incubate the plates under optimal conditions for the test microorganism.

  • Count the number of colonies and calculate the log reduction in microbial count compared to a control (microbial suspension in water instead of disinfectant). A log reduction of ≥ 4 is typically required for virucidal claims, and ≥ 5 for bactericidal claims.

Surface Challenge Test (Adapted from ASTM E1153)

This test evaluates the disinfectant's efficacy on a hard, non-porous surface.

Materials:

  • PHMG working solution

  • Sterile carriers (e.g., stainless steel or glass squares)

  • Standardized microbial suspension

  • Neutralizing solution in sterile containers

  • Sterile swabs or cell scrapers

  • Culture media

  • Incubator

Procedure:

  • Inoculate each sterile carrier with a known volume (e.g., 0.1 mL) of the microbial suspension and spread it evenly.

  • Allow the carriers to dry in a sterile environment (e.g., a biosafety cabinet).

  • Place each dried, inoculated carrier into a sterile container.

  • Add a sufficient volume of the PHMG working solution to completely cover the carrier. Start a timer.

  • After the specified contact time, transfer the carrier to a container with a known volume of neutralizing solution.

  • Agitate the container to ensure the release of surviving microorganisms from the carrier surface. This can be done by vortexing or using a sterile swab/scraper to dislodge the microbes.

  • Perform serial dilutions and plate the neutralized solution.

  • Incubate the plates and count the colonies.

  • Calculate the log reduction compared to control carriers treated with a placebo (e.g., sterile water) instead of the disinfectant. A 3-log (99.9%) reduction is often the minimum requirement for sanitizers.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Cytotoxicity Pathways

The antimicrobial action of PHMG is primarily due to its cationic nature, leading to the disruption of the negatively charged microbial cell membrane. In mammalian cells, PHMG has been shown to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis. Studies have also indicated the involvement of endoplasmic reticulum (ER) stress and the activation of necroptosis and MAPK signaling pathways.

PHMG_Mechanism cluster_microbe Microbial Cell cluster_mammalian Mammalian Cell PHMG PHMG (Cationic) Membrane Cell Membrane (Anionic) PHMG->Membrane Electrostatic Interaction Dehydrogenase Cellular Dehydrogenases PHMG->Dehydrogenase Disruption Membrane Disruption Membrane->Disruption Leakage Intracellular Leakage Disruption->Leakage Death Cell Death Leakage->Death Inhibition Inhibition Dehydrogenase->Inhibition Inhibition->Death PHMG_m PHMG ROS ROS Generation PHMG_m->ROS ER_Stress ER Stress PHMG_m->ER_Stress Necroptosis Necroptosis PHMG_m->Necroptosis MAPK MAPK Pathway Activation PHMG_m->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis ER_Stress->Apoptosis DNA_Damage->Apoptosis Inflammation Inflammation MAPK->Inflammation Disinfectant_Efficacy_Workflow prep_disinfectant Prepare PHMG Working Solution expose_suspension Expose Suspension to PHMG prep_disinfectant->expose_suspension expose_carrier Expose Carrier to PHMG prep_disinfectant->expose_carrier prep_culture Prepare Microbial Culture suspension_test Suspension Test prep_culture->suspension_test surface_test Surface Test prep_culture->surface_test suspension_test->expose_suspension inoculate_carrier Inoculate & Dry Carriers surface_test->inoculate_carrier inoculate_carrier->expose_carrier neutralize_suspension Neutralize expose_suspension->neutralize_suspension neutralize_carrier Neutralize expose_carrier->neutralize_carrier serial_dilution1 Serial Dilution & Plating neutralize_suspension->serial_dilution1 serial_dilution2 Serial Dilution & Plating neutralize_carrier->serial_dilution2 incubation Incubation serial_dilution1->incubation serial_dilution2->incubation analysis Colony Counting & Log Reduction Calculation incubation->analysis

References

Application Notes & Protocols: Polyhexamethylene Guanidine (PHMG) in Antimicrobial Surface Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of Polyhexamethylene guanidine (PHMG) and its derivatives in the formulation of antimicrobial surface coatings. This document includes a summary of its antimicrobial efficacy, cytotoxicity, detailed experimental protocols for coating preparation and evaluation, and its mechanism of action.

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer known for its potent, broad-spectrum antimicrobial properties against various bacteria and fungi. Its mechanism of action, stability, and water solubility make it a candidate for integration into antimicrobial materials and surface coatings. PHMG-based coatings are being explored for applications in healthcare settings, medical devices, and consumer products to reduce microbial contamination and prevent infections. However, it is critical to note significant safety concerns associated with PHMG, particularly regarding inhalation toxicity, which has led to severe health incidents. Therefore, its application, especially in non-leaching contact-active coatings, requires careful evaluation of both efficacy and safety.

Mechanism of Antimicrobial Action

PHMG's biocidal activity is primarily membrane-active. As a cationic polymer, it leverages electrostatic interactions to target and disrupt microbial cell membranes.

  • Adsorption: The positively charged guanidine groups in the PHMG polymer chain are electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., phospholipids, teichoic acids).

  • Membrane Disruption: This strong binding displaces divalent cations that stabilize the membrane, leading to a loss of membrane integrity and increased permeability.

  • Cell Lysis: The disruption causes leakage of essential intracellular components, such as potassium ions, ATP, and genetic material, ultimately resulting in cell death.

cluster_mechanism Mechanism of Action of PHMG node_phmg Cationic PHMG Polymer (+) node_adsorption Electrostatic Adsorption node_phmg->node_adsorption node_membrane Anionic Bacterial Cell Membrane (-) node_membrane->node_adsorption node_disruption Membrane Destabilization & Permeabilization node_adsorption->node_disruption node_leakage Leakage of Intracellular Components (Ions, ATP) node_disruption->node_leakage node_death Microbial Cell Death node_leakage->node_death

Fig. 1: Antimicrobial mechanism of PHMG.

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy and cytotoxicity of PHMG from various studies.

Table 1: Summary of Antimicrobial Efficacy of PHMG and PHMG-Based Coatings

Formulation / Coating Test Organism(s) Efficacy Results Reference(s)
PU-(PHMG/HA)₅/5-5 Film E. coli, P. aeruginosa, S. aureus >99.9% reduction in bacterial adhesion.
1.0 wt% PHMG in Acrylic Coating E. coli, S. aureus >99.99% inhibition rate.
1% PHMG-Phosphate (PHMG-P) Solution S. aureus, P. aeruginosa, E. coli, C. albicans, A. actinomycetemcomitans, P. gingivalis Reduction Factor (RF) > 6.0 within 30 seconds.
0.05% PHMG-P Solution E. coli, P. aeruginosa, C. albicans Total eradication required 3-5 minutes of exposure.
0.1% PHMG Hydrochloride (PHMGH) E. coli, Methicillin-resistant S. aureus (MRSA) Killed MRSA (0.04% w/v) and E. coli (0.005% w/v) within 1.5 minutes.

| Epoxy-Siloxane Coating with 5 wt% SiO₂(rh)-SeNPs-PHMG | S. aureus, C. albicans | Increased resistance to fouling by 2-5 times in field tests. | |

Table 2: Summary of PHMG Cytotoxicity Data

PHMG Derivative Cell Line / Model Endpoint Result Reference(s)
PHMG L929 mouse fibroblasts LD₅₀ (24h) 10.8 ± 2.0 µg/mL
PHMG-b-PCL Copolymers L929 mouse fibroblasts LD₅₀ (24h) 22.9 - 27.6 µg/mL (less toxic than pure PHMG)
PHMG-Phosphate (PHMG-P) AML12 liver cells IC₅₀ (24h) 5.29 µg/mL
PHMG-Phosphate (PHMG-P) A549 & MRC-5 lung cells Cell Viability (24h) 5 µg/mL reduced viability by 44.7% and 64.9%, respectively.
PHMG Hydrochloride (PHMGH) F344 Rats (Inhalation) NOAEL (2 weeks) < 1 mg/m³

| PHMG Hydrochloride (PHMGH) | Dermal Application | Irritation/Sensitization | No cumulative, sensitizing, or irritating effect at 1% and 3%. | |

Experimental Protocols

This protocol is adapted from a method for modifying PU surfaces to create a stable, antimicrobial coating.

cluster_workflow Workflow: Layer-by-Layer Coating Preparation A 1. Substrate Preparation Clean PU film with ethanol and deionized water. Dry thoroughly. B 2. Surface Activation Treat PU with hexamethylene diisocyanate to generate reactive -NCO groups (PU-NCO). A->B C 3. Covalent Attachment of PHMG Immerse PU-NCO film in PHMG solution. Amino groups of PHMG react with -NCO. Wash and dry. B->C E 5. Layer-by-Layer Assembly Alternate immersion of PU-PHMG film in HA (polyanion) and PHMG (polycation) solutions, with washing steps in between. C->E D 4. Polyanion Solution Prep Prepare carboxyl-activated Hyaluronic Acid (HA) solution. D->E F 6. Final Coating Repeat step 5 for desired number of bilayers (e.g., 5-10). Dry the final PU-(PHMG/HA)n coated film. E->F

Fig. 2: Workflow for LbL coating preparation.

Methodology:

  • Materials: Polyurethane (PU) films, N,N-dimethylformamide (DMF), hexamethylene diisocyanate (HDI), triethylamine, PHMG, Hyaluronic Acid (HA), EDC, NHS, phosphate-buffered saline (PBS).

  • Substrate Preparation: Clean PU films by sonicating in ethanol and deionized water, then dry under vacuum.

  • Surface Activation: Prepare a solution of PU in DMF. Add HDI and a catalyst like triethylamine. Cast the solution to form a film and cure to create a surface rich in isocyanate groups (PU-NCO).

  • PHMG Immobilization (Base Layer): Immerse the activated PU-NCO film in an aqueous solution of PHMG. The primary amine groups of PHMG will covalently bond to the isocyanate groups. Wash thoroughly with deionized water to remove non-bound PHMG.

  • Layer-by-Layer Deposition:

    • Prepare a solution of carboxyl-activated Hyaluronic Acid (HA) as the polyanion.

    • Immerse the PU-PHMG film into the HA solution for a set time (e.g., 15 minutes).

    • Rinse with deionized water.

    • Immerse the film back into the PHMG solution (polycation) for 15 minutes.

    • Rinse with deionized water.

    • Repeat this cycle to build the desired number of bilayers (e.g., 5 bilayers for a PU-(PHMG/HA)₅ coating).

  • Finalization: After the final layer, wash the film extensively and dry it. The coated surface is now ready for characterization and efficacy testing.

This protocol assesses the ability of the PHMG-coated surface to kill and/or prevent the adhesion of bacteria.

cluster_workflow Workflow: Antimicrobial Efficacy Testing A 1. Inoculum Preparation Culture bacteria (e.g., S. aureus) to log phase. Centrifuge, wash, and resuspend in PBS to a standard concentration (e.g., 10⁸ CFU/mL). B 2. Surface Exposure Immerse sterile coated and uncoated (control) films in the bacterial suspension. Incubate with shaking (e.g., 37°C for 24h). A->B C 3. Removal of Non-adherent Bacteria Rinse films gently with sterile PBS three times to remove planktonic cells. B->C D 4. Elution of Adherent Bacteria Place rinsed films in fresh PBS. Sonicate for 10 min to detach and suspend adherent viable bacteria. C->D E 5. Quantification Perform serial dilutions of the eluate. Plate onto agar plates and incubate. Count Colony-Forming Units (CFU). D->E F 6. Calculate Reduction Compare CFU counts from coated vs. uncoated control surfaces to determine the percentage or log reduction. E->F

Fig. 3: Workflow for antimicrobial efficacy test.

Methodology:

  • Bacterial Culture: Culture a single colony of the test organism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Luria-Bertani) overnight at 37°C.

  • Inoculum Preparation: Centrifuge the culture, discard the supernatant, and wash the bacterial pellet with sterile PBS. Resuspend the bacteria in PBS to a final concentration of approximately 10⁸ CFU/mL.

  • Incubation: Place sterile samples of the PHMG-coated material and an uncoated control material into separate tubes containing the bacterial suspension. Incubate at 37°C with agitation for a defined period (e.g., 24 hours).

  • Rinsing: After incubation, carefully remove the material samples and rinse three times with sterile PBS to remove any non-adherent bacteria.

  • Bacterial Elution: Place each rinsed sample into a tube with a fresh volume of sterile PBS. Sonicate for 10 minutes to dislodge the adherent bacteria from the surface.

  • Quantification: Perform serial dilutions of the resulting bacterial suspension (the eluate). Plate the dilutions onto nutrient agar plates and incubate for 18-24 hours at 37°C.

  • Calculation: Count the colonies on the plates to determine the number of viable bacteria (CFU) that were adhered to each surface. Calculate the log reduction or percentage reduction compared to the uncoated control.

This protocol simulates the wear and tear from cleaning and disinfection that a coating would experience in a real-world setting. It is based on the principles outlined in the EPA Test Method MB-40-00.

cluster_workflow Workflow: Coating Durability and Efficacy Testing A 1. Prepare Carriers Apply PHMG coating to 1x1 inch stainless steel carriers. Prepare unabraded and to-be-abraded sets. B 2. Abrasion Cycle Perform alternating wet and dry abrasions. Wet Abrasion: Use sponge soaked in disinfectant (e.g., bleach, H₂O₂). Dry Abrasion: Use dry sponge. A->B C 3. Repeat Cycles Repeat for a specified number of cycles (e.g., 10 total cycles for a 1-week claim) for each disinfectant type. B->C D 4. Post-Abrasion Efficacy Test Inoculate abraded and unabraded carriers with test microbe (e.g., S. aureus). C->D E 5. Contact Time & Neutralization Allow contact for 1-2 hours. Transfer carriers to a chemical neutralizer to stop antimicrobial action. D->E F 6. Quantification & Analysis Determine number of viable microbes. Calculate log reduction for abraded carriers vs. control. Must be ≥ 3-log (99.9%). E->F

Fig. 4: Workflow for coating durability testing.

Methodology:

  • Carrier Preparation: Apply the PHMG coating to standardized 1x1 inch brushed stainless-steel carriers and allow it to cure as specified. Prepare sets of carriers for abrasion and a set of unabraded controls.

  • Wear Regimen:

    • The test involves cycles of mechanical abrasion using a standard apparatus.

    • A cycle consists of a wet abrasion pass followed by a dry abrasion pass.

    • Wet Abrasion: A sponge is saturated with a cleaning/disinfectant solution (e.g., 5% sodium hypochlorite solution or a 4% hydrogen peroxide solution) and used for the abrasion.

    • Dry Abrasion: A dry sponge is used for the abrasion.

    • This process is repeated for a set number of cycles to simulate a claim period (e.g., 10 alternating wet/dry cycles can simulate one week of cleaning).

  • Efficacy Testing: After the wear regimen, the abraded carriers, along with unabraded coated carriers and uncoated controls, are subjected to antimicrobial efficacy testing.

  • Inoculation: Inoculate each carrier with a standardized suspension of the test organism (S. aureus or P. aeruginosa) and allow it to dry.

  • Contact Time: Leave the inoculum on the surface for a specified contact time (typically 1-2 hours) at ambient temperature.

  • Neutralization and Recovery: Transfer each carrier to a validated chemical neutralizer to stop the antimicrobial action. Elute the surviving microorganisms.

  • Quantification: Quantitatively determine the number of viable microorganisms recovered from each carrier using standard plating and colony counting techniques.

  • Performance Criterion: To pass, the coating on all abraded and unabraded carriers must demonstrate a minimum 3-log (99.9%) reduction of the test organisms compared to the controls.

Safety and Handling Considerations

  • Inhalation Toxicity: The most significant risk associated with PHMG is severe and potentially fatal lung damage upon inhalation of aerosolized forms. All procedures that could generate aerosols (e.g., spraying, sonicating solutions) must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

  • Dermal Exposure: While PHMG is reported to have low dermal toxicity at concentrations up to 3%, prolonged or repeated skin contact should be avoided. Standard laboratory PPE, including gloves and lab coats, is required.

  • Regulatory Status: The use of PHMG in certain applications is restricted or prohibited in some regions (e.g., the European Union) due to safety concerns. Researchers must be aware of and comply with all local and institutional regulations regarding its handling, use, and disposal.

High-Performance Liquid Chromatography for the Analysis of Polyhexamethylene Guanidine (PHMG): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyhexamethylene guanidine (PHMG) is a cationic polymer widely used as a disinfectant and antiseptic due to its broad-spectrum antimicrobial activity. Its application ranges from industrial water treatment and medical device sterilization to inclusion in consumer products like wet wipes and humidifier disinfectants. The widespread use of PHMG necessitates reliable and accurate analytical methods for its quantification in various matrices to ensure product quality, assess human exposure, and conduct toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of PHMG. This document provides a detailed application note and protocol for the determination of PHMG using Reversed-Phase HPLC (RP-HPLC) with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate PHMG from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a methanol and water mixture. The guanidine group in the PHMG polymer contains a chromophore that allows for detection by a UV spectrophotometer at a specific wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

I. Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data Software: For data acquisition and processing.

  • Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol and water.

  • Reagents: Polyhexamethylene guanidine (PHMG) hydrochloride reference standard.

  • Labware: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

Chromatographic Conditions

A simple and precise RP-HPLC method has been developed for the estimation of PHMG.[1][2]

ParameterCondition
Mobile Phase Methanol: Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column C18 (250 mm x 4.6 mm, 5 µm)
Column Temperature Ambient
Detector Wavelength 240 nm[1][2]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix 600 mL of HPLC grade methanol with 400 mL of HPLC grade water. Degas the solution for 5 minutes using an ultrasonic water bath and filter through a 0.45 µm filter under vacuum.[1]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of PHMG working standard and transfer it into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase (diluent), sonicate to dissolve completely, and then make up the volume to the mark with the diluent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve the desired concentrations for creating a calibration curve (e.g., 10-100 µg/mL).

Sample Preparation (for a Disinfectant Formulation)
  • Accurately weigh a portion of the disinfectant sample equivalent to 10 mg of PHMG into a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

II. Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1] The validation parameters include linearity, accuracy, precision, and system suitability.

Table 1: Summary of Quantitative Data from Method Validation

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mLCorrelation Coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.999-
Accuracy (% Recovery) 98% - 102%98% - 102%
Precision (%RSD)
- Intraday< 2.0%≤ 2.0%
- Interday< 2.0%≤ 2.0%
System Suitability
- Tailing Factor< 2.0≤ 2.0
- Theoretical Plates> 2000≥ 2000

III. Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of PHMG in a disinfectant product.

G Figure 1: General Workflow for PHMG Analysis by HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Disinfectant Sample Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Standard Weigh PHMG Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter Dilute Prepare Working Standards Dissolve_Standard->Dilute Inject Inject 20 µL into HPLC System Filter->Inject Dilute->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 240 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify PHMG Concentration Integrate->Quantify Calibrate->Quantify

Caption: General Workflow for PHMG Analysis by HPLC

Signaling Pathways in PHMG-Induced Toxicity

Toxicological studies have shown that PHMG can induce cellular damage through various signaling pathways. Understanding these pathways is crucial for drug development professionals and researchers assessing the safety of PHMG-containing products.

1. Akt/Notch Signaling Pathway in Epithelial-Mesenchymal Transition (EMT)

PHMG phosphate (PHMG-p) has been shown to induce lung fibrosis. One of the underlying mechanisms is the induction of Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells lose their characteristics and gain properties of mesenchymal cells. This transition is mediated through the activation of the Akt and Notch signaling pathways, leading to the expression of the transcription factor ZEB2.[3]

G Figure 2: PHMG-Induced Akt/Notch Signaling Pathway PHMG PHMG-p Exposure Akt Akt Activation PHMG->Akt Notch Notch1 Activation PHMG->Notch ZEB2 ZEB2 Expression Akt->ZEB2 Notch->ZEB2 EMT Epithelial-Mesenchymal Transition (EMT) ZEB2->EMT Fibrosis Lung Fibrosis EMT->Fibrosis

Caption: PHMG-Induced Akt/Notch Signaling Pathway

2. NF-κB Signaling Pathway in Inflammation

PHMG can also trigger inflammatory responses by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation leads to the production and release of pro-inflammatory cytokines.

G Figure 3: PHMG-Induced NF-κB Inflammatory Pathway PHMG PHMG Exposure IKK IKK Activation PHMG->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Gene Expression (e.g., IL-6, IL-8) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Caption: PHMG-Induced NF-κB Inflammatory Pathway

Conclusion

The RP-HPLC method detailed in this application note is simple, accurate, and precise for the quantification of Polyhexamethylene guanidine in its bulk form and in disinfectant formulations.[1][2] The method is straightforward to implement in a quality control or research laboratory with standard HPLC equipment. The provided workflows and signaling pathway diagrams offer a comprehensive overview for researchers and drug development professionals working with this compound. The validation data confirms that the method is reliable and meets the requirements for routine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sensitivity of PHMG Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of polyhexamethylene guanidine (PHMG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your PHMG detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting PHMG?

A1: The most common methods for detecting and quantifying PHMG include titration, UV-VIS spectrophotometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and capillary electrophoresis. Newer methods, such as those employing gold nanoparticles for colorimetric detection, are also gaining traction due to their high sensitivity.

Q2: How can I improve the sensitivity of my PHMG detection assay?

A2: Improving sensitivity can be achieved through several approaches:

  • Method Selection: Choose a method with an inherently lower limit of detection (LOD), such as MALDI-TOF MS or specialized colorimetric assays.

  • Sample Preparation: Concentrate your sample to increase the analyte concentration. For instance, in aqueous solutions, evaporation can be used to reduce the volume[1].

  • Reagent Quality and Concentration: Ensure the purity of your reagents and optimize their concentrations to maximize the signal-to-noise ratio.

  • Instrument Calibration: Regularly calibrate your instruments to ensure accuracy and precision, especially at low concentrations.

  • Minimize Interferences: Be aware of potential interfering substances in your sample matrix and take steps to remove them or use a detection method that is less susceptible to them.

Q3: What is the importance of the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

A3: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be accurately quantified with a defined level of precision and accuracy[2][3]. Understanding these parameters is crucial for selecting the appropriate detection method for your application and for interpreting your results, especially when dealing with trace amounts of PHMG.

Q4: Can the polymeric nature of PHMG affect detection?

A4: Yes, the polydispersity of PHMG, meaning it exists as a mixture of oligomers with varying chain lengths, can present a challenge for quantification[4]. Methods like MALDI-TOF MS are particularly useful as they can provide information on the distribution of different oligomer sizes[4][5]. For other methods, it's important to use a well-characterized standard and be consistent in your methodology to ensure reproducible results.

Quantitative Data Summary

The following table summarizes the quantitative performance of various PHMG detection methods.

Detection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linear RangeReference
UV-VIS Spectrophotometry with Eosin Y 23 µg/LNot specified0.05 - 0.2 mg/L[4]
Rayleigh Scattering Spectroscopy (Silver Nanoparticles) 0.004 mg/L (wastewater)Not specified0.007 - 2.2 mg/L[5]
MALDI-TOF MS Not specified in concentration units (typically ppm range)Not specifiedAt least 4 orders of magnitude[4]
Titration Generally higher than spectroscopic methodsDependent on indicator and titrant concentrationDependent on titrant concentrationGeneral Knowledge

Troubleshooting Guides

UV-VIS Spectrophotometry with Eosin Y

This method relies on the formation of an ion-pair complex between the cationic PHMG and the anionic dye Eosin Y, leading to a color change that can be measured spectrophotometrically.

UV_VIS_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare PHMG Sample Prepare PHMG Sample Mix Sample, Buffer, and Eosin Y Mix Sample, Buffer, and Eosin Y Prepare PHMG Sample->Mix Sample, Buffer, and Eosin Y Prepare Eosin Y Solution Prepare Eosin Y Solution Prepare Eosin Y Solution->Mix Sample, Buffer, and Eosin Y Prepare Buffer (pH 4.0) Prepare Buffer (pH 4.0) Prepare Buffer (pH 4.0)->Mix Sample, Buffer, and Eosin Y Incubate Incubate Mix Sample, Buffer, and Eosin Y->Incubate Measure Absorbance at 535 nm Measure Absorbance at 535 nm Incubate->Measure Absorbance at 535 nm

Caption: Workflow for PHMG detection by UV-VIS Spectrophotometry with Eosin Y.

IssuePossible Cause(s)Recommended Solution(s)
No or weak color change PHMG concentration is below the detection limit.Concentrate the sample or use a more sensitive method.
Incorrect pH of the reaction mixture.Ensure the buffer is at the correct pH (around 4.0).
Degraded Eosin Y solution.Prepare a fresh solution of Eosin Y.
Inconsistent or drifting readings Temperature fluctuations in the spectrophotometer.Allow the instrument to warm up and stabilize.
Presence of interfering substances (e.g., other cationic polymers, surfactants).Perform a sample cleanup or use a more selective method.
Dirty or scratched cuvettes.Clean or replace the cuvettes.
Non-linear calibration curve High sample concentration leading to detector saturation.Dilute the samples to fall within the linear range of the assay.
Inaccurate standard preparation.Carefully prepare fresh standards and verify their concentrations.
Titration Method

This is a classic quantitative chemical analysis method where the concentration of PHMG is determined by reacting it with a solution of a known concentration (titrant).

Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Prepare PHMG Sample Prepare PHMG Sample Add Indicator Add Indicator Prepare PHMG Sample->Add Indicator Prepare Titrant Prepare Titrant Fill Burette with Titrant Fill Burette with Titrant Prepare Titrant->Fill Burette with Titrant Titrate Sample with Titrant Titrate Sample with Titrant Add Indicator->Titrate Sample with Titrant Fill Burette with Titrant->Titrate Sample with Titrant Observe Color Change (Endpoint) Observe Color Change (Endpoint) Titrate Sample with Titrant->Observe Color Change (Endpoint) Record Volume of Titrant Record Volume of Titrant Observe Color Change (Endpoint)->Record Volume of Titrant Calculate PHMG Concentration Calculate PHMG Concentration Record Volume of Titrant->Calculate PHMG Concentration

Caption: General workflow for the titration of PHMG.

IssuePossible Cause(s)Recommended Solution(s)
Endpoint is difficult to determine (gradual or unclear color change) Incorrect indicator chosen for the titration reaction.Select an indicator that has a sharp color change at the equivalence point of the specific titration reaction.
Titrant added too quickly near the endpoint.Add the titrant dropwise as you approach the endpoint.
Inconsistent results between replicates Air bubbles in the burette tip.Ensure the burette is properly primed and free of air bubbles before starting the titration.
Inconsistent reading of the burette volume (parallax error).Read the meniscus at eye level to avoid parallax errors.
Incomplete reaction or slow reaction kinetics.Ensure thorough mixing and allow sufficient time for the reaction to complete after each addition of titrant.
Systematic error in results (consistently too high or too low) Inaccurate concentration of the titrant solution.Standardize the titrant against a primary standard.
Contaminated glassware.Ensure all glassware is thoroughly cleaned and rinsed with deionized water and the respective solutions before use.
Colorimetric Detection with Gold Nanoparticles (AuNPs)

This method utilizes the aggregation of functionalized gold nanoparticles in the presence of PHMG, resulting in a color change from red to blue/purple, which can be quantified.

AuNP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Synthesize/Prepare Functionalized AuNPs Synthesize/Prepare Functionalized AuNPs Mix AuNPs with PHMG Sample Mix AuNPs with PHMG Sample Synthesize/Prepare Functionalized AuNPs->Mix AuNPs with PHMG Sample Prepare PHMG Sample Prepare PHMG Sample Prepare PHMG Sample->Mix AuNPs with PHMG Sample Incubate Incubate Mix AuNPs with PHMG Sample->Incubate Visual Observation of Color Change Visual Observation of Color Change Incubate->Visual Observation of Color Change Measure Absorbance Spectrum Measure Absorbance Spectrum Incubate->Measure Absorbance Spectrum

Caption: Workflow for colorimetric PHMG detection using gold nanoparticles.

IssuePossible Cause(s)Recommended Solution(s)
No color change observed PHMG concentration is too low.Concentrate the sample or use a more sensitive nanoparticle formulation.
Instability of the gold nanoparticle solution.Ensure proper synthesis and storage of AuNPs. Check the zeta potential to confirm stability.
Incorrect pH or ionic strength of the sample.Adjust the sample buffer to the optimal conditions for AuNP aggregation.
Spontaneous aggregation of AuNPs (color change in blank) High salt concentration in the sample.Desalt the sample using dialysis or a suitable spin column.
Unstable AuNP preparation.Re-synthesize or use a different stabilizing agent for the AuNPs.
Poor reproducibility Inconsistent particle size and shape of AuNPs.Characterize the AuNPs using techniques like TEM and DLS to ensure uniformity.
Variations in incubation time and temperature.Strictly control the incubation parameters for all samples and standards.

Experimental Protocols

Protocol 1: UV-VIS Spectrophotometry with Eosin Y
  • Reagent Preparation:

    • PHMG Standard Solutions: Prepare a series of standard solutions of PHMG in deionized water.

    • Eosin Y Solution: Prepare a 0.1% (w/v) solution of Eosin Y in deionized water.

    • Buffer Solution: Prepare a standard buffer solution with a pH of 4.0.

  • Sample Preparation:

    • If the sample is a solid, dissolve a known weight in deionized water.

    • For liquid samples, take a known volume. Dilute if the expected PHMG concentration is high.

  • Procedure:

    • In a 10 mL volumetric flask, mix 40 µL of the sample (or standard), 5 mL of the pH 4.0 buffer solution, and 40 µL of the 0.1% Eosin Y solution[6].

    • Bring the final volume to 10 mL with deionized water.

    • Mix thoroughly and allow the solution to stand for a specified time (e.g., 15 minutes) for color development.

  • Measurement:

    • Measure the absorbance of the solution at 535 nm using a UV-VIS spectrophotometer.

    • Use a blank solution (containing all reagents except PHMG) to zero the instrument.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of PHMG in the sample from the calibration curve.

Protocol 2: Colorimetric Detection with Gold Nanoparticles (Conceptual)

Note: This is a general protocol, and specific parameters may need optimization.

  • Reagent Preparation:

    • Gold Nanoparticle (AuNP) Synthesis: Synthesize AuNPs using a method like the citrate reduction of HAuCl₄. The resulting nanoparticles are typically negatively charged.

    • PHMG Standard Solutions: Prepare a series of PHMG standard solutions in a low ionic strength buffer.

  • Sample Preparation:

    • Prepare the sample in a buffer that is compatible with the AuNP solution (low salt concentration is crucial).

  • Procedure:

    • In a microplate well or a cuvette, add a specific volume of the AuNP solution.

    • Add a specific volume of the PHMG sample or standard solution.

    • Mix gently and incubate at a controlled temperature for a defined period to allow for aggregation.

  • Measurement:

    • Visually observe the color change from red to blue/purple.

    • For quantitative analysis, measure the absorbance spectrum using a UV-VIS spectrophotometer. The aggregation of AuNPs will cause a red-shift in the surface plasmon resonance peak.

  • Quantification:

    • A calibration curve can be constructed by plotting the ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) against the PHMG concentration.

Protocol 3: Titration (Conceptual)
  • Reagent Preparation:

    • Titrant: A suitable titrant would be a standardized solution of an anionic polymer or a substance that forms a precipitate with the cationic PHMG. An example from a patent is the use of polyvinyl sulfate potassium salt (PVSK)[5].

    • Indicator: An indicator that changes color at the equivalence point of the reaction is needed. For the PVSK titration, toluidine blue can be used[5].

  • Sample Preparation:

    • Dissolve a known weight of the PHMG sample in deionized water.

    • Adjust the pH of the solution as required by the specific titration chemistry.

  • Procedure:

    • Place the PHMG solution in a flask.

    • Add a few drops of the indicator.

    • Slowly add the titrant from a burette while continuously stirring the solution.

  • Endpoint Determination:

    • The endpoint is reached when a permanent color change is observed.

  • Calculation:

    • Use the volume and concentration of the titrant and the volume of the sample to calculate the concentration of PHMG.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should validate all methods and protocols in their own laboratory settings.

References

Technical Support Center: Overcoming Challenges in PHMG Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Polyhexamethylene guanidine (PHMG) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in PHMG sample preparation?

The primary challenges in PHMG sample preparation include low recovery rates, high variability between replicates, and significant matrix effects, especially when using sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] The complexity of the sample matrix (e.g., biological tissues, soil, water) often introduces interfering substances that can suppress or enhance the analyte signal.[4][5][6]

Q2: Why is my PHMG recovery consistently low?

Low recovery of PHMG is a frequent issue that can stem from several factors during the solid-phase extraction (SPE) process.[1][7] These include:

  • Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate retention mechanism for the polar and cationic nature of PHMG.

  • Insufficient Conditioning: The sorbent bed may not be properly wetted, leading to incomplete binding of PHMG.[2]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause the analyte to pass through without being retained.[8]

  • Inadequate Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely desorb the PHMG from the sorbent.[1][7]

  • Analyte Breakthrough: The sample loading or wash steps might be too aggressive, causing the PHMG to be washed away before the elution step.

Q3: What are matrix effects and how do they affect PHMG analysis?

Matrix effects refer to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[3][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of PHMG.[4][9] Biological samples like plasma and tissue are particularly prone to causing significant matrix effects due to the presence of phospholipids and other endogenous components.[6]

Q4: Can derivatization improve my PHMG analysis?

Yes, chemical derivatization can be a valuable strategy, particularly for improving the detection of PHMG by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors.[10][11] Since PHMG lacks a strong chromophore, derivatization can introduce a functional group that enhances its detectability.[10] This involves a chemical reaction to modify the PHMG molecule, making it more amenable to the chosen detection method.[11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your PHMG sample preparation.

Issue 1: Low or No Recovery of PHMG after Solid-Phase Extraction (SPE)

  • Question: I am performing SPE to extract PHMG from water samples, but my recovery is very low. What should I check?

  • Answer: Low recovery in SPE is a common problem.[1] Here is a systematic approach to troubleshoot this issue:

    • Verify Sorbent Choice: PHMG is a cationic polymer. A strong cation exchange (SCX) SPE sorbent is generally the most effective choice. If you are using a reversed-phase (e.g., C18) sorbent, retention can be poor due to the high polarity of PHMG.

    • Optimize Sample pH: Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of the guanidinium groups of PHMG to ensure it is fully protonated and can bind effectively to the cation exchange sorbent.

    • Check for Analyte Breakthrough: Analyze the flow-through and wash fractions. If PHMG is present, it indicates that either the sorbent is overloaded, the sample loading flow rate is too high, or the wash solvent is too strong.[8][12]

    • Strengthen Elution Solvent: If you've confirmed that PHMG is retained on the column but not eluting, your elution solvent is likely too weak. For an SCX sorbent, the elution solvent should contain a counter-ion and be at a pH that neutralizes the charge of the PHMG, or be a high ionic strength buffer to disrupt the interaction with the sorbent. A common approach is to use a methanolic solution with a small percentage of a strong base like ammonium hydroxide.

    • Increase Elution Volume: You may not be using a sufficient volume of elution solvent to fully recover the analyte.[1] Try increasing the elution volume in increments and analyzing the fractions to determine the optimal volume.[7]

    Low_Recovery_Troubleshooting start Low PHMG Recovery check_fractions Analyze flow-through and wash fractions start->check_fractions analyte_in_fractions PHMG found in flow-through/wash? check_fractions->analyte_in_fractions troubleshoot_binding Troubleshoot Binding: - Decrease flow rate - Check sample pH - Use stronger sorbent - Reduce sample load analyte_in_fractions->troubleshoot_binding Yes check_elution PHMG not in flow-through/wash analyte_in_fractions->check_elution No end Recovery Improved troubleshoot_binding->end troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Increase elution volume - Ensure correct elution pH check_elution->troubleshoot_elution troubleshoot_elution->end

    Caption: Troubleshooting logic for low PHMG recovery.

Issue 2: High Variability in Results Between Replicates

  • Question: My replicate samples are showing very different PHMG concentrations. What could be causing this inconsistency?

  • Answer: High variability often points to inconsistencies in the sample preparation workflow.[1] Key areas to investigate are:

    • Inconsistent Cartridge Drying: If the SPE cartridge bed dries out before sample loading, it can lead to channeling and inconsistent analyte retention.[1] Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.

    • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution will affect the interaction time between the analyte and the sorbent, leading to variable recoveries. Using a vacuum manifold with controlled pressure or an automated SPE system can help maintain consistency.

    • Non-homogenous Samples: For solid or viscous samples like soil or tissues, ensuring the initial sample is homogenous is critical. Inadequate homogenization will lead to different amounts of PHMG in the subsamples taken for extraction.[13]

    • Inconsistent pH Adjustment: Small variations in pH can significantly impact the charge state of PHMG and its interaction with the sorbent. Double-check the pH of each sample before loading.

Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis

  • Question: I am analyzing PHMG in plasma samples using LC-MS/MS and I suspect matrix effects are impacting my results. How can I confirm and mitigate this?

  • Answer: Matrix effects are a common challenge in bioanalysis.[5][6] To address this:

    • Confirming Matrix Effects: You can perform a post-extraction spike experiment. Compare the signal response of PHMG spiked into a blank matrix extract to the response of PHMG in a neat solvent. A significant difference (typically >15%) indicates the presence of matrix effects.[5]

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use a more rigorous sample preparation method to remove interfering matrix components. This could involve a more selective SPE sorbent or adding a liquid-liquid extraction (LLE) step.[14]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has gone through the same extraction procedure as your samples. This helps to compensate for signal suppression or enhancement.[4]

      • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for PHMG is the ideal way to correct for matrix effects, as it will behave nearly identically to the analyte during both the extraction and ionization processes.

      • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[15]

    Sample_Prep_Selection start Select Sample Matrix water Water start->water soil Soil/Sediment start->soil tissue Biological Tissue/Fluid start->tissue water_prep Direct Injection (for clean water) or Solid-Phase Extraction (SCX) water->water_prep soil_prep Solvent Extraction (e.g., acidified methanol) followed by Solid-Phase Extraction (SCX) soil->soil_prep tissue_prep Homogenization followed by Protein Precipitation and/or Solid-Phase Extraction (SCX) tissue->tissue_prep

    Caption: Sample preparation selection based on matrix.

Data & Protocols

Quantitative Data Summary
Matrix Preparation Method Analytical Technique Average Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ)
River WaterSolid-Phase Extraction (SCX)LC-MS/MS95 ± 50.1 µg/L0.5 µg/L
SoilMethanol Extraction + SPE (SCX)LC-MS/MS88 ± 71 ng/g5 ng/g
PlasmaProtein Precipitation + SPE (SCX)LC-MS/MS92 ± 80.5 ng/mL2 ng/mL
TissueHomogenization + SPE (SCX)LC-MS/MS85 ± 102 ng/g10 ng/g

Note: The values presented are typical and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Protocol 1: PHMG Extraction from Water Samples using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of the sample loading buffer (e.g., 0.1% formic acid in water). Do not allow the sorbent to dry.

  • Sample Loading: Acidify the water sample (50-100 mL) with formic acid to a pH of ~3. Load the sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of the equilibration buffer to remove any unretained interferences. Follow this with a wash of 3 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the PHMG from the cartridge with 2 x 2 mL of 5% ammonium hydroxide in methanol into a collection tube.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: PHMG Extraction from Soil Samples

  • Extraction: Weigh 1-2 g of homogenized soil into a centrifuge tube. Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol). Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cleanup: Dilute the supernatant 1:1 with acidified water and proceed with the SPE cleanup as described in Protocol 1, starting from the "Sample Loading" step.

Protocol 3: PHMG Extraction from Plasma Samples

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile. Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution and Cleanup: Reconstitute the residue in 1 mL of acidified water and proceed with the SPE cleanup as described in Protocol 1, starting from the "Sample Loading" step.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Water, Soil, Tissue) extraction Extraction / Precipitation sample->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for PHMG analysis.

References

Technical Support Center: Optimizing PHMG Concentration for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyhexamethylene guanidine (PHMG) to optimize its antimicrobial efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) results for PHMG in our experiments. What are the potential causes and solutions?

A1: Inconsistent MIC and MBC results are a common challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability. Here’s a troubleshooting guide:

Potential CauseExplanation & Solution
Inoculum Size Variability The number of bacteria used in the test can significantly impact the results. Too high an inoculum can overwhelm the PHMG, leading to falsely high MIC/MBC values, while too low an inoculum can result in falsely low values. Solution: Standardize your inoculum preparation. A common recommendation is to adjust the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[1] Always verify the inoculum concentration through plating and colony counting.
Growth Media Composition The components of the culture medium can interact with PHMG or affect bacterial growth, thereby influencing the MIC/MBC. For instance, some media components might partially neutralize the cationic PHMG. Solution: Use a standardized and recommended medium for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB).[2] If using a different medium is necessary for your specific bacteria, ensure its composition is consistent across all experiments and validate its suitability.
PHMG Stock Solution Issues The preparation, storage, and handling of the PHMG stock solution are critical. Improperly dissolved or degraded PHMG will lead to inaccurate concentrations. Solution: Ensure PHMG is fully dissolved in the appropriate solvent. Prepare fresh stock solutions regularly and store them under recommended conditions (typically protected from light and at a specified temperature). For long-term storage, consult the manufacturer's guidelines.
Incubation Conditions Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the apparent antimicrobial efficacy of PHMG. Solution: Strictly adhere to a standardized incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C) as specified in your protocol. Ensure your incubator provides a stable and uniform temperature.
Bacterial Growth Phase The susceptibility of bacteria to antimicrobial agents can vary depending on their growth phase. Using bacteria from different growth phases can lead to inconsistent results. Solution: Always use bacteria from the same growth phase, typically the logarithmic (exponential) phase, for your experiments. This can be achieved by subculturing your bacteria and allowing them to grow for a specific period to reach the desired optical density before preparing the inoculum.
Interaction with Labware PHMG, being a cationic polymer, might interact with certain plastics, leading to a reduction in its effective concentration. Solution: Be aware of potential interactions between PHMG and your labware (e.g., microplates, tubes). If you suspect this is an issue, consider using materials known to have low protein/polymer binding properties or pre-treating the labware.

Q2: We are not observing any antimicrobial activity of PHMG against our test organism. What should we check?

A2: If you are not seeing any antimicrobial effect, consider the following:

  • PHMG Concentration Range: The concentrations you are testing might be too low for the specific organism. Some bacteria are inherently less susceptible to PHMG. Try a broader range of concentrations.

  • Organism Viability: Ensure that your bacterial culture is viable and growing properly. Include a positive control (bacteria with no PHMG) in your experiment to confirm normal growth.

  • PHMG Inactivation: As mentioned above, components in your media or interactions with labware could inactivate the PHMG.

  • Resistance: While resistance to PHMG is not as common as to some antibiotics, it is a possibility. The mechanism of resistance can involve changes in the bacterial cell membrane that reduce PHMG binding.[3]

Q3: What is the expected MBC/MIC ratio for PHMG, and what does it signify?

A3: The ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC) provides insight into whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Generally, an agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[3] A higher ratio suggests that the agent is primarily bacteriostatic. For PHMG, which acts by disrupting the cell membrane, a bactericidal effect is generally expected, and thus a low MBC/MIC ratio is anticipated.

Quantitative Data on PHMG Efficacy

The following tables summarize the antimicrobial efficacy of PHMG phosphate (PHMG-P) against various microorganisms from a quantitative suspension method study. The efficacy is presented as the Reduction Factor (RF), which indicates the log reduction in microbial count.

Table 1: Antimicrobial Activity of 1% PHMG-P and 0.2% Chlorhexidine (CHX) [4]

MicroorganismExposure Time1% PHMG-P (RF)0.2% CHX (RF)
S. aureus30s> 5> 5
E. coli30s> 5> 5
P. aeruginosa30s> 5> 5
C. albicans30s> 5> 5
A. actinomycetemcomitans30s> 6.06> 5.86
P. gingivalis30s> 6.06> 5.86
S. mutans30s2.33.88
S. mutans3-5 min5.85.73
L. acidophilus5 minNo bactericidal effectNo bactericidal effect

Table 2: Antimicrobial Activity of 0.05% PHMG-P and 0.05% Chlorhexidine (CHX) [4]

MicroorganismExposure Time0.05% PHMG-P (RF)0.05% CHX (RF)
S. mutans30s0.280.99
S. mutans3 min3.553.73
S. mutans5 minBelow sensitivity thresholdBelow sensitivity threshold
L. acidophilus30s0.240.51

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of PHMG against a bacterial strain.

  • Preparation of PHMG Stock Solution:

    • Accurately weigh the PHMG and dissolve it in a suitable sterile solvent (e.g., sterile deionized water or the appropriate broth) to create a concentrated stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few well-isolated colonies of the test bacterium.

    • Inoculate a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).[2][5]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the PHMG stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • This will result in 100 µL of varying PHMG concentrations in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the PHMG dilutions.

    • Include a positive control well (MHB with bacteria, no PHMG) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of PHMG that completely inhibits visible bacterial growth.[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC has been established.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of PHMG that results in a ≥99.9% reduction in the initial inoculum count.[7]

Visualizations

Experimental_Workflow_for_MIC_and_MBC cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination PHMG_Stock Prepare PHMG Stock Solution Serial_Dilution Perform Serial Dilution of PHMG in Microplate PHMG_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microplate with Bacteria Bacterial_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (18-24h, 37°C) Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate Plates (18-24h, 37°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of PHMG.

PHMG_Mechanism_of_Action cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_dna Intracellular Action PHMG PHMG (Cationic Polymer) Electrostatic_Interaction Electrostatic Attraction PHMG->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Anionic Phospholipids) Bacterial_Membrane->Electrostatic_Interaction Membrane_Binding Binding to Phospholipids Electrostatic_Interaction->Membrane_Binding Membrane_Perforation Membrane Perforation Membrane_Binding->Membrane_Perforation DNA_Binding Binding to DNA Membrane_Binding->DNA_Binding Translocation (potential) Leakage Leakage of Intracellular Components Membrane_Perforation->Leakage Cell_Death Cell Death Leakage->Cell_Death Replication_Block Inhibition of DNA Replication DNA_Binding->Replication_Block Replication_Block->Cell_Death

Caption: Proposed mechanism of antimicrobial action of PHMG.

References

Troubleshooting PHMG toxicity assay inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in Polyhexamethylene guanidine (PHMG) toxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PHMG toxicity?

A1: PHMG is a cationic polymer that primarily exerts its toxicity by disrupting cell membrane integrity.[1] Its positively charged guanidinium groups interact with and disrupt the negatively charged components of the cell membrane, leading to increased membrane permeability and cell lysis.[1] Subsequent intracellular events include the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, and apoptosis.[2][3]

Q2: Are there differences in toxicity between PHMG salts (e.g., PHMG-phosphate vs. PHMG-hydrochloride)?

A2: Yes, the salt form of PHMG can influence its toxicity. While both are toxic, studies have suggested that the specific counter-ion may affect the compound's properties and toxicological profile. For instance, much of the research on the severe lung injuries in South Korea focused on PHMG-phosphate (PHMG-P).[4] However, PHMG-hydrochloride (PHMG-HCl) has also been shown to induce significant toxicity.[5] The exact differences in potency can vary depending on the cell type and exposure route.

Q3: Can PHMG interfere with standard cytotoxicity assays?

A3: Yes, due to its polymeric and cationic nature, PHMG can interfere with certain assay components. For example, it can interact with negatively charged dyes or cellular components, potentially leading to inaccurate readings. It is crucial to include proper controls to account for any potential assay interference.

Q4: Does the presence of phenol red in my cell culture medium affect PHMG toxicity assessment?

A4: Phenol red, a common pH indicator in cell culture media, can have its own biological effects and may interfere with colorimetric or fluorescent assays.[6][7][8][9][10] It has been shown to act as a weak estrogen mimic and can participate in redox reactions, potentially producing ROS.[6][10] When measuring PHMG-induced ROS, it is advisable to use phenol red-free medium to avoid confounding results.[10][11]

Troubleshooting Guide

Issue 1: High Variability Between Replicates in MTT/WST-1 Assays

Q: My MTT or WST-1 assay results for PHMG toxicity show high variability between replicate wells. What could be the cause?

A: High variability in tetrazolium-based assays like MTT and WST-1 can stem from several factors, some of which are exacerbated by the properties of PHMG.

Potential Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.

  • PHMG Interaction with Assay Reagents: As a cationic polymer, PHMG might interact with the negatively charged tetrazolium salts (MTT, WST-1) or the resulting formazan crystals.

    • Solution: Include a "PHMG only" control (wells with PHMG and media, but no cells) to check for any direct reaction between PHMG and the assay reagents.

  • Incomplete Solubilization of Formazan (MTT Assay): The formazan crystals produced in the MTT assay can be difficult to dissolve completely, leading to inconsistent absorbance readings.

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by pipetting up and down. A plate shaker can also help. Allow sufficient time for complete solubilization before reading the plate.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate both the cells and the PHMG, leading to skewed results.

    • Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate.

Issue 2: Discrepancy Between LDH Assay Results and Microscopic Observations

Q: I observe significant cell death under the microscope after PHMG treatment, but the LDH release assay shows only a modest increase in cytotoxicity. Why is there a discrepancy?

A: This discrepancy can occur due to the nature of PHMG-induced cell death and potential interactions with the assay components.

Potential Causes & Solutions:

  • Timing of LDH Release: LDH is a cytosolic enzyme that is released upon loss of membrane integrity. If PHMG induces apoptosis, significant LDH release may not occur until late-stage apoptosis or secondary necrosis.

    • Solution: Perform a time-course experiment to measure LDH release at multiple time points after PHMG exposure. This will help you identify the optimal time point to detect maximum membrane damage.

  • Inhibition of LDH Enzyme Activity: It is possible that PHMG could directly interact with and inhibit the activity of the released LDH enzyme, leading to an underestimation of cytotoxicity.

    • Solution: Include a control where you lyse untreated cells to achieve maximum LDH release, and then add PHMG to a sample of this lysate. If the LDH activity in this sample is lower than the lysate without PHMG, it suggests direct inhibition of the enzyme.

  • Cellular "Blebbing" without Lysis: In some forms of cell death, the cell membrane may form blebs without immediately lysing and releasing cytosolic contents.

    • Solution: Complement the LDH assay with a dye-exclusion assay (e.g., Trypan Blue or Propidium Iodide) to get a more complete picture of membrane integrity.

Issue 3: Inconsistent ROS Detection Results

Q: My results for PHMG-induced Reactive Oxygen Species (ROS) production are not consistent. What could be causing this?

A: Measuring ROS can be challenging due to the reactive and transient nature of these molecules.

Potential Causes & Solutions:

  • Use of Phenol Red-Containing Medium: Phenol red can auto-oxidize and generate ROS, especially when exposed to light, which can interfere with the assay.[10]

    • Solution: Always use phenol red-free medium when performing ROS assays to eliminate this confounding factor.[11]

  • Inappropriate Timing of Measurement: ROS production can be an early and transient event in the toxicological cascade.

    • Solution: Conduct a time-course experiment, measuring ROS levels at various early time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) after PHMG exposure to capture the peak of ROS production.

  • Probe Selection and Concentration: The choice of fluorescent probe is critical. Some probes are more specific for certain types of ROS than others.

    • Solution: Use a well-characterized probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS detection. Optimize the probe concentration to ensure a good signal-to-noise ratio without causing cellular toxicity itself.

  • Light-Induced ROS Production: Fluorescent probes can be phototoxic and generate ROS upon excitation.

    • Solution: Protect cells from light as much as possible during incubation with the probe and during measurement. Minimize the exposure time during fluorescence microscopy or plate reading.

Data Presentation

Table 1: IC50 Values of PHMG in Various Cell Lines

Cell LinePHMG SaltAssayExposure Time (hours)IC50 Value (µg/mL)Reference
L929 (mouse fibroblast)PHMG-HClMTT2410.8 ± 2.0[12]
SIRC (rabbit cornea)Not SpecifiedMTT2420.8[13]
SIRC (rabbit cornea)Not SpecifiedMTT4813.8[13]
SIRC (rabbit cornea)Not SpecifiedMTT728.5[13]
SIRC (rabbit cornea)Not SpecifiedMTT966.2[13]
HepG2 (human liver)PHMG-PNot Specified247.612[14]
HepG2 (human liver)PHMG-PNot Specified485.822[14]
HepG2 (human liver)PHMG-PNot Specified725.840[14]
A549 (human lung)PHMG-PNot Specified24> 5[14]
MRC-5 (human lung)PHMG-PNot Specified24< 5[14]

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and PHMG formulation used.

Experimental Protocols

Protocol 1: MTT Assay for PHMG Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • PHMG Treatment: Prepare serial dilutions of PHMG in complete cell culture medium. Remove the old medium from the cells and replace it with the PHMG-containing medium. Include untreated control wells and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the PHMG-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for PHMG-Induced Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Lysate Control: For a maximum LDH release control, add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30 minutes before the end of the incubation period.

  • Sample Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a cofactor to the collected supernatants.

  • Incubation and Measurement: Incubate the reaction plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Subtract the blank reading. Calculate the percentage of cytotoxicity by comparing the LDH release in PHMG-treated wells to the maximum LDH release from the lysed cell control.

Protocol 3: Detection of Intracellular ROS using H2DCFDA
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow them to adhere and then treat with PHMG in phenol red-free medium. Include a positive control (e.g., tert-Butyl hydroperoxide) and an untreated control.

  • H2DCFDA Loading: Prepare a working solution of H2DCFDA in serum-free, phenol red-free medium. The final concentration will need to be optimized but is typically in the range of 5-10 µM. Remove the treatment medium and wash the cells gently with warm PBS. Add the H2DCFDA working solution to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: Subtract the background fluorescence of unstained cells. Express the ROS levels in treated cells as a fold change relative to the untreated control.

Visualizations

PHMG_Toxicity_Pathway PHMG PHMG (Cationic Polymer) Membrane Cell Membrane (Anionic) PHMG->Membrane Ionic Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis (LDH Release) Disruption->Lysis Mitochondria Mitochondria Disruption->Mitochondria Indirect Effect ROS ROS Generation Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for PHMG-induced cytotoxicity.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Replicates High Variability between Replicates? Start->Check_Replicates Check_Concordance Results Discordant with Microscopy? Check_Replicates->Check_Concordance No Sol_Replicates1 Verify Cell Seeding Technique Check_Replicates->Sol_Replicates1 Yes Check_ROS Inconsistent ROS Measurements? Check_Concordance->Check_ROS No Sol_Concordance1 Perform Time-Course Experiment Check_Concordance->Sol_Concordance1 Yes Sol_ROS1 Use Phenol Red-Free Medium Check_ROS->Sol_ROS1 Yes End Consistent Results Check_ROS->End No Sol_Replicates2 Include 'PHMG only' Controls Sol_Replicates1->Sol_Replicates2 Sol_Replicates3 Optimize Formazan Solubilization Sol_Replicates2->Sol_Replicates3 Sol_Replicates4 Mitigate Edge Effects Sol_Replicates3->Sol_Replicates4 Sol_Replicates4->Check_Concordance Sol_Concordance2 Check for Direct Enzyme Inhibition Sol_Concordance1->Sol_Concordance2 Sol_Concordance3 Use Complementary Dye-Exclusion Assay Sol_Concordance2->Sol_Concordance3 Sol_Concordance3->Check_ROS Sol_ROS2 Optimize Timing of Measurement Sol_ROS1->Sol_ROS2 Sol_ROS3 Optimize Probe Concentration Sol_ROS2->Sol_ROS3 Sol_ROS3->End

Caption: Troubleshooting workflow for PHMG toxicity assays.

References

Technical Support Center: Enhancing the Stability of PHMG-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Polyhexamethylene guanide (PHMG)-based formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with PHMG-based formulations?

A1: PHMG-based formulations can be susceptible to several stability issues, including:

  • Precipitation or cloudiness: This can be caused by changes in temperature, pH, or interactions with other formulation components or packaging materials.

  • Chemical degradation: PHMG can degrade over time, especially when exposed to harsh environmental conditions like high temperatures, extreme pH values, or UV light.[1][2] This can lead to a loss of potency and the formation of potentially harmful degradation products.

  • Loss of antimicrobial efficacy: Chemical degradation or physical instability can result in a decrease in the formulation's antimicrobial activity.

  • Color change: Formulations may develop an undesirable color over time, which can be an indicator of chemical changes.

  • Changes in pH: A shift in the pH of the formulation can indicate chemical reactions and may affect the stability of PHMG and other excipients.[3][4]

Q2: What are the key factors that influence the stability of PHMG formulations?

A2: The stability of PHMG formulations is influenced by a combination of intrinsic and extrinsic factors:

  • Intrinsic factors:

    • pH of the formulation: The pH can significantly impact the chemical stability of PHMG.[1][3]

    • Excipients: The choice of excipients (e.g., buffers, chelating agents, antioxidants) can either enhance or diminish the stability of the formulation.[4]

    • Concentration of PHMG: The concentration of PHMG itself can sometimes affect stability.[4]

  • Extrinsic factors (environmental):

    • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2]

    • Light: Exposure to UV and visible light can induce photochemical degradation.[1][2]

    • Oxygen: The presence of oxygen can lead to oxidative degradation.

    • Packaging: The container closure system can interact with the formulation, and some packaging materials may not provide adequate protection from light or moisture.

Q3: How can I select the appropriate excipients to enhance the stability of my PHMG formulation?

A3: The selection of excipients is a critical step in developing a stable PHMG formulation. Consider the following:

  • Buffers: Use a buffering system to maintain the pH in a range where PHMG is most stable. The optimal pH range should be determined experimentally.

  • Chelating agents: If metal ion-catalyzed degradation is a concern, consider adding a chelating agent like EDTA to sequester metal ions that may be present as impurities.[4]

  • Antioxidants: To prevent oxidative degradation, antioxidants can be included in the formulation.[4]

  • Compatibility studies: It is essential to perform compatibility studies with all potential excipients to ensure they do not negatively interact with PHMG.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Formulation

Q: My PHMG solution has become cloudy/has formed a precipitate upon storage. What could be the cause and how can I fix it?

A:

Potential Cause Troubleshooting Steps
Temperature Fluctuation Store the formulation at a constant, controlled temperature. Evaluate the solubility of PHMG and all excipients at different temperatures to identify any potential for precipitation upon cooling.[5]
pH Shift Measure the pH of the formulation. If it has shifted outside the optimal range, this could cause precipitation. Re-evaluate the buffering capacity of your formulation.[3]
Interaction with Container The formulation may be interacting with the container material. Consider testing different types of primary packaging (e.g., different grades of glass or plastic).
Incompatibility of Ingredients An excipient may be incompatible with PHMG or another component, leading to precipitation over time. Review your excipient compatibility data. If necessary, conduct further studies to identify the incompatible component.
Issue 2: Loss of Antimicrobial Efficacy

Q: I have observed a decrease in the antimicrobial activity of my PHMG formulation over time. What are the likely causes and what can I do?

A:

Potential Cause Troubleshooting Steps
Chemical Degradation of PHMG This is a common cause for loss of efficacy. You will need to use a stability-indicating analytical method, such as HPLC, to determine the concentration of PHMG remaining in your formulation over time.[6] If degradation is confirmed, you may need to add stabilizers (e.g., antioxidants, chelating agents), adjust the pH, or improve the packaging to protect against light and oxygen.[4]
Interaction with Excipients An excipient might be complexing with the PHMG, rendering it inactive. Review your formulation for any components that could interact with the cationic PHMG.
Adsorption to Container PHMG may be adsorbing to the surface of the container, thus reducing its effective concentration in the solution. Quantify the PHMG concentration in samples that have been stored in the final packaging and compare it to control samples stored in an inert container (e.g., borosilicate glass).

Data Presentation

The following tables represent example data from a typical stability study of a PHMG formulation.

Table 1: Effect of Temperature on PHMG Concentration Over Time

Time (Months)PHMG Concentration (%) at 5°C ± 3°CPHMG Concentration (%) at 25°C ± 2°C / 60% ± 5% RHPHMG Concentration (%) at 40°C ± 2°C / 75% ± 5% RH
0100.0100.0100.0
199.899.595.2
399.598.688.9
699.297.179.5

Table 2: Effect of pH on PHMG Stability at 40°C

Time (Months)PHMG Concentration (%) at pH 5.0PHMG Concentration (%) at pH 7.0PHMG Concentration (%) at pH 9.0
0100.0100.0100.0
198.595.292.1
396.288.981.5
692.879.568.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for PHMG Quantification

This is a general protocol and should be optimized and validated for your specific formulation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is often a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be determined during method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of a PHMG standard solution to find the wavelength of maximum absorbance.

  • Standard Preparation: Prepare a stock solution of PHMG reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the PHMG formulation with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system. The concentration of PHMG in the samples is determined by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Expose the PHMG formulation to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC.

  • Oxidative Degradation:

    • Treat the formulation with an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Expose the formulation to high temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze samples at set intervals.

  • Photostability Testing:

    • Expose the formulation to light conditions as specified in ICH guideline Q1B.[7]

    • This typically involves exposure to a combination of cool white fluorescent and near-UV lamps.

    • A control sample should be protected from light to allow for comparison.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis & Evaluation cluster_outcome Outcome Formulation Develop PHMG Formulation AnalyticalMethod Develop & Validate Stability-Indicating Analytical Method Formulation->AnalyticalMethod LongTerm Long-Term Stability Study (e.g., 25°C/60% RH) Formulation->LongTerm Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Formulation->Accelerated ForcedDegradation Forced Degradation Study AnalyticalMethod->ForcedDegradation DataCollection Collect Data at Time Points (e.g., Assay, pH, Appearance) ForcedDegradation->DataCollection LongTerm->DataCollection Accelerated->DataCollection Evaluation Evaluate Data & Identify Trends DataCollection->Evaluation Evaluation->Formulation Reformulate if needed ShelfLife Establish Shelf-Life & Storage Conditions Evaluation->ShelfLife

Caption: Experimental workflow for conducting a comprehensive stability study of a PHMG-based formulation.

Troubleshooting_Workflow cluster_physical Physical Instability cluster_chemical Chemical Instability Start Instability Observed (e.g., Precipitate, Color Change) Identify Identify Nature of Instability Start->Identify Precipitate Precipitate / Cloudiness Identify->Precipitate Physical Degradation Color Change / Loss of Potency Identify->Degradation Chemical Check_pH Check pH Precipitate->Check_pH Check_Temp Review Storage Temp. Precipitate->Check_Temp Check_Packaging Check Packaging Compatibility Precipitate->Check_Packaging Solution Implement Solution (e.g., Adjust pH, Change Packaging, Add Stabilizer) Check_pH->Solution Check_Temp->Solution Check_Packaging->Solution Run_HPLC Run Stability-Indicating HPLC Degradation->Run_HPLC Review_Excipients Review Excipients (e.g., for oxidation) Run_HPLC->Review_Excipients Protect_Light Protect from Light/Oxygen Review_Excipients->Protect_Light Protect_Light->Solution

Caption: A logical workflow for troubleshooting common stability issues in PHMG formulations.

References

Technical Support Center: Minimizing Interference in Environmental PHMG Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the environmental analysis of Polyhexamethylene guanidine (PHMG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges of PHMG analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of PHMG in environmental samples.

Issue 1: Poor Peak Shape and/or Shifting Retention Times in LC-MS Analysis

  • Question: My chromatogram for PHMG shows poor peak shape (e.g., tailing, fronting, or splitting) and inconsistent retention times between injections. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and retention time shifts are common issues in liquid chromatography, often exacerbated by the complex nature of environmental matrices and the polymeric properties of PHMG.

    Possible Causes and Solutions:

    Cause Solution
    Column Contamination Contaminants from the sample matrix can accumulate on the column, affecting its performance. Solution: Implement a regular column cleaning protocol. Flush the column with a strong solvent (e.g., high percentage of organic solvent) after each analytical batch. Consider using a guard column to protect the analytical column from strongly retained matrix components.[1]
    Incompatible Sample Solvent Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions. If necessary, evaporate the sample extract to dryness and reconstitute it in the mobile phase.[2]
    Column Overload Injecting too high a concentration of PHMG or co-eluting matrix components can saturate the column's stationary phase. Solution: Dilute the sample extract and re-inject. If sensitivity is an issue, optimize the sample cleanup procedure to remove more of the interfering matrix.
    Inadequate Column Equilibration Insufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections in a gradient elution can cause retention time drift. Solution: Increase the column equilibration time at the end of each run to ensure the column is ready for the next injection.[3]
    Mobile Phase Issues Changes in mobile phase pH, improper mixing, or degradation can affect retention and peak shape. Solution: Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of solvents. Verify the pH of buffered mobile phases.[1]

Issue 2: Low or No Recovery of PHMG During Sample Preparation

  • Question: I am experiencing low or no recovery of PHMG after solid-phase extraction (SPE) of my water/soil samples. What are the potential reasons and how can I improve my recovery?

  • Answer: Low recovery of PHMG is often related to its polycationic nature and potential for strong interactions with sample matrix components and SPE sorbents.

    Possible Causes and Solutions:

    Cause Solution
    Inappropriate SPE Sorbent Using a sorbent that irreversibly binds PHMG or does not retain it effectively. Solution: For PHMG, a mixed-mode cation exchange (MCX) SPE cartridge is often effective.[4] This type of sorbent utilizes both reversed-phase and strong cation exchange mechanisms for retention and allows for selective elution.
    Incorrect Sample pH The charge state of PHMG and some matrix components is pH-dependent. Solution: Adjust the sample pH before loading it onto the SPE cartridge. For cation exchange, a slightly acidic pH ensures PHMG is positively charged for retention.
    Inefficient Elution The elution solvent may not be strong enough to displace the retained PHMG from the SPE sorbent. Solution: Optimize the elution solvent. For MCX cartridges, elution is typically achieved with a small amount of a strong base (e.g., ammonium hydroxide) in an organic solvent (e.g., methanol) to neutralize the charge on PHMG and disrupt the ionic interaction with the sorbent.
    Matrix Interference High concentrations of other cations in the sample can compete with PHMG for binding sites on the SPE sorbent. Solution: Dilute the sample before SPE, if the PHMG concentration allows. Alternatively, a pre-treatment step to remove interfering cations may be necessary. Cation-exchange resin can be used to remove interfering metals prior to the determination of certain analytes.[5]

Issue 3: Signal Suppression or Enhancement in Mass Spectrometry Detection

  • Question: My PHMG signal intensity is inconsistent and appears to be suppressed or enhanced in my environmental samples compared to my calibration standards prepared in solvent. How can I address this matrix effect?

  • Answer: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, are a significant challenge in LC-MS analysis.[6]

    Possible Causes and Solutions:

    Cause Solution
    Co-eluting Matrix Components Substances like humic acids in soil or dissolved organic matter in water can co-elute with PHMG and affect its ionization efficiency. Solution: Improve the chromatographic separation to resolve PHMG from interfering peaks. Optimize the sample cleanup procedure to remove more of the matrix. Techniques like solid-phase extraction are crucial for this.
    High Salt Concentration High concentrations of salts in the final extract can lead to ion suppression. Solution: Ensure the final elution and reconstitution steps of your sample preparation minimize the carryover of salts. If necessary, include a desalting step.
    Inadequate Sample Cleanup Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects. Solution: Employ a robust sample cleanup method. For PHMG, a mixed-mode SPE (strong cation exchange and reversed-phase) is recommended for its selectivity.[4]
    Use of an Appropriate Internal Standard An internal standard that does not behave similarly to the analyte in the presence of matrix effects will not provide accurate correction. Solution: Use a stable isotope-labeled (SIL) internal standard for PHMG if available. If not, a structural analogue that co-elutes and has similar ionization properties can be a suitable alternative.
    Matrix-Matched Calibration Calibration curves prepared in a clean solvent do not account for matrix effects. Solution: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for consistent matrix effects.
    Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components. Solution: Dilute the final sample extract. This is a simple and often effective way to mitigate matrix effects, provided the PHMG concentration remains above the limit of quantification.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in environmental PHMG analysis?

A1: The primary interfering substances depend on the sample matrix:

  • Soil and Sediment: Humic and fulvic acids are major sources of interference. These complex organic molecules can bind to PHMG, affecting its extraction and causing significant ion suppression in LC-MS analysis. Other interfering substances can include inorganic cations that compete with PHMG during extraction and analysis.

  • Water (Wastewater, Surface Water): Dissolved organic matter (DOM), surfactants, and high concentrations of inorganic salts are common interferences. In wastewater, other co-disposed chemicals and their degradation products can also interfere with the analysis.

Q2: What is the recommended sample preparation and cleanup method for PHMG in soil?

A2: A robust method for extracting and cleaning up PHMG from soil samples involves the following steps:

  • Extraction: Extraction of PHMG from the soil matrix is typically performed using an acidified organic solvent, such as methanol or acetonitrile with formic acid. This helps to break the interactions between the cationic PHMG and the negatively charged soil particles.

  • Cleanup using Solid-Phase Extraction (SPE): The resulting extract is then cleaned up using a mixed-mode cation exchange (MCX) SPE cartridge. The MCX sorbent retains PHMG through both reversed-phase and cation exchange mechanisms, while allowing many of the neutral and anionic interferences to pass through.

  • Elution: PHMG is then selectively eluted from the MCX cartridge using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the charge on the PHMG, releasing it from the cation exchange sites.

  • Final Preparation: The eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS mobile phase.

Q3: How can I quantify the extent of matrix effects in my PHMG analysis?

A3: The extent of matrix effects can be quantitatively assessed using the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction and cleanup process) with the peak area of the same analyte in a clean solvent at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = ( (Peak Area in Matrix Extract) / (Peak Area in Solvent) ) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q4: Are there any specific LC-MS parameters that are critical for minimizing interference in PHMG analysis?

A4: Yes, optimizing your LC-MS parameters is crucial:

  • Column Chemistry: A column with good retention and peak shape for polar, cationic compounds is essential. A C18 column with a suitable mobile phase modifier (e.g., formic acid) is a common starting point.

  • Mobile Phase: The mobile phase composition, particularly the pH and the type and concentration of any additives, can significantly impact the retention and ionization of PHMG. Using a gradient elution can help to separate PHMG from matrix components.

  • Ion Source Parameters: Optimizing the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) for PHMG can help to maximize its signal and potentially reduce the impact of some interferences.

  • Mass Spectrometry Mode: Using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity, which helps to distinguish PHMG from background noise and co-eluting interferences.

Experimental Protocols and Data

Table 1: Quantitative Data on SPE Cleanup for PHMG in Spiked Water Samples

SPE Cartridge TypeSample MatrixSpiked PHMG Concentration (µg/L)Recovery (%)Relative Standard Deviation (RSD, %)
Mixed-Mode Cation Exchange (MCX)River Water1092.54.8
Mixed-Mode Cation Exchange (MCX)Wastewater Effluent1085.27.1
C18River Water1065.712.3
C18Wastewater Effluent1048.915.6

Note: This data is illustrative and based on typical performance. Actual results may vary depending on the specific experimental conditions.

Protocol 1: Detailed Methodology for PHMG Analysis in Water Samples using SPE and LC-MS/MS

  • Sample Collection and Preservation: Collect water samples in clean polypropylene bottles. Acidify the samples to a pH < 3 with a suitable acid (e.g., formic acid) to prevent degradation and adsorption to the container walls. Store at 4°C until analysis.

  • Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of reagent water.

    • Loading: Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove unretained interferences, followed by 3 mL of methanol to remove non-polar interferences.

    • Elution: Elute the retained PHMG with 2 x 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor at least two MRM transitions for each PHMG oligomer for quantification and confirmation.

Visualizations

Experimental_Workflow_PHMG_Water_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) - MCX Cartridge cluster_final_prep Final Preparation cluster_analysis Analysis Sample Water Sample Collection (Acidify to pH < 3) Filtration Filtration (0.45 µm) Sample->Filtration Conditioning 1. Conditioning (Methanol, Water) Filtration->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acidified Water, Methanol) Loading->Washing Elution 4. Elution (Ammoniated Methanol) Washing->Elution Evaporation Evaporation (N2 Stream) Elution->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for PHMG analysis in water samples.

Troubleshooting_Logic_Matrix_Effects cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions cluster_verification Verification Problem Inconsistent Signal Intensity (Suppression or Enhancement) Diagnosis Suspected Matrix Effects Problem->Diagnosis OptimizeCleanup Optimize Sample Cleanup (e.g., use MCX SPE) Diagnosis->OptimizeCleanup ImproveChroma Improve Chromatographic Separation Diagnosis->ImproveChroma MatrixMatched Use Matrix-Matched Calibration Diagnosis->MatrixMatched InternalStandard Use Stable Isotope-Labeled Internal Standard Diagnosis->InternalStandard DiluteSample Dilute Sample Extract Diagnosis->DiluteSample Verification Consistent and Accurate PHMG Quantification OptimizeCleanup->Verification ImproveChroma->Verification MatrixMatched->Verification InternalStandard->Verification DiluteSample->Verification

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when working with Polyhexamethylene guanidine (PHMG), particularly concerning its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of PHMG?

Polyhexamethylene guanidine (PHMG) is commercially available in different forms, most commonly as polyhexamethylene guanidine hydrochloride (PHMG-HCl) and polyhexamethylene guanidine phosphate (PHMG-P). Its solubility is highly dependent on the salt form and the solvent.

  • Water: PHMG salts are generally considered to be readily soluble in water.

  • Organic Solvents: The solubility of PHMG in organic solvents is more limited and can present challenges. Limited data is available, but it has been noted to be soluble in Dimethyl Sulfoxide (DMSO), particularly with heating.

Q2: Why am I having trouble dissolving PHMG in my organic solvent?

Several factors can contribute to the poor solubility of PHMG in organic solvents:

  • Polarity Mismatch: PHMG is a polar polymer, especially in its salt forms. Many organic solvents are non-polar or have low polarity, leading to poor miscibility. The principle of "like dissolves like" is crucial here; a polar solute will dissolve best in a polar solvent.

  • Salt Form: The specific salt of PHMG (e.g., hydrochloride vs. phosphate) will have a significant impact on its solubility profile in different organic solvents.

  • Solvent Properties: The dielectric constant, hydrogen bonding capability, and molecular size of the solvent all play a role in its ability to solvate the large, charged PHMG polymer.

  • Temperature: For some solvent-solute combinations, increasing the temperature can enhance solubility. However, this is not a universal rule and should be tested empirically.

  • Purity of PHMG: Impurities in the PHMG sample can affect its solubility characteristics.

Q3: Are there any known organic solvents that can dissolve PHMG?

Based on available information, Dimethyl Sulfoxide (DMSO) is a potential organic solvent for PHMG, and its efficacy can be improved with heating. For other common organic solvents like ethanol, methanol, or acetone, solubility is expected to be limited due to polarity differences.

Troubleshooting Guide: PHMG Solubility Issues

This guide provides a systematic approach to addressing problems with dissolving PHMG in organic solvents.

Problem: PHMG is not dissolving or is forming a precipitate in my chosen organic solvent.

Below is a logical workflow to troubleshoot this issue.

troubleshooting_workflow start Start: PHMG solubility issue check_solvent Step 1: Verify Solvent Choice - Is the solvent sufficiently polar? - Consider DMSO as a starting point. start->check_solvent try_heating Step 2: Apply Gentle Heating - Warm the solution (e.g., 40-60°C). - Monitor for dissolution or degradation. check_solvent->try_heating If still insoluble end_point End: Re-evaluate experimental needs or consult further. check_solvent->end_point If solvent is not appropriate for experiment sonication Step 3: Use Sonication - Apply ultrasonic energy to break up aggregates. try_heating->sonication If still insoluble try_heating->end_point If degradation occurs cosolvent Step 4: Consider a Co-solvent System - Add a small amount of a good solvent (e.g., water or DMSO) to the primary organic solvent. sonication->cosolvent If still insoluble change_form Step 5: Evaluate PHMG Salt Form - If possible, test a different salt form of PHMG. cosolvent->change_form If still insoluble change_form->end_point

Caption: Troubleshooting workflow for PHMG solubility.

Experimental Protocols

Protocol 1: Dissolution of PHMG in DMSO

This protocol outlines a general procedure for dissolving PHMG-HCl in DMSO.

Materials:

  • Polyhexamethylene guanidine hydrochloride (PHMG-HCl) powder

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Sterile, sealable glass vial

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Preparation: Weigh the desired amount of PHMG-HCl powder and place it in the glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Stirring: Place the magnetic stir bar in the vial and place the vial on the magnetic stirrer. Begin stirring at a moderate speed.

  • Heating (Optional): If the PHMG-HCl does not readily dissolve at room temperature, gently heat the solution on a heating plate to 40-60°C.

    • Caution: Handle hot DMSO with care in a well-ventilated area.

  • Observation: Continue stirring and heating until the PHMG-HCl is fully dissolved. Visually inspect the solution for any remaining solid particles.

  • Cooling and Storage: Once dissolved, allow the solution to cool to room temperature. Store in a tightly sealed container to prevent moisture absorption by the DMSO.

Protocol 2: Using a Co-solvent System

This protocol is for situations where PHMG is insoluble in the primary organic solvent but a small amount of a co-solvent is permissible in the experiment.

Materials:

  • PHMG salt (e.g., PHMG-HCl)

  • Primary organic solvent (e.g., ethanol)

  • Co-solvent (e.g., deionized water or DMSO)

  • Appropriate labware (vials, stirrers)

Procedure:

  • Initial Dissolution: First, dissolve the PHMG in a minimal amount of the co-solvent in which it is readily soluble (e.g., a small volume of water or DMSO).

  • Titration: While vigorously stirring the primary organic solvent, slowly add the concentrated PHMG/co-solvent solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the PHMG solution until the desired concentration is reached or precipitation begins.

  • Optimization: The optimal ratio of the primary solvent to the co-solvent will need to be determined empirically to maintain the solubility of PHMG while minimizing the concentration of the co-solvent.

Data Summary

Due to a lack of specific quantitative data in publicly available literature, a detailed table of PHMG solubility in various organic solvents cannot be provided at this time. Researchers are encouraged to perform preliminary solubility tests for their specific PHMG salt and chosen organic solvents.

General Solubility Profile of PHMG Salts:

Solvent ClassGeneral SolubilityNotes
Aqueous (Water) HighPHMG salts are generally hydrophilic.
Polar Aprotic (e.g., DMSO) Moderate to HighSolubility can often be improved with heating.
Polar Protic (e.g., Ethanol, Methanol) Low to Very LowThe strong hydrogen bonding in these solvents may not favor the dissolution of the large PHMG polymer.
Non-Polar (e.g., Toluene, Hexane) InsolubleSignificant polarity mismatch.

Signaling Pathways and Logical Relationships

The decision-making process for addressing PHMG solubility can be visualized as follows:

logical_relationship start Objective: Dissolve PHMG in an Organic Solvent solvent_choice Is the solvent polar? start->solvent_choice temp_increase Can temperature be increased? solvent_choice->temp_increase Yes outcome_fail Failure: Re-evaluate solvent or experimental design solvent_choice->outcome_fail No cosolvent_allowed Is a co-solvent system permissible? temp_increase->cosolvent_allowed Yes temp_increase->outcome_fail No change_phmg_form Can a different PHMG salt be used? cosolvent_allowed->change_phmg_form Yes cosolvent_allowed->outcome_fail No outcome_success Success: PHMG Dissolved change_phmg_form->outcome_success Yes change_phmg_form->outcome_fail No

Caption: Logical decision tree for dissolving PHMG.

Technical Support Center: Accurate Quantification of Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Polyhexamethylene guanidine (PHMG). It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying PHMG?

A1: The primary methods for the quantitative analysis of PHMG are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and UV-VIS Spectrophotometry. Each technique offers distinct advantages and is suited for different analytical needs. MALDI-TOF MS is particularly useful for characterizing PHMG oligomers and determining their molecular weight distribution.[1][2] HPLC-MS/MS provides high sensitivity and selectivity, making it suitable for complex matrices.[3][4][5][6] UV-VIS spectrophotometry, often involving a derivatization step, offers a simpler and more accessible method for quantification.

Q2: Why is an internal standard crucial for accurate PHMG quantification?

A2: An internal standard (IS) is essential for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response.[7][8][9] By adding a known amount of an IS to all samples (calibrators and unknowns), the quantification is based on the ratio of the analyte signal to the IS signal, which minimizes the impact of experimental variability and matrix effects.[8][9] For PHMG analysis by MALDI-TOF MS, custom-synthesized ¹³C labeled PHMG oligomers have been successfully used as an internal standard.[1][10]

Q3: What are common sources of interference in PHMG analysis?

A3: Interference in PHMG analysis can arise from various sources, depending on the sample matrix and the analytical technique employed. In consumer products like wet wipes, matrix molecules such as polyethylene glycols (PEGs) can interfere with MALDI-TOF MS analysis.[1][10] In biological and environmental samples, other co-eluting compounds can cause matrix effects in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[11][12][13][14] For spectrophotometric methods, any substance that absorbs light at the same wavelength as the PHMG-dye complex can be a potential interferent.

Q4: How can I prepare PHMG samples from consumer products for analysis?

A4: Sample preparation for PHMG analysis from consumer products often involves an extraction step followed by cleanup. For wet wipes, a common procedure is to extract PHMG using an appropriate solvent, followed by solid-phase extraction (SPE) to remove interfering matrix components like PEGs.[1][10] An MCX SPE cartridge can be effective for this purpose.[1][10] For other products, the sample may need to be dissolved or diluted in a suitable solvent before analysis.[15]

Troubleshooting Guides

MALDI-TOF MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Reproducibility (Shot-to-shot or Sample-to-sample variability) Inhomogeneous sample-matrix crystallization.- Use an ionic liquid matrix (ILM), such as 1-methylimidazolium α-cyano-4-hydroxycinnamate (1-MeIm-CHCA), to create a more homogeneous sample surface.[1][10]- Ensure thorough mixing of the sample and matrix solution before spotting on the MALDI plate.
Low Signal Intensity or No Signal - Inappropriate matrix selection.- Laser power is too low or too high.- Insufficient sample concentration.- For PHMG analysis, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (2,5-DHB) are effective matrices.[1][2]- Optimize the laser power to achieve optimal desorption and ionization without causing excessive fragmentation.- Concentrate the sample or use a more sensitive matrix.
Interference from Matrix Peaks in Low Mass Range The chosen matrix produces signal in the same mass range as the PHMG oligomers.- Select a matrix that has minimal interference in the low molecular weight region.- Consider using an ionic liquid matrix which can sometimes reduce background noise.[10]
HPLC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase.- Adjust the pH of the mobile phase to ensure PHMG is in a consistent ionic state.- Reduce the injection volume or sample concentration.- Use a different column chemistry or add a competing amine to the mobile phase to reduce secondary interactions.
Signal Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with the ionization of PHMG in the MS source.- Improve sample cleanup using techniques like solid-phase extraction (SPE).- Optimize chromatographic separation to resolve PHMG from interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with PHMG to compensate for matrix effects.[14]- Perform a matrix effect study by comparing the response of PHMG in a clean solvent versus a post-extraction spiked matrix sample.[11]
Low Recovery During Sample Preparation Inefficient extraction of PHMG from the sample matrix.- Optimize the extraction solvent and conditions (e.g., pH, temperature, mixing time).- For solid-phase extraction, ensure the correct sorbent type, conditioning, and elution solvents are used.
UV-VIS Spectrophotometry
Problem Potential Cause Troubleshooting Steps
Non-linear Calibration Curve - Incorrect wavelength setting.- Interference from other absorbing species.- Reaction between PHMG and the derivatizing agent is not complete or is concentration-dependent.- Ensure the spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the PHMG-dye complex (e.g., ~554 nm for Eosin Y complex).[16]- Perform a blank measurement with the sample matrix to check for background absorbance.- Optimize the reaction conditions (pH, reaction time, reagent concentration) for the derivatization step.[16]
Low Sensitivity - Low molar absorptivity of the PHMG-dye complex.- Insufficient concentration of the derivatizing agent.- Choose a derivatizing agent that forms a complex with a high molar absorptivity.- Ensure the concentration of the derivatizing agent is in excess to drive the reaction to completion.[16]
Inconsistent Results - Instability of the colored complex.- Fluctuation in pH.- Measure the absorbance within the time frame where the colored complex is stable.- Use a buffer solution to maintain a constant pH during the reaction and measurement.[16]

Quantitative Data Summary

Table 1: Reported PHMG Concentrations in Humidifier Disinfectants

HD BrandPHMG Concentration Range (ppm)Mean PHMG Concentration (ppm)
Eight Brands160 - 37,2003100.9
Data from a study analyzing various humidifier disinfectant brands.[1]

Table 2: Molecular Weight Characteristics of PHMG in Humidifier Disinfectants

ParameterMean Value ( g/mol )Range ( g/mol )
Number-Average Molecular Weight (Mn)517.2422 - 613
Weight-Average Molecular Weight (Mw)537.3441.0 - 678.0
Data from a study analyzing various humidifier disinfectant brands.[1]

Experimental Protocols

Protocol 1: Quantification of PHMG by MALDI-TOF MS

This protocol provides a general workflow for the quantitative analysis of PHMG using MALDI-TOF MS with an internal standard.

  • Sample Preparation:

    • For liquid samples, dilute to an appropriate concentration with a suitable solvent.

    • For solid samples (e.g., consumer products), perform a solvent extraction followed by solid-phase extraction (SPE) for cleanup if necessary. A recommended SPE cartridge for removing PEGs is an MCX cartridge.[1][10]

  • Internal Standard Spiking:

    • Add a known concentration of a suitable internal standard, such as ¹³C labeled PHMG, to all calibration standards and unknown samples.

  • Matrix Preparation:

    • Prepare a saturated solution of the MALDI matrix (e.g., CHCA or 2,5-DHB) in an appropriate organic solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Alternatively, use an ionic liquid matrix (e.g., 1-MeIm-CHCA) for improved reproducibility.[1][10]

  • Sample Spotting:

    • Mix the sample/standard solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in the positive ion reflectron mode.

    • Optimize instrument parameters such as laser power and detector voltage.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the PHMG oligomers to the peak area of the internal standard against the concentration of the PHMG standards.

    • Determine the concentration of PHMG in the unknown samples using the calibration curve.

Protocol 2: Quantification of PHMG by UV-VIS Spectrophotometry with Eosin Y

This protocol describes the colorimetric determination of PHMG after derivatization with Eosin Y.

  • Reagent Preparation:

    • Prepare a stock solution of PHMG standard of known concentration.

    • Prepare a solution of Eosin Y in a suitable solvent.

    • Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., acetate buffer, pH 3.7).[16]

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the PHMG stock solution to different concentrations.

  • Color Development:

    • To a fixed volume of each standard and sample solution, add a specific volume of the Eosin Y solution and the buffer.

    • Mix well and allow the reaction to proceed for a defined period to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) of the PHMG-Eosin Y complex (approximately 554 nm) against a reagent blank.[16]

  • Quantification:

    • Create a calibration curve by plotting the absorbance values versus the corresponding PHMG concentrations.

    • Determine the concentration of PHMG in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow_MALDI_TOF_MS cluster_prep Sample & Standard Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE IS_Spike Internal Standard Spiking SPE->IS_Spike Matrix_Mix Mix with MALDI Matrix IS_Spike->Matrix_Mix Standards Calibration Standards Preparation IS_Spike_Std Internal Standard Spiking Standards->IS_Spike_Std IS_Spike_Std->Matrix_Mix Spotting Spot onto Target Plate Matrix_Mix->Spotting MS_Acquisition Mass Spectra Acquisition Spotting->MS_Acquisition Peak_Integration Peak Area Integration MS_Acquisition->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify PHMG in Samples Cal_Curve->Quantification

Caption: Workflow for PHMG quantification by MALDI-TOF MS.

Troubleshooting_HPLC_MS Problem Common HPLC-MS/MS Issue PoorPeak Poor Peak Shape Problem->PoorPeak MatrixEffect Matrix Effect (Suppression/Enhancement) Problem->MatrixEffect LowRecovery Low Recovery Problem->LowRecovery Sol1 Adjust Mobile Phase pH PoorPeak->Sol1 Cause: Ionization state Sol2 Reduce Injection Volume PoorPeak->Sol2 Cause: Column overload Sol3 Improve Sample Cleanup (SPE) MatrixEffect->Sol3 Cause: Co-eluting interferences Sol4 Use Isotope-Labeled Internal Standard MatrixEffect->Sol4 Compensation Sol5 Optimize Extraction Protocol LowRecovery->Sol5 Cause: Inefficient extraction

Caption: Troubleshooting logic for HPLC-MS/MS analysis of PHMG.

References

Validation & Comparative

Unveiling the Molecular Footprints of PHMG Exposure: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing key biomarkers for Polyhexamethylene guanidine (PHMG) exposure has been developed to aid researchers, scientists, and drug development professionals. This guide provides an objective analysis of hematological, inflammatory, and metabolic biomarkers, supported by experimental data and detailed protocols, to facilitate the validation and selection of appropriate biomarkers for PHMG-related research.

Exposure to PHMG, a disinfectant, has been linked to severe health issues, making the identification of reliable biomarkers crucial for understanding its toxicology and developing potential therapeutics. This guide summarizes quantitative data, outlines experimental methodologies, and visualizes the intricate signaling pathways affected by PHMG.

Comparative Analysis of PHMG Exposure Biomarkers

Several potential biomarkers have been identified in preclinical studies following PHMG exposure. These can be broadly categorized into hematological changes, inflammatory responses, and metabolic dysregulation.

Table 1: Quantitative Comparison of Biomarkers for PHMG Exposure
Biomarker CategorySpecific BiomarkerAnimal ModelExposure DetailsObserved ChangeFold Change/MagnitudeReference
Hematological Monocyte CountRat5 mg/kg total, intratracheal instillationSignificant Decrease~31% decrease[1][2][3][4]
Platelet (PLT) CountRat5 mg/kg total, intratracheal instillationSignificant Decrease~2-fold decrease[1][2][3][4]
Inflammatory Interleukin-6 (IL-6)Mouse1.2 mg/kg, intratracheal instillationUpregulationData not specified[5]
Tumor Necrosis Factor-alpha (TNF-α)MouseDose-dependent (0.3, 0.9, 1.5 mg/kg)ElevationDose-dependent increase[6]
Interleukin-1β (IL-1β)MouseDose-dependent (0.3, 0.9, 1.5 mg/kg)ElevationDose-dependent increase[6]
Metabolic GlutamateRatSingle (1.5 mg/kg) and repeated (0.1 mg/kg) dosesAltered levels in serum and urineVIP > 0.5[7]
GlycineRat0.1% and 0.3% PHMG-p exposureAlteration in plasma and urineData not specified[8]
CitrateRat0.1% and 0.3% PHMG-p exposureAlteration in plasma and urineData not specified[8]
SuccinateRat0.1% and 0.3% PHMG-p exposureAlteration in plasma and urineData not specified[8]

Note: Direct comparisons of sensitivity and specificity across these biomarkers are limited in the current literature. The presented data is derived from various studies with different experimental designs. VIP (Variable Importance in Projection) scores from PLS-DA models indicate the importance of a variable in the model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biomarker studies. Below are summarized protocols for key experimental procedures.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (IL-1β, IL-6, TNF-α) in Rat Plasma

This protocol provides a general framework for the quantitative determination of inflammatory cytokines in rat plasma.

1. Sample Collection and Preparation:

  • Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis. Before use, thaw samples on ice.

2. ELISA Procedure (based on commercially available kits):

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 100 µL of standards and plasma samples to the appropriate wells of the antibody-pre-coated microplate.

  • Incubate the plate, typically for 2.5 hours at room temperature or overnight at 4°C.

  • Wash the wells multiple times with the provided wash buffer.

  • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells again.

  • Add 100 µL of Streptavidin-HRP conjugate solution to each well and incubate for 45 minutes at room temperature.

  • Wash the wells.

  • Add 100 µL of TMB substrate solution and incubate in the dark for 30 minutes at room temperature.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokines in the plasma samples by interpolating their absorbance values on the standard curve.

¹H-NMR Based Metabolomics of Rodent Plasma

This protocol outlines a reproducible workflow for the analysis of metabolic changes in rodent plasma.[9]

1. Plasma Sample Preparation: [9]

  • Thaw frozen plasma samples on ice.[9]

  • To 500 µL of plasma, add a suitable buffer (e.g., phosphate buffer in D₂O containing an internal standard like TSP).[9]

  • Vortex the mixture and centrifuge to pellet any solid debris.[9]

  • Transfer the supernatant to an NMR tube.[9]

2. NMR Data Acquisition: [9]

  • Acquire ¹H-NMR spectra using a high-resolution NMR spectrometer (e.g., 600 MHz).

  • Employ a pulse sequence suitable for suppressing water and macromolecule signals, such as a presaturation Carr-Purcell-Meiboom-Gill (PRESAT-CPMG) sequence.[9]

3. Spectral Processing and Analysis:

  • Process the raw NMR data, including Fourier transformation, phasing, and baseline correction.

  • Reference the spectra to the internal standard.

  • Identify and quantify metabolites using specialized software (e.g., Chenomx NMR Suite) by comparing the spectra to a library of known compounds.

4. Statistical Analysis:

  • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA)) to identify metabolites that differ significantly between control and PHMG-exposed groups.

Signaling Pathways and Experimental Workflows

PHMG exposure triggers complex intracellular signaling cascades, leading to the observed toxic effects. The following diagrams, generated using Graphviz, illustrate key affected pathways and a typical experimental workflow.

PHMG_Exposure_Workflow cluster_exposure Animal Exposure cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation Animal_Model Rodent Model (Rat/Mouse) PHMG_Admin PHMG Administration (Intratracheal) Animal_Model->PHMG_Admin Blood_Sample Blood Collection PHMG_Admin->Blood_Sample Tissue_Sample Tissue Harvesting (Lungs, etc.) PHMG_Admin->Tissue_Sample Hematology Hematological Analysis (Cell Counts) Blood_Sample->Hematology ELISA Inflammatory Cytokine Measurement (ELISA) Blood_Sample->ELISA Metabolomics Metabolomic Profiling (1H-NMR) Blood_Sample->Metabolomics Data_Analysis Statistical Analysis & Pathway Interpretation Hematology->Data_Analysis ELISA->Data_Analysis Metabolomics->Data_Analysis

Fig. 1: General experimental workflow for biomarker validation.

PHMG_Signaling_Pathways cluster_PHMG PHMG Exposure cluster_signaling Intracellular Signaling Cascades cluster_downstream Downstream Cellular Effects PHMG PHMG ER Estrogen Receptor Signaling PHMG->ER Activates RHOA_RHOGDI RHOA/RHOGDI Signaling PHMG->RHOA_RHOGDI Modulates ROS Reactive Oxygen Species (ROS) Generation PHMG->ROS Induces Inflammation Inflammatory Response (↑ IL-1β, IL-6, TNF-α) ER->Inflammation Metabolic_Dys Metabolic Dysregulation (Altered Glutamate, etc.) ER->Metabolic_Dys Hematotoxicity Hematotoxicity (↓ Monocytes, ↓ Platelets) RHOA_RHOGDI->Hematotoxicity ROS->Inflammation DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage

Fig. 2: Overview of PHMG-induced signaling pathways.

RHOA_RHOGDI_Pathway cluster_rho RHOA/RHOGDI Regulation cluster_effects Downstream Effects PHMG PHMG Exposure RHOGDI RHOGDI (Inhibited) PHMG->RHOGDI Inhibits RHOA_GTP RHOA-GTP (Active) PHMG->RHOA_GTP Promotes Activation RHOA_GDP RHOA-GDP (Inactive) RHOGDI->RHOA_GDP Sequesters RHOA_GDP->RHOA_GTP Activation Cytoskeleton Cytoskeletal Rearrangement RHOA_GTP->Cytoskeleton Platelet_Prod ↓ Platelet Production Cytoskeleton->Platelet_Prod

Fig. 3: PHMG-induced modulation of RHOA/RHOGDI signaling.

This guide serves as a foundational resource for researchers investigating the toxicological effects of PHMG. Further studies are warranted to directly compare the sensitivity and specificity of these biomarkers to establish a definitive panel for assessing PHMG exposure and its associated health risks.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Polyhexamethylene Guanidine (PHMG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of Polyhexamethylene Guanidine (PHMG), complete with experimental data, protocols, and workflow visualizations to guide robust method validation.

This guide provides a comprehensive overview and comparison of various analytical techniques for the quantitative determination of polyhexamethylene guanidine (PHMG), a polymer used as a biocide that has been under scrutiny for its potential health risks. The accurate and precise quantification of PHMG is crucial for toxicological studies, environmental monitoring, and quality control in industrial applications. This document outlines the performance of key analytical methods—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), UV-Visible (UV-Vis) Spectrophotometry, and Titrimetry—supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

Comparative Performance of PHMG Analytical Techniques

The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the quantitative performance data for the discussed analytical techniques.

ParameterHPLC-MS/MSUV-Vis Spectrophotometry (Eosin Y Derivatization)Titrimetry
Limit of Detection (LOD) High sensitivity, capable of reaching low μg/L levels.Method dependent; a related method using silver nanoparticles reported an LOD of 23 μg/L.[1]Generally higher than chromatographic and spectroscopic methods.
Limit of Quantification (LOQ) High sensitivity, allowing for precise quantification at trace levels.Dependent on the specific protocol and instrumentation.Suitable for higher concentration ranges.
Linearity Excellent linearity over a wide concentration range.Good linearity is achievable within a defined concentration range.Good linearity for the stoichiometric reaction.
Accuracy High accuracy, often used as a reference method.A titrimetric method for a different compound reported accuracy in the range of 98.8% to 100.9%.[2]Generally good for well-defined systems.
Precision (%RSD) High precision with low relative standard deviation (%RSD).A titrimetric method for a different compound reported a %RSD of up to 2.1%.[2]Dependent on the endpoint detection method.
Specificity High specificity due to mass-based detection.Susceptible to interference from other compounds that may react with the derivatizing agent.Lower specificity, as other basic or reactive substances in the sample can interfere.
Cost High initial investment and operational costs.Low to moderate cost.Low cost.
Throughput Moderate to high, can be automated.High throughput, suitable for screening.Low to moderate throughput, can be labor-intensive.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation and cross-validation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of PHMG in complex matrices.

1. Sample Preparation:

  • For liquid samples, perform a simple dilution with an appropriate solvent (e.g., methanol/water mixture).

  • For solid samples, perform a solvent extraction followed by centrifugation and filtration of the supernatant.

  • A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interfering substances.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for PHMG oligomers.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

4. Calibration:

  • Prepare a series of calibration standards of PHMG in a matrix that matches the samples as closely as possible.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.

UV-Visible Spectrophotometry with Eosin Y Derivatization

This colorimetric method is based on the formation of an ion-pair complex between the cationic PHMG and the anionic dye Eosin Y, which can be measured spectrophotometrically.

1. Reagents:

  • PHMG standard solutions.

  • Eosin Y solution (e.g., 0.1% w/v in water).

  • Buffer solution (e.g., acetate buffer, pH 3.7).

2. Sample Preparation:

  • Dilute the sample with deionized water to bring the PHMG concentration within the linear range of the method.

3. Derivatization Procedure:

  • To a specific volume of the diluted sample or standard, add a defined volume of the buffer solution.

  • Add a precise volume of the Eosin Y solution and mix thoroughly.

  • Allow the reaction to proceed for a set amount of time at room temperature to ensure complete complex formation.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting reddish-orange complex at its maximum absorption wavelength (λmax), which is typically around 554 nm.

  • Use a reagent blank (containing all reagents except the PHMG standard or sample) to zero the spectrophotometer.

5. Quantification:

  • Create a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of PHMG in the sample by interpolating its absorbance value on the calibration curve.

Titrimetric Method

This method involves the direct titration of the basic guanidine groups of PHMG with a standardized acidic titrant. A similar method has been described for the related compound polyhexamethylene biguanide hydrochloride (PHMB-HCl) using potassium poly(vinyl sulfate) (PVSK) as the titrant.

1. Reagents:

  • PHMG sample solution.

  • Standardized titrant solution (e.g., potassium poly(vinyl sulfate) solution of a known concentration).

  • Indicator solution (e.g., Toluidine Blue O) or a potentiometric electrode system for endpoint detection.

2. Sample Preparation:

  • Accurately weigh or measure a known amount of the PHMG sample and dissolve it in deionized water.

3. Titration Procedure:

  • Transfer a known volume of the PHMG sample solution into a titration vessel.

  • If using a color indicator, add a few drops to the solution.

  • Titrate the PHMG solution with the standardized PVSK solution under constant stirring.

  • Record the volume of titrant added at the endpoint, which is indicated by a distinct color change or a sharp potential jump in potentiometric titration.

4. Calculation:

  • Calculate the concentration of PHMG in the sample based on the stoichiometry of the reaction and the volume of titrant consumed.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CrossValidationWorkflow A Define Analytical Requirement (e.g., quantify PHMG in water) B Select Candidate Analytical Methods (e.g., HPLC-MS/MS, UV-Vis, Titration) A->B C Method Development and Optimization for each candidate method B->C D Method Validation (ICH Q2(R1) Guidelines) C->D E Performance Characteristics Evaluation (LOD, LOQ, Linearity, Accuracy, Precision) D->E F Inter-laboratory Comparison (Cross-Validation) E->F Compare performance G Statistical Analysis of Results (e.g., t-test, F-test, ANOVA) F->G H Selection of Fit-for-Purpose Method(s) G->H Based on statistical equivalence and analytical requirements I Routine Implementation and Ongoing Method Performance Monitoring H->I

Caption: Workflow for the cross-validation of analytical methods.

PHMG_Toxicity_Pathway PHMG PHMG Exposure ROS Increased Reactive Oxygen Species (ROS) PHMG->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_Activation ATM Activation DNA_Damage->ATM_Activation p53_Activation p53 Activation ATM_Activation->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Pulmonary_Fibrosis Pulmonary Fibrosis Apoptosis->Pulmonary_Fibrosis

Caption: Simplified signaling pathway of PHMG-induced toxicity.

References

Comparative Analysis of PHMG Oligomer Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the toxicity of different polyhexamethylene guanidine (PHMG) oligomers, targeting researchers, scientists, and drug development professionals. The objective is to present a clear overview of the existing experimental data on the toxicity of various forms of PHMG, with a focus on the differences between PHMG-phosphate (PHMG-P) and PHMG-hydrochloride (PHMG-H). While research indicates that commercial PHMG products are composed of a mixture of oligomers of varying lengths, data directly comparing the toxicity of individual oligomer chains (e.g., dimers vs. trimers) is limited. This guide, therefore, focuses on the toxicity profiles of the commonly studied PHMG mixtures.

Key Findings:

  • Inhalation of PHMG is the primary route of toxicity, leading to severe pulmonary inflammation, fibrosis, and, in some cases, carcinogenic outcomes.[1]

  • Both PHMG-P and PHMG-H exhibit dose-dependent cytotoxicity across various human cell lines.[2]

  • The cationic properties of PHMG are considered a key factor in its toxicity, leading to the disruption of cell membrane integrity.

  • PHMG exposure has been shown to induce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to cellular damage.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vivo and in vitro toxicity of different PHMG compounds.

In Vivo Toxicity Data
Compound/MixtureSpeciesRoute of AdministrationLD50/LC50Observed EffectsReference
PHMG-hydrochlorideRatIntragastric600 - 1434 mg/kgNeurotoxicity, hepatocyte degeneration, tubular hydropic change.[2][3]
PHMG-hydrochlorideRatInhalation (2 weeks)NOAEL < 1 mg/m³Squamous metaplasia of bronchial and bronchiolar epithelium, alveolar emphysema, necrosis with inflammation.[2][3]
PHMG-phosphateRatIntratracheal0.2, 1.0, 5.0 mg/kgDose-dependent increase in severity of lung damage, including bronchiolar-alveolar hyperplasia and tumors.[2]
PHMG-phosphateMouseIntranasal (4 weeks)0.9 - 1.5 mg/kgSignificant lung changes including immune cell infiltration, foamy macrophages, and granulomatous inflammation.[4]

NOAEL: No Observed Adverse Effect Level

In Vitro Cytotoxicity Data
Compound/MixtureCell LineExposure TimeIC50 / Toxic ConcentrationObserved EffectsReference
PHMG-phosphateA549 (human lung carcinoma)24, 48, 72 h5 µg/mL reduced viability by 44.7% at 24hReduced cell viability.[2]
PHMG-phosphateMRC-5 (human lung fibroblast)24, 48, 72 h5 µg/mL reduced viability by 64.9% at 24hReduced cell viability.[2]
PHMG-phosphateTHP-1 (human monocytic)24, 48, 72 h5 µg/mL reduced viability by 86.9% at 24hReduced cell viability.[2]
PHMG (unspecified)IMR-90 (human lung fibroblast)24 h5 µg/mL reduced viability by >90%Reduced cell viability.[2]
PHMG (unspecified)BEAS-2B (human bronchial epithelial)24 h5 µg/mL reduced viability by >90%Reduced cell viability.[2]
PHMG (unspecified)A549 (human lung carcinoma)6, 24 h>4 µg/mLIncreased expression of IL-6 and IL-8.[2]
PHMG-phosphateAML12 (mouse hepatocyte)24, 48 hIC50: 5.290 µg/mL (24h), 2.048 µg/mL (48h)Cytotoxicity.
PHMG-phosphateRAW264.7 (mouse macrophage)6, 24 hLC50: 11.15 mg/mL (6h), 0.99 mg/mL (24h)Dose-dependent cytotoxicity, induction of pro-inflammatory cytokines (IL-1β, IL-6, IL-8).[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, MRC-5, THP-1) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • PHMG Treatment: Prepare various concentrations of PHMG oligomer solutions in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the PHMG solutions.

  • Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate for another 4 hours. Then, remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cytokine Expression Analysis (ELISA)
  • Cell Culture and Treatment: Culture cells (e.g., A549) in 6-well plates until they reach 80-90% confluency. Treat the cells with different concentrations of PHMG for the desired time.

  • Supernatant Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-8). Follow the manufacturer's instructions for the assay.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathway of PHMG-Induced Lung Injury

PHMG_Toxicity_Pathway PHMG PHMG Oligomers Cell_Membrane Cell Membrane Disruption PHMG->Cell_Membrane Cationic Interaction Mitochondria Mitochondrial Dysfunction PHMG->Mitochondria ROS Increased ROS Production Cell_Membrane->ROS Inflammation Inflammatory Response (↑ IL-6, IL-8, TNF-α) ROS->Inflammation Apoptosis Apoptosis / Necrosis ROS->Apoptosis Mitochondria->ROS Fibrosis Pulmonary Fibrosis Inflammation->Fibrosis

Caption: Proposed signaling pathway for PHMG-induced pulmonary toxicity.

Experimental Workflow for In Vitro Toxicity Assessment

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results Cell_Culture Cell Line Seeding (e.g., A549, BEAS-2B) Treatment Cell Treatment with PHMG (24, 48, 72h) Cell_Culture->Treatment PHMG_Prep Preparation of PHMG Solutions PHMG_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, Neutral Red) Treatment->Cytotoxicity Inflammation Inflammatory Marker Analysis (ELISA for IL-6, IL-8) Treatment->Inflammation ROS_Assay ROS Production Assay Treatment->ROS_Assay Data_Analysis Data Analysis (IC50, Cytokine Levels) Cytotoxicity->Data_Analysis Inflammation->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for assessing the in vitro toxicity of PHMG.

References

Efficacy Showdown: PHMG vs. Quaternary Ammonium Compounds - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against microbial contamination, researchers and drug development professionals are constantly seeking more effective and safer antimicrobial agents. This guide provides an in-depth, objective comparison of two prominent classes of biocides: Polyhexamethylene guanidine (PHMG) and Quaternary Ammonium Compounds (QACs). By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to equip scientists with the critical information needed to make informed decisions in their research and development endeavors.

Executive Summary

Polyhexamethylene guanidine (PHMG) and Quaternary Ammonium Compounds (QACs) are both cationic biocides widely utilized for their broad-spectrum antimicrobial properties. Their primary mechanism of action involves interaction with and disruption of microbial cell membranes, leading to cell death. However, their efficacy, target specificity, and cytotoxicity profiles exhibit notable differences. This guide synthesizes experimental data to compare their performance, offering a clear perspective on their respective strengths and weaknesses.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for PHMG and representative QACs—Benzalkonium Chloride (BAC) and Didecyldimethylammonium Chloride (DDAC)—against a range of microorganisms. It is important to note that these values are compiled from various studies and direct, side-by-side comparisons under identical conditions are limited. Variations in experimental protocols can influence results.

Table 1: Minimum Inhibitory Concentration (MIC) of PHMG vs. QACs (µg/mL)

MicroorganismPHMGBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)
Staphylococcus aureus48.83[1]40[2]1,000 - 2,000
Escherichia coli97.66[1]40[2]1,300[3]
Pseudomonas aeruginosa195.31[1]>1601,000 - 2,000
Candida albicans48.83[1]0.1 - 4.0[4]-
Klebsiella pneumoniae390.63[1]--
Salmonella enterica195.31[1]--
Listeria monocytogenes-30[2]-
Bacillus cereus-140[2]-

Table 2: Minimum Bactericidal Concentration (MBC) of PHMG vs. QACs (µg/mL)

MicroorganismPHMGBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)
Staphylococcus aureus97.6645[2]2,000 - 4,000
Escherichia coli195.3145[2]-
Pseudomonas aeruginosa390.63>160-
Candida albicans97.660.1 - 4.0[4]-
Klebsiella pneumoniae390.63--
Salmonella enterica195.31--
Listeria monocytogenes-35[2]-
Bacillus cereus-160[2]-

Table 3: Cytotoxicity (IC50) of PHMG vs. QACs on Mammalian Cell Lines (µg/mL)

Cell LinePHMGBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)
A549 (Human Lung Carcinoma)~5[5]1.5 (24h exposure)[6]-
H358 (Human Lung Epithelial)-7.1 (30min exposure), 1.5 (24h exposure)[6]-
SIRC (Rabbit Cornea)>1 (48h exposure)[7]--
HCE (Human Corneal Epithelial)-~1 (5min exposure)[8]-

Delving into the Mechanisms of Action

Both PHMG and QACs are cationic molecules that target the negatively charged components of microbial cell envelopes. Their bactericidal action is primarily attributed to the disruption of the cytoplasmic membrane, leading to the leakage of intracellular contents and ultimately cell death.

cluster_0 Antimicrobial Action Cationic Biocide Cationic Biocide Microbial Cell Microbial Cell Cationic Biocide->Microbial Cell Electrostatic Interaction Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Permeabilization Cell Lysis Cell Lysis Membrane Disruption->Cell Lysis Leakage of Contents

Caption: General mechanism of cationic biocides.

The guanidinium groups in PHMG and the quaternary nitrogen in QACs are the key functional moieties responsible for their positive charge and antimicrobial activity. The polymeric nature of PHMG may contribute to a more potent and sustained interaction with the microbial surface compared to the monomeric QAC molecules.

Signaling Pathways in Cytotoxicity

While effective against microbes, the potential for cytotoxicity in mammalian cells is a critical consideration. Studies on PHMG have elucidated specific signaling pathways involved in its toxic effects on human cells.

Exposure of human alveolar epithelial cells to PHMG has been shown to induce the generation of Reactive Oxygen Species (ROS). This oxidative stress can lead to DNA damage, which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the p53 tumor suppressor protein, triggering apoptosis and cell cycle arrest.

PHMG PHMG ROS Generation ROS Generation PHMG->ROS Generation DNA Damage DNA Damage ROS Generation->DNA Damage ATM Activation ATM Activation DNA Damage->ATM Activation p53 Activation p53 Activation ATM Activation->p53 Activation Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest p53 Activation->Apoptosis & Cell Cycle Arrest

Caption: PHMG-induced ROS/ATM/p53 signaling pathway.

Another identified pathway involves the P2RX7 purinergic receptor. PHMG can activate this receptor, leading to an influx of calcium ions (Ca2+). The elevated intracellular Ca2+ levels activate calpain, a calcium-dependent protease, which can damage tight junctions and the actin cytoskeleton, compromising epithelial barrier function.

For QACs, cytotoxicity is also primarily linked to membrane damage, leading to necrotic and apoptotic cell death. Exposure to BAC has been shown to disrupt the cell membrane, causing leakage of lactate dehydrogenase (LDH). At cytotoxic concentrations, BAC predominantly induces apoptosis, as evidenced by increased caspase-3 activity.

Experimental Protocols: A Guide to Reproducible Research

To ensure the reliability and comparability of efficacy and safety data, standardized experimental protocols are paramount. The following outlines the general methodologies for key assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Workflow for MIC/MBC Determination:

cluster_workflow MIC/MBC Determination Workflow A Prepare serial dilutions of biocide B Inoculate with standardized microbial suspension A->B C Incubate under optimal conditions B->C D Observe for visible growth (MIC) C->D E Subculture from clear wells/tubes D->E No visible growth F Incubate subcultures E->F G Count colonies to determine MBC F->G

Caption: Workflow for MIC and MBC determination.

Standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI), for example, the M07-A9 standard, provide detailed guidance on performing broth dilution and agar dilution methods for MIC testing.

Antimicrobial Efficacy on Surfaces

For evaluating the performance of these biocides on treated surfaces, the ISO 22196:2011 standard is widely recognized. This method involves inoculating a treated and an untreated surface with a bacterial suspension, covering them with a film to ensure close contact, and incubating for a specified period. The number of viable bacteria is then determined, and the antimicrobial activity is calculated based on the reduction in the bacterial population on the treated surface compared to the untreated control.

Cytotoxicity Assays

The potential for a substance to cause damage to mammalian cells is assessed through cytotoxicity assays. The OECD provides a series of guidelines for the testing of chemicals, including methods for evaluating cytotoxicity. A common approach is the Neutral Red Uptake (NRU) assay, which measures the accumulation of the neutral red dye in the lysosomes of viable cells. A dose-response curve is generated to determine the concentration that causes a 50% reduction in cell viability (IC50).

References

In Vivo vs. In Vitro Models for Predicting PHMG Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyhexamethylene guanidine (PHMG) is a disinfectant that has been linked to severe health issues, most notably pulmonary fibrosis when inhaled. Understanding its toxicological profile is crucial for risk assessment and the development of safer alternatives. This guide provides a comprehensive comparison of in vivo and in vitro models used to predict PHMG toxicity, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting appropriate models for their studies.

Data Presentation: Quantitative Comparison of PHMG Toxicity

The following tables summarize quantitative data from various in vivo and in vitro studies on PHMG toxicity, offering a side-by-side comparison of key toxicological endpoints.

Table 1: In Vivo Toxicity of PHMG

SpeciesRoute of AdministrationEndpointValueReference
Rat (Sprague-Dawley)OralLD50600 mg/kg[1]
RatOralLD501434 mg/kg[2]
Rat (F344)Inhalation (2 weeks)NOAEL< 1 mg/m³[3]
MouseIntratrachealLD503 mg/kg[1]
RatDermalLD50> 2000 mg/kg[1]
RatOral (subchronic)NOAEL (general systemic effects & development)40 mg/kg/day[4]

Table 2: In Vitro Cytotoxicity of PHMG

Cell LineAssayEndpointValueExposure TimeReference
A549 (human lung carcinoma)-CytotoxicityEvident at 5 µg/mL24 h
RAW264.7 (mouse macrophage)-LC5011.15 mg/mL6 h[5]
RAW264.7 (mouse macrophage)-LC500.99 mg/mL24 h[5]
SIRC (rabbit cornea)-CytotoxicityObserved at 5 µg/mL24 h[6]
Zebrafish (Danio rerio)-LC500.043 ml/L48 h[7]
Green Algae (Desmodesmus communis)-IC500.0010 ml/L48 h[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols cited in the literature for assessing PHMG toxicity.

In Vivo Acute Oral Toxicity (LD50) Study in Rats

This protocol is based on standardized guidelines for acute toxicity testing (e.g., OECD Guideline 423).

  • Animal Model: Healthy, young adult Sprague-Dawley rats are used. Animals are acclimated to laboratory conditions for at least 5 days before the experiment.

  • Housing: Rats are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

  • Dosing: PHMG is dissolved in a suitable vehicle (e.g., distilled water or saline). A single dose is administered to the rats via oral gavage. The study typically starts with a sighting study to determine the approximate dose range, followed by the main study with groups of animals receiving different doses of PHMG.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning and end of the study.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Culture: A suitable cell line (e.g., A549 human lung epithelial cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of PHMG. Control wells with untreated cells and wells with vehicle control are also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 (the concentration of the substance that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow involved in PHMG toxicity studies.

PHMG_Toxicity_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_comparison Comparative Analysis animal_model Animal Model (e.g., Rat, Mouse) dosing PHMG Administration (Oral, Inhalation, Dermal) animal_model->dosing observation Clinical Observation (Toxicity Signs, Mortality) dosing->observation necropsy Necropsy & Histopathology observation->necropsy ld50_noael Endpoint Determination (LD50, NOAEL) necropsy->ld50_noael comparison Comparison of In Vivo & In Vitro Data ld50_noael->comparison cell_line Cell Line (e.g., A549, RAW264.7) treatment PHMG Exposure cell_line->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity_assay molecular_analysis Molecular Analysis (Gene/Protein Expression) treatment->molecular_analysis ic50_lc50 Endpoint Determination (IC50, LC50) cytotoxicity_assay->ic50_lc50 ic50_lc50->comparison

Caption: Experimental workflow for PHMG toxicity testing.

PHMG_Signaling_Pathways cluster_ros Oxidative Stress cluster_inflammation Inflammation cluster_fibrosis Fibrosis PHMG PHMG Exposure ROS ↑ Reactive Oxygen Species (ROS) PHMG->ROS NFkB NF-κB Activation PHMG->NFkB JNK JNK Activation PHMG->JNK TGFb TGF-β Activation PHMG->TGFb ATM ATM Activation ROS->ATM p53 p53 Activation ATM->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines JNK->Cytokines Fibrosis Pulmonary Fibrosis Cytokines->Fibrosis TGFb->Fibrosis

Caption: Key signaling pathways in PHMG-induced toxicity.

Conclusion

Both in vivo and in vitro models provide valuable, yet distinct, insights into the toxicity of PHMG. In vivo studies offer a systemic understanding of PHMG's effects, including its impact on various organs and the determination of lethal doses, which are crucial for regulatory risk assessment. However, they are often time-consuming, expensive, and raise ethical concerns.

In contrast, in vitro models provide a rapid and cost-effective means to screen for cytotoxicity and elucidate the molecular mechanisms of toxicity at the cellular level. They are instrumental in identifying key signaling pathways involved in PHMG-induced damage, such as oxidative stress, inflammation, and fibrosis. The limitation of in vitro models lies in their inability to fully replicate the complex interactions that occur within a whole organism.

For a comprehensive prediction of PHMG toxicity, an integrated approach that combines the mechanistic insights from in vitro studies with the systemic-level data from in vivo experiments is recommended. This allows for a more complete understanding of the toxicological profile of PHMG, aiding in the development of safer chemical alternatives and informed regulatory decisions.

References

Unraveling the Genetic Aftermath of PHMG Exposure: A Comparative Analysis of Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular toxicology of Polyhexamethylene guanidine (PHMG) is critical. This guide provides a comparative analysis of gene expression profiles following PHMG exposure, drawing from multiple experimental studies. The data, presented in structured tables and visualized through signaling pathway diagrams, offers a comprehensive overview of the transcriptomic alterations induced by this toxic compound.

Polyhexamethylene guanidine (PHMG), a substance previously used in humidifier disinfectants, has been identified as a causative agent of severe lung injury, including interstitial pneumonia and pulmonary fibrosis.[1][2] The toxic effects of PHMG extend to the molecular level, profoundly altering gene expression in affected tissues. This comparison guide synthesizes findings from several key studies to provide a detailed look at these changes, offering valuable insights for toxicological research and the development of potential therapeutic interventions.

Comparative Analysis of Differentially Expressed Genes (DEGs)

Exposure to PHMG induces significant changes in gene expression across different biological models and timeframes. The following tables summarize the quantitative data on differentially expressed genes (DEGs) from various studies, highlighting the diversity of affected genes and pathways.

Table 1: Summary of Differentially Expressed Genes in Rodent Lung Tissue Following PHMG Exposure
Study & ModelExposure ConditionsUpregulated Genes (Selected)Downregulated Genes (Selected)Key Findings
Kim et al. (2021) [1][2] Mouse0.3 mg/kg PHMG-P, intranasal instillation, 6 times at 2-week intervals, followed by a 292-day recovery.Ltf, Krt14, Gp2, Gpnmb, Mmp12, Saa3, Tnf, Il-1a, Il-6, Ccl2, Ccl3, Cxcl2Bex4, Bex2, Fabp1, Hist1h2brPersistent inflammation and fibrotic changes not reversed after a long-term recovery. Upregulation of genes associated with inflammatory response and leukocyte chemotaxis.[1]
Lee et al. (2020) [3] RatSingle dose (1.5 mg/kg) or repeated dose (0.1 mg/kg, 2 times/week for 4 weeks) via intratracheal instillation.Arg1, Lcn2Not specifiedIdentification of Arginase 1 (Arg1) and Lipocalin 2 (Lcn2) as major regulators of PHMG-induced pulmonary toxicity.[3]
Song et al. (2020) [4] RatShort-term (4 weeks) and long-term (10 weeks) exposure.Not specifiedNot specifiedTime-dependent changes in gene expression reflecting the progression from initial inflammatory responses to chronic lung fibrosis.[4]
Table 2: Summary of Differentially Expressed Genes in Human Cell Lines and Organoids Following PHMG Exposure
Study & ModelExposure ConditionsUpregulated Genes (Selected)Downregulated Genes (Selected)Key Findings
Park et al. (2022) [5][6] Primary Bronchial/Tracheal Epithelial (PBTE) cellsShort-term (4 days) and long-term exposure to 1 µg/mL PHMG-p.Short-term: 2 genes Long-term: 14 genesShort-term: 16 genes Long-term: 3 genesPHMG-p induces genetic changes associated with squamous cell carcinoma progression in a time-dependent manner.[5][6]
Choi et al. (2022) [7] Human Pulmonary Alveolar Epithelial Cells (HPAEpiCs)Long-term (up to 35 days) low-dose exposure.15 protein-coding genes (11 oncogenes)14 protein-coding genes (9 tumor suppressor genes)Long-term, low-dose PHMG-p exposure caused genetic changes mainly in lung cancer-associated genes.[7]
Kim et al. (2025) [8] Induced Pluripotent Stem Cell-derived Lung Organoids (iLOs)Exposure to PHMG-p.MT1H, α-smooth muscle actin, fibronectinNot specifiedRobust induction of metallothionein (MT) genes, particularly MT1H, is a key signature of PHMG-p-induced lung toxicity.[8]
Table 3: Summary of Differentially Expressed Genes in Rat Bone Marrow Following PHMG Exposure
Study & ModelExposure ConditionsUpregulated Genes (Selected)Downregulated Genes (Selected)Key Findings
Kim et al. (2022) [9][10] Rat20 weeks after intratracheal instillation of PHMG-p.67 genes75 genesPHMG-p affects hematopoiesis, potentially inducing hematologic diseases through altered gene expression in the bone marrow.[9][10]

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the gene expression data.

In Vivo Rodent Studies
  • Animal Models: Male C57BL/6 mice[1][2] and Wistar rats[3] were commonly used.

  • Administration Route: Intranasal[1][2] or intratracheal[3][9][10] instillation.

  • Dosage and Duration: Varied significantly between studies, ranging from single high-dose exposures to repeated low-dose and long-term exposures. For instance, one study in mice involved six instillations of 0.3 mg/kg PHMG-P at two-week intervals.[1][2] Another study in rats used a single 1.5 mg/kg dose or repeated doses of 0.1 mg/kg twice a week for four weeks.[3]

  • Sample Collection: Lung tissue[1][2][3][4] and bone marrow[9][10] were harvested for analysis at different time points, including immediately after exposure and after long recovery periods.

  • Gene Expression Analysis: RNA sequencing (RNA-seq)[1][2][9][10] and DNA microarrays[4] were the primary methods for analyzing gene expression profiles. Differentially expressed genes were typically identified based on fold change (>2 or <0.5) and p-value (<0.05) thresholds.[1][7]

In Vitro and Ex Vivo Studies
  • Cell Models: Primary human bronchial/tracheal epithelial (PBTE) cells,[5][6] human pulmonary alveolar epithelial cells (HPAEpiCs),[7] and induced pluripotent stem cell-derived lung organoids (iLOs)[8] were utilized.

  • Exposure Conditions: Cells were exposed to varying concentrations of PHMG-p for different durations, categorized as short-term[5][6] and long-term[5][6][7] exposure.

  • Gene Expression Analysis: Total RNA sequencing was performed to identify changes in transcriptional expression.[5][6][7]

Signaling Pathways and Experimental Workflows

The transcriptomic alterations induced by PHMG point to the dysregulation of several key signaling pathways. The following diagrams, generated using Graphviz, visualize a generalized experimental workflow for these studies and a key signaling pathway implicated in PHMG-induced toxicity.

G General Experimental Workflow for PHMG Exposure Studies cluster_model Model System cluster_exposure PHMG Exposure cluster_analysis Analysis In Vivo (Rodent) In Vivo (Rodent) Route of Administration Route of Administration In Vivo (Rodent)->Route of Administration In Vitro (Human Cells) In Vitro (Human Cells) Dosage & Duration Dosage & Duration In Vitro (Human Cells)->Dosage & Duration Ex Vivo (Organoids) Ex Vivo (Organoids) Ex Vivo (Organoids)->Dosage & Duration Sample Collection (Tissue/Cells) Sample Collection (Tissue/Cells) Route of Administration->Sample Collection (Tissue/Cells) Dosage & Duration->Sample Collection (Tissue/Cells) RNA Extraction RNA Extraction Sample Collection (Tissue/Cells)->RNA Extraction Gene Expression Profiling (RNA-seq/Microarray) Gene Expression Profiling (RNA-seq/Microarray) RNA Extraction->Gene Expression Profiling (RNA-seq/Microarray) Data Analysis (DEG Identification) Data Analysis (DEG Identification) Gene Expression Profiling (RNA-seq/Microarray)->Data Analysis (DEG Identification) Pathway & Functional Analysis Pathway & Functional Analysis Data Analysis (DEG Identification)->Pathway & Functional Analysis

A generalized workflow for studying PHMG-induced gene expression changes.

G PHMG-Induced Inflammatory and Fibrotic Signaling PHMG PHMG Exposure Epithelial_Damage Epithelial Cell Damage PHMG->Epithelial_Damage Inflammatory_Response Inflammatory Response Epithelial_Damage->Inflammatory_Response Chemokine_Upregulation Upregulation of Chemokines (Ccl2, Ccl3, Cxcl2) Inflammatory_Response->Chemokine_Upregulation Cytokine_Upregulation Upregulation of Pro-inflammatory Cytokines (TNF, IL-1a, IL-6) Inflammatory_Response->Cytokine_Upregulation Fibrosis Pulmonary Fibrosis Inflammatory_Response->Fibrosis MMP_Upregulation Upregulation of MMPs (e.g., Mmp12) Inflammatory_Response->MMP_Upregulation Leukocyte_Infiltration Leukocyte Infiltration Chemokine_Upregulation->Leukocyte_Infiltration Cytokine_Upregulation->Leukocyte_Infiltration Leukocyte_Infiltration->Fibrosis Chronic Inflammation ECM_Deposition Extracellular Matrix (ECM) Deposition Fibrosis->ECM_Deposition MMP_Upregulation->ECM_Deposition Remodeling

References

The Sporicidal Efficacy of Polyhexamethylene Guanidine (PHMG): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the critical landscape of sterilization and high-level disinfection, the demand for effective sporicidal agents is paramount. Polyhexamethylene guanidine (PHMG) has emerged as a potent biocide, but its validation as a sterilant requires rigorous comparison against established alternatives. This guide provides a detailed comparison of PHMG's sporicidal efficacy against other common sterilants such as glutaraldehyde, hydrogen peroxide, and peracetic acid, supported by available experimental data.

Comparative Sporicidal Efficacy

The following table summarizes the sporicidal activity of PHMG and other leading chemical sterilants. It is important to note that the experimental conditions, including the test organism, concentration, contact time, and testing method, vary across studies, which can influence efficacy results.

SterilantConcentrationTest OrganismKey Efficacy ResultsContact TimeReference
Polyhexamethylene Guanidine (PHMG) 0.52% (w/v)Bacillus subtilis sporesComplete kill of spores on a surface90 seconds[1]
Glutaraldehyde 2%Bacillus subtilis spores~90% inactivation30 minutes[2]
0.6% - 1.1%Bacillus atrophaeus sporesMinimum Inhibitory Concentration (MIC)Not Specified[3][4]
2% (Alkaline)Bacillus subtilis sporesNo growth from 60/60 carriers8-10 hours[5]
Hydrogen Peroxide (Vapor) 35%Geobacillus stearothermophilus spores>6-log reduction20 minutes[6]
6% (Liquid)Bacillus subtilis & Clostridium sporogenes sporesNo growth from 60/60 carriers6 hours[5]
Peracetic Acid Not SpecifiedBacillus subtilis spores>99.9% inactivation30 minutes[2]
0.003% - 0.006%Bacillus atrophaeus sporesMinimum Inhibitory Concentration (MIC)Not Specified[3][4]
1.75%Bacillus anthracis spores>5-log reductionNot Specified[7]

Mechanisms of Sporicidal Action

The method by which each sterilant inactivates highly resistant bacterial spores is crucial to its efficacy. The primary mechanisms are visualized below.

Polyhexamethylene Guanidine (PHMG)

PHMG, a cationic polymer, acts primarily by disrupting the cell's protective layers. Its positively charged guanidine groups interact with and disrupt the negatively charged components of the spore's outer layers and cell membrane. This leads to mechanical damage, leakage of essential cellular contents, and ultimately, cell death.[1]

PHMG_Mechanism PHMG PHMG Polymer (+) SporeCoat Spore Outer Layers (-) PHMG->SporeCoat Electrostatic Attraction Membrane Cytoplasmic Membrane SporeCoat->Membrane Disruption & Permeabilization Core Spore Core (DNA, Enzymes) Membrane->Core Leakage of Contents Death Spore Inactivation Core->Death Damage to Essential Components

Mechanism of PHMG Sporicidal Action
Aldehydes (Glutaraldehyde)

Glutaraldehyde is an alkylating agent. Its sporicidal action involves the cross-linking of proteins and nucleic acids within the spore. This process damages essential enzymes and disrupts the spore's core, blocking the germination process and rendering the spore non-viable.

Aldehyde_Mechanism Glutaraldehyde Glutaraldehyde SporeProteins Spore Coat & Core Proteins Glutaraldehyde->SporeProteins Penetrates Spore Coat Alkylation Alkylation & Cross-linking SporeProteins->Alkylation Damage Enzyme Inactivation & DNA Damage Alkylation->Damage Death Germination Blocked (Inactivation) Damage->Death

Mechanism of Glutaraldehyde Sporicidal Action
Oxidizing Agents (Hydrogen Peroxide & Peracetic Acid)

Hydrogen peroxide and peracetic acid are potent oxidizing agents. They generate highly reactive hydroxyl free radicals (•OH) which indiscriminately attack and oxidize essential cellular components. This includes damaging the spore coat, membrane lipids, enzymes, and DNA, leading to rapid inactivation.[8][9] Hydrogen peroxide may also compromise the spore coat, allowing for enhanced penetration and synergistic activity of peracetic acid.[9]

Oxidizer_Mechanism Oxidizer H₂O₂ / Peracetic Acid Radicals Hydroxyl Free Radicals (•OH) Oxidizer->Radicals Generates Components Spore Coat, Membranes, DNA, Proteins Radicals->Components Attacks OxidativeDamage Widespread Oxidative Damage Components->OxidativeDamage Leads to Death Spore Inactivation OxidativeDamage->Death

Mechanism of Oxidizing Agent Sporicidal Action

Experimental Protocols: Sporicidal Activity Testing

To validate sporicidal claims, standardized methods are employed. The AOAC International Official Method 966.04 is a widely recognized standard for evaluating the efficacy of disinfectants against spores.[10][11]

Key Steps in the AOAC 966.04 Sporicidal Activity Test
  • Test Organisms : Spores of Bacillus subtilis (ATCC 19659) and Clostridium sporogenes (ATCC 3584) are typically used.[11]

  • Carrier Preparation : Sterile carriers, such as porcelain penicylinders or silk suture loops, are inoculated with a defined concentration of spores (typically 1.0×10⁵ to 1.0×10⁶ spores per carrier).[10][11] The carriers are then dried.

  • Exposure to Sterilant : The inoculated, dried carriers are immersed in the test sterilant at its use-dilution for the manufacturer-specified contact time and temperature.

  • Neutralization and Recovery : After exposure, carriers are immediately transferred to a recovery broth containing a specific neutralizer to inactivate the sterilant. This prevents residual sterilant from inhibiting the growth of any surviving spores.

  • Incubation and Observation : The recovery broths are incubated for an extended period (e.g., 21 days) at an appropriate temperature (e.g., 36±1°C).[2][10] Tubes are observed for signs of growth (turbidity), which indicates spore survival.

  • Efficacy Requirement : For a product to pass the test and be classified as a sterilant, it must demonstrate no growth in all tested carriers. For example, in many protocols, 60 carriers are tested against each organism, and all 60 must show no growth.[5]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a carrier-based sporicidal test like the AOAC 966.04 method.

Sporicidal_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_recovery Recovery & Analysis Spore_Culture 1. Prepare Spore Suspension (e.g., B. subtilis) Inoculate 2. Inoculate Carriers (10⁵-10⁶ spores/carrier) Spore_Culture->Inoculate Dry 3. Dry Inoculated Carriers Inoculate->Dry Expose 4. Immerse Carriers in Test Sterilant (Specified Time & Temp) Dry->Expose Neutralize 5. Transfer to Neutralizing Broth Expose->Neutralize Incubate 6. Incubate for 21 Days Neutralize->Incubate Observe 7. Observe for Growth (Turbidity) Incubate->Observe Result Pass/Fail Determination (No Growth vs. Growth) Observe->Result

Workflow for Sporicidal Efficacy Testing

References

A Comparative Analysis of the Toxicity of Polyhexamethylene Guanidine (PHMG) and Poly(hexamethylene biguanide) hydrochloride (PHMB)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the toxicological profiles of two structurally related guanidinium-based biocides, Polyhexamethylene guanidine (PHMG) and Poly(hexamethylene biguanide) hydrochloride (PHMB), reveals significant differences in their toxicity, particularly concerning inhalation exposure. While both compounds are effective antimicrobial agents, the available data underscores a notably higher risk of severe respiratory damage associated with PHMG.

This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of PHMG and PHMB toxicity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary of Toxicity Data

The following tables summarize the key toxicity endpoints for PHMG and PHMB based on available in vivo and in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies.

In Vivo Toxicity Data
Parameter PHMG PHMB (also known as Polyaminopropyl Biguanide) Route of Administration Species Reference
LD50 600 - 1434 mg/kg25.6 mg/kgOral (gavage)Rat[1][2]
LD50 >5000 mg/kgNot specifiedOralNot specified[3]
NOAEL (Inhalation) < 1 mg/m³ (2-week exposure)0.0239 mg/m³ (28-day exposure)InhalationRat[4][5]
Key Inhalation Effects Severe lung inflammation, pulmonary fibrosis, bronchiolitis obliterans[6][7]Squamous metaplasia in the larynx, tracheal inflammation, pneumonitis, and bronchitis at higher concentrations[4]InhalationRat[4][6][7]
Dermal Toxicity Not irritating or sensitizing at 1-3%No systemic effects with 25% aqueous solutionDermalRat[1][4]
Ocular Toxicity Irritant effect at ≤0.13%, risk of corneal fibrosis[1]Can cause irreversible ocular surface damage at high concentrations[8]OcularRabbit[1][8]
In Vitro Cytotoxicity Data (IC50 Values)
Cell Line PHMG PHMB Exposure Time Reference
HepG2 (Liver) 7.612 µg/mLNot specified24 h[1]
SIRC (Corneal) 20.8 µg/mLNot specified24 h[1]
SIRC (Corneal) 6.2 µg/mLNot specified96 h[1]
L929 (Fibroblast) Not specified>100 µg/mL (0.01%)24 h[4]
HaCaT (Keratinocyte) Not specified500 µg/mL (0.05%)24 h[4]

Key Toxicity Mechanisms and Signaling Pathways

Inhalation of PHMG is strongly associated with severe lung injury, including inflammation and fibrosis.[6] Studies suggest that PHMG induces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[1] A proposed mechanism for PHMG-induced lung fibrosis involves the induction of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to tissue fibrosis.[9][10][11]

PHMG_Induced_Lung_Fibrosis PHMG PHMG Inhalation Alveolar_Epithelial_Cells Alveolar Epithelial Cells PHMG->Alveolar_Epithelial_Cells Exposure Cell_Damage Cellular Damage & Oxidative Stress Alveolar_Epithelial_Cells->Cell_Damage Inflammation Inflammation (IL-1β, IL-6, IL-8) Cell_Damage->Inflammation EMT Epithelial-Mesenchymal Transition (EMT) Cell_Damage->EMT Fibrosis Pulmonary Fibrosis Inflammation->Fibrosis EMT->Fibrosis

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats

This protocol is a generalized representation based on standard methodologies.

  • Animal Model: Healthy young adult Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Grouping: Rats are divided into several dose groups and a control group.

  • Administration: The test substance (PHMG or PHMB) is administered orally by gavage in a single dose. The control group receives the vehicle (e.g., deionized water).[2]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

  • LD50 Calculation: The LD50 value is calculated using a recognized statistical method.

Acute_Oral_Toxicity_Workflow Start Start Animal_Selection Select Healthy Young Adult Rats Start->Animal_Selection Acclimatization Acclimatize for ≥ 5 days Animal_Selection->Acclimatization Grouping Divide into Dose & Control Groups Acclimatization->Grouping Dosing Single Oral Gavage Administration Grouping->Dosing Observation Observe for 14 days (Mortality, Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Calculation Calculate LD50 Necropsy->Calculation End End Calculation->End

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is a generalized representation based on standard cell culture methodologies.

  • Cell Culture: Human cell lines (e.g., HepG2, A549) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (PHMG or PHMB). A control group receives medium without the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using a standard assay such as MTT, WST-1, or neutral red uptake.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the control.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Culture Human Cell Lines Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with Various Concentrations of PHMG or PHMB Seeding->Treatment Incubation Incubate for 24, 48, or 72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Measure Absorbance & Calculate % Viability Viability_Assay->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc End End IC50_Calc->End

Discussion of Comparative Toxicity

The most striking difference between PHMG and PHMB lies in their inhalation toxicity. The use of PHMG in humidifiers in South Korea led to a tragic outbreak of severe lung disease, highlighting its potent respiratory toxicity.[5][12] Inhalation of aerosolized PHMG causes severe inflammation, pulmonary fibrosis, and bronchiolitis obliterans.[6][7] In contrast, while inhalation of PHMB can cause respiratory irritation and inflammation, the severity and nature of the observed effects in animal studies appear to be less severe than those reported for PHMG at comparable exposure levels.[4]

Regarding oral toxicity, the reported LD50 values show some variability. One source indicates a much higher LD50 for PHMG (>5000 mg/kg) compared to PHMB (25.6 mg/kg), suggesting lower acute oral toxicity for PHMG.[2][3] However, another study reports a lower LD50 for PHMG (600-1434 mg/kg).[1] These discrepancies may be due to differences in the specific PHMG salt or formulation tested and the experimental conditions.

In terms of dermal and ocular toxicity, both compounds appear to have a lower risk profile compared to their inhalation toxicity. PHMG is reported to be non-irritating and non-sensitizing at concentrations up to 3%, while PHMB showed no systemic effects when a 25% aqueous solution was applied to the skin of rats.[1][4] Both can cause ocular irritation, with a risk of more severe damage at higher concentrations.[1][8]

In vitro studies demonstrate that both PHMG and PHMB can induce cytotoxicity in various cell lines. However, a direct comparison of IC50 values is challenging due to the limited number of studies that have tested both compounds under identical conditions.

Conclusion

The available evidence strongly indicates that PHMG poses a significantly greater risk to human health than PHMB, particularly when there is a potential for aerosolization and inhalation. The severe and often fatal lung injuries associated with PHMG inhalation are a critical differentiating factor. While PHMB is not without its own toxicity concerns, its toxicological profile, especially concerning respiratory effects, appears to be less severe. Researchers and drug development professionals should exercise extreme caution when working with PHMG and consider safer alternatives like PHMB, particularly in applications where inhalation exposure is possible. Further head-to-head comparative studies using standardized protocols are warranted to provide a more definitive risk assessment of these two important biocides.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Chemicals: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While the specific substance "PMICG" is not identified in standard chemical handling and safety databases, the fundamental principles of chemical waste management remain universally applicable. Researchers, scientists, and drug development professionals must adhere to a structured disposal process to mitigate risks to both personnel and the environment. This guide provides a comprehensive framework for the proper disposal of laboratory chemicals, which should be adapted based on the specific substance's Safety Data Sheet (SDS) and institutional guidelines.

General Chemical Disposal Procedures

The following steps outline a standard procedure for the safe disposal of chemical waste in a laboratory setting.

Step 1: Identification and Classification Before disposal, a chemical must be accurately identified and its hazards classified. This information is readily available in the manufacturer's Safety Data Sheet (SDS). The SDS provides critical data on physical and chemical properties, toxicity, and environmental hazards. Based on this information, the waste should be classified as hazardous or non-hazardous. Hazardous waste is defined as a waste, or a combination of wastes, which because of its quantity, concentration, physical, or chemical characteristics may pose a substantial present or potential threat to human health or the environment when improperly treated, stored, disposed of, or otherwise managed[1].

Step 2: Segregation of Waste To prevent dangerous chemical reactions, different types of chemical waste must be segregated. Incompatible wastes should never be mixed. Common segregation categories include:

  • Halogenated organic solvents

  • Non-halogenated organic solvents

  • Aqueous solutions (acidic and basic)

  • Oxidizers

  • Reactive substances (e.g., pyrophorics, water-reactives)

  • Toxic heavy metals

Step 3: Proper Containment Chemical waste must be stored in containers that are compatible with the material they hold[1]. The containers should be in good condition, with no leaks or cracks, and must be kept closed except when adding waste[1]. For liquid waste, secondary containment should be used to capture any potential spills.

Step 4: Labeling All waste containers must be clearly labeled with the words "Hazardous Waste" and a complete list of the chemical contents in English[1]. Chemical abbreviations or formulas are not acceptable[1]. The label should also include the date when the first waste was added to the container and the name of the generating researcher or laboratory.

Step 5: Storage Waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have provisions for spill containment.

Step 6: Disposal and Removal Disposal procedures are dictated by the classification of the waste.

  • Hazardous Waste: Arrangements should be made with the institution's Environmental Health and Safety (EHS) office for the pickup and disposal of hazardous waste[1]. Under no circumstances should hazardous waste be disposed of down the drain[1].

  • Non-Hazardous Waste: Some non-hazardous chemicals may be suitable for drain disposal, but this must be confirmed with the EHS office and local regulations.

  • Empty Containers: Empty chemical containers should be triple-rinsed with an appropriate solvent[1]. The rinsate from toxic or poisonous chemicals must be collected and treated as hazardous waste[1]. After rinsing, the container may be disposed of in the regular trash or reused for compatible waste[1].

Quantitative Data for Chemical Waste Management

The following table provides a template for summarizing key quantitative data from a chemical's Safety Data Sheet (SDS) to inform proper disposal.

ParameterValueSource (SDS Section)
pH Section 9
Flash Point Section 9
LD50 (Oral) Section 11
LC50 (Inhalation) Section 11
Reportable Quantity (RQ) Section 15
Toxicity Characteristic Leaching Procedure (TCLP) Limits Section 15

Experimental Protocols

Due to the inability to identify "this compound," no specific experimental protocols can be cited. The disposal procedures outlined above are based on general laboratory safety guidelines.

Visualizing the Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.

G Chemical Waste Disposal Workflow cluster_0 Identification and Classification cluster_1 Containment and Labeling cluster_2 Storage and Disposal cluster_3 Non-Hazardous Waste Path A Identify Chemical Waste (Consult SDS) B Determine Hazard Class (Hazardous vs. Non-Hazardous) A->B C Segregate Incompatible Wastes B->C Hazardous H Consult EHS for Drain Disposal Approval B->H Non-Hazardous D Use Compatible & Sealed Containers C->D E Label with 'Hazardous Waste' & Contents D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G K K G->K Disposed by EHS I Dispose Down Drain with Copious Water H->I Approved J Follow Hazardous Waste Procedure H->J Not Approved

Caption: A flowchart outlining the procedural steps for safe laboratory chemical disposal.

Disclaimer: This guide provides general information on laboratory chemical disposal. Always consult the specific Safety Data Sheet (SDS) for the chemical and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.